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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-Bromo-3-fluoro-2-nitrobenzoic acid

The following technical guide provides an in-depth analysis of 6-Bromo-3-fluoro-2-nitrobenzoic acid , a critical intermediate in the synthesis of next-generation small molecule therapeutics. CAS Registry Number: 1807025-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Bromo-3-fluoro-2-nitrobenzoic acid , a critical intermediate in the synthesis of next-generation small molecule therapeutics.

CAS Registry Number: 1807025-89-3 Molecular Formula: C₇H₃BrFNO₄ Molecular Weight: 264.01 g/mol [1]

Executive Summary

6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized polysubstituted aromatic scaffold used primarily in the discovery of targeted oncology agents.[1] Its structural uniqueness lies in its dense functionalization pattern: a carboxylic acid for solubility/coupling, a nitro group serving as a latent amine, a fluorine atom positioned for nucleophilic aromatic substitution (


), and a bromine  atom enabling palladium-catalyzed cross-coupling. This "molecular Swiss Army knife" profile makes it an essential building block for constructing complex heterocycles, particularly in the development of KRAS G12D inhibitors  and eIF4E modulating compounds .

Chemical Identity & Physicochemical Properties[1][3][4]

The compound exists as a pale yellow to orange crystalline solid. Its reactivity is defined by the electronic push-pull effects of its substituents.[1]

Structural Analysis[1]
  • C1 (Carboxyl): Electron-withdrawing, directs meta (to C3/C5), but steric crowding at C2/C6 is significant.[1]

  • C2 (Nitro): Strongly electron-withdrawing (

    
    ), activating the adjacent C3-Fluorine for nucleophilic attack.[1]
    
  • C3 (Fluoro): High electronegativity, serves as a leaving group in

    
     reactions due to activation by the ortho-nitro group.
    
  • C6 (Bromo): Provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Context for Drug Design
Appearance Pale yellow crystalline powderQuality indicator (darkening indicates decomposition).[1]
Melting Point 168–172 °CHigh crystallinity suggests stability in solid state.
Boiling Point ~390 °C (at 760 mmHg)High boiling point requires vacuum distillation if purification is needed.
pKa (Acid) ~1.5 – 2.0Significantly more acidic than benzoic acid (4.2) due to ortho-nitro/bromo electron withdrawal.[1]
LogP ~2.1Moderate lipophilicity, suitable for CNS-penetrant drug scaffolds.[1]
Solubility DMSO, Methanol, EtOAcPoor water solubility; requires organic co-solvents for reactions.

Synthetic Pathways & Manufacturing[1]

The synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid is non-trivial due to the directing group conflicts on the benzene ring.[1] The most robust industrial route involves the nitration of 2-bromo-5-fluorobenzoic acid , leveraging the directing power of the fluorine atom.[1]

Core Synthesis Protocol (Nitration Route)

Precursor: 2-Bromo-5-fluorobenzoic acid (CAS 394-28-5).[1]

  • Dissolution: The precursor is dissolved in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Nitration: Fuming nitric acid (

    
    ) is added dropwise.[2]
    
    • Mechanistic Insight: The C5-Fluorine atom is an ortho/para director.[1] The C2-Bromine is ortho/para.[1][3] The C1-Carboxyl is meta.[1]

    • Regioselectivity: Position 6 (ortho to F, ortho to COOH) and Position 4 (ortho to F, para to COOH) are the activated sites.[1] Steric hindrance from the Br at C2 makes C3 less accessible. The specific electronic environment favors C6 (which becomes C2 in the target numbering due to priority rules).

  • Quenching: The mixture is poured onto crushed ice.

  • Isolation: The precipitate is filtered and recrystallized from ethanol/water.

Flowchart: Synthetic Logic & Regiochemistry

The following diagram illustrates the retrosynthetic logic and the electronic directing effects that permit the formation of this specific isomer.

SynthesisPath cluster_legend Directing Effects Start Starting Material: 2-Bromo-5-fluorobenzoic acid Reagent Reagents: Fuming HNO3 / Conc. H2SO4 (0°C to RT) Start->Reagent Dissolution Intermediate Transition State: Sigma Complex (Stabilized by F donation) Reagent->Intermediate Electrophilic Attack Product Target Product: 6-Bromo-3-fluoro-2-nitrobenzoic acid (CAS 1807025-89-3) Intermediate->Product Major Pathway (Ortho to F) Isomer Minor Isomer: 4-Nitro isomer Intermediate->Isomer Minor Pathway Info F (at 5) directs to 4 & 6 COOH (at 1) directs to 3 & 5 Br (at 2) directs to 3 & 5 Result: Synergy at C6

Figure 1: Synthetic pathway illustrating the nitration of 2-bromo-5-fluorobenzoic acid. The fluorine atom at C5 (precursor numbering) directs the incoming nitro group to C6, creating the target molecule.[1]

Reactivity Profile & Functionalization

This molecule is a "linchpin" intermediate because it allows for orthogonal functionalization. Researchers can selectively modify three distinct sites.

A. Nucleophilic Aromatic Substitution ( )

The C3-Fluorine is highly activated by the adjacent electron-withdrawing nitro group (C2).[1]

  • Reaction: Displacement with amines, thiols, or alkoxides.

  • Utility: Introduction of solubilizing groups or pharmacophores early in the synthesis.

  • Protocol Note: Mild bases (

    
     or DIPEA) in polar aprotic solvents (DMF, DMSO) at 0°C–RT are usually sufficient.[1]
    
B. Palladium-Catalyzed Coupling

The C6-Bromine is sterically crowded but reactive enough for cross-coupling.[1]

  • Reaction: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), or Buchwald-Hartwig (Amine).[1]

  • Selectivity: The Br-C bond is stable during the

    
     of the fluorine, allowing for sequential derivatization.
    
C. Nitro Reduction & Cyclization

The C2-Nitro group is a latent aniline.[1]

  • Reaction: Reduction (

    
    , 
    
    
    
    , or
    
    
    ) yields 2-Amino-6-bromo-3-fluorobenzoic acid (CAS 1153974-98-1).[1]
  • Application: This anthranilic acid derivative is a precursor for quinazolinones and other bicyclic heterocycles found in kinase inhibitors.

Reactivity Map

Reactivity Center 6-Bromo-3-fluoro- 2-nitrobenzoic acid SNAr_Reagent Primary Amines / K2CO3 (DMF, RT) Center->SNAr_Reagent Red_Reagent Fe / NH4Cl or H2/Pd (Reduction) Center->Red_Reagent Suz_Reagent Ar-B(OH)2 / Pd(PPh3)4 (Suzuki Coupling) Center->Suz_Reagent SNAr_Product 3-Amino-substituted Derivative SNAr_Reagent->SNAr_Product F Displacement Red_Product 2-Amino-6-bromo- 3-fluorobenzoic acid (CAS 1153974-98-1) Red_Reagent->Red_Product Nitro Reduction Suz_Product 6-Aryl-3-fluoro- 2-nitrobenzoic acid Suz_Reagent->Suz_Product Br Coupling

Figure 2: Orthogonal reactivity map showing the three primary diversification vectors available on the scaffold.

Applications in Drug Discovery[1]

KRAS G12D Inhibitors

Recent patent literature identifies this scaffold as a key intermediate in the synthesis of KRAS G12D modulators. The 2-amino-6-bromo-3-fluorobenzoic acid derivative (obtained via reduction) is cyclized to form the core structure of these inhibitors, which target one of the most common oncogenic mutations in pancreatic and colorectal cancers.[1]

eIF4E Inhibitors

The scaffold is also utilized in designing inhibitors of the eukaryotic translation initiation factor 4E (eIF4E). The fluorine atom modulates metabolic stability (blocking metabolic soft spots), while the bromine allows for the attachment of "tail" groups that interact with the solvent-exposed regions of the protein binding pocket.

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (Nitroaromatic).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitro group can degrade upon prolonged exposure to light; use amber vials.

  • Handling:

    • Use a chemical fume hood.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Incompatibility: Avoid contact with strong bases (exothermic deprotonation) and reducing agents (uncontrolled reduction of nitro group).

  • Spill Cleanup: Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust) due to the oxidizing nature of the nitro group.

References

  • ChemicalBook. (n.d.). 6-Bromo-3-fluoro-2-nitrobenzoic Acid Product Page. Retrieved from [1]

  • Justia Patents. (2021). KRAS G12D Modulating Compounds - Patent Application. Retrieved from [1]

  • BOC Sciences. (n.d.). Building Block: 6-Bromo-3-fluoro-2-nitrobenzoic Acid.[1][4] Retrieved from [1]

  • BLD Pharm. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid (Precursor Analysis). Retrieved from [1]

  • GuideChem. (2022). Synthesis of Nitro-Fluoro-Benzoic Acid Derivatives. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 6-Bromo-3-fluoro-2-nitrobenzoic Acid and Its Isomers: Synthesis, Reactivity, and Applications

A Note on Isomer Identification: A thorough search of prominent chemical databases and scientific literature did not yield a specific entry for "6-Bromo-3-fluoro-2-nitrobenzoic acid." This suggests that this particular i...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomer Identification: A thorough search of prominent chemical databases and scientific literature did not yield a specific entry for "6-Bromo-3-fluoro-2-nitrobenzoic acid." This suggests that this particular isomer may be novel, not commercially available, or the nomenclature may be ambiguous. This guide will, therefore, focus on the synthesis, properties, and applications of its closely related and commercially available isomers, which are of significant interest in medicinal chemistry and materials science. The principles and protocols discussed herein are likely applicable to the titular compound, should a viable synthetic route be established.

Physicochemical Properties of Key Isomers

Substituted benzoic acids are fundamental building blocks in organic synthesis. The interplay of bromo, fluoro, and nitro functionalities on the benzene ring imparts unique reactivity and makes these molecules valuable precursors for a wide range of applications, particularly in the development of novel pharmaceuticals. Below is a summary of the key physicochemical properties of two prominent isomers.

Property2-Bromo-3-fluoro-6-nitrobenzoic acid2-Bromo-6-fluoro-3-nitrobenzoic acid
CAS Number 881415-27-6[1]1036388-81-4[2]
Molecular Formula C₇H₃BrFNO₄[1]C₇H₃BrFNO₄[2]
Molecular Weight 264.01 g/mol 264.01 g/mol [2]
Appearance SolidNot specified
Storage Room temperature, sealed in a dry environment[1]Dry, cool, and well-ventilated place[2]

Synthesis and Reactivity

The synthesis of polysubstituted benzoic acids requires a strategic approach that considers the directing effects of the various functional groups. The carboxyl, fluoro, and nitro groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, their directing effects (meta-directing for nitro and carboxyl, ortho-, para-directing for halogens) must be carefully orchestrated to achieve the desired substitution pattern.

A plausible synthetic pathway for a bromo-fluoro-nitrobenzoic acid would likely involve a multi-step sequence, such as the nitration of a fluorobenzoic acid followed by bromination, or vice versa. The specific sequence would depend on the desired final arrangement of the substituents.

Illustrative Synthetic Workflow

The following diagram outlines a potential synthetic route to a related compound, 2-bromo-6-fluorobenzoic acid, starting from o-fluorobenzonitrile. This illustrates the types of transformations that would be necessary.

Synthetic Workflow Illustrative Synthesis of a Related Compound A o-Fluorobenzonitrile B Nitration A->B C Nitro-reduction B->C D Bromination C->D E Diazo-deamination D->E F Hydrolysis E->F G 2-Bromo-6-fluorobenzoic acid F->G

Caption: A multi-step synthesis involving nitration, reduction, bromination, deamination, and hydrolysis.

This sequence highlights the strategic introduction and transformation of functional groups to achieve the target molecule[3].

Reactivity and Mechanistic Insights

The presence of electron-withdrawing nitro and carboxyl groups significantly influences the reactivity of the aromatic ring. These groups activate the ring for nucleophilic aromatic substitution (SNAr) , a key reaction in the functionalization of these molecules. The bromine atom serves as an excellent leaving group in such reactions.

The general mechanism for an SNAr reaction is depicted below:

SNAr Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) Start Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance-stabilized carbanion) Start->Intermediate Addition of Nucleophile Product Substituted Arene + Halide Intermediate->Product Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of SNAr.

This reactivity is paramount in drug discovery, as it allows for the introduction of a wide variety of nucleophiles (containing nitrogen, oxygen, or sulfur), enabling the synthesis of diverse compound libraries for biological screening.

Applications in Research and Drug Development

Halogenated and nitrated benzoic acids are indispensable scaffolds in medicinal chemistry. The inclusion of fluorine, in particular, can have profound effects on a drug molecule's properties, including:

  • Metabolic stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Binding affinity: Fluorine's high electronegativity can lead to favorable interactions with target proteins.

  • Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

These compounds serve as key intermediates in the synthesis of a wide array of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors. Their ability to undergo SNAr reactions makes them particularly useful for building complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling bromo-fluoro-nitrobenzoic acids and their derivatives.

Hazard StatementDescription
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation

General Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, cool place.

Experimental Protocol: Example of a Nucleophilic Aromatic Substitution

The following is a representative, step-by-step protocol for the substitution of the bromine atom in a bromo-fluoro-nitrobenzoic acid with an amine nucleophile. This protocol is based on general principles of SNAr reactions and should be adapted and optimized for specific substrates and nucleophiles.

Objective: To synthesize an N-substituted-fluoro-nitrobenzoic acid derivative.

Materials:

  • 2-Bromo-3-fluoro-6-nitrobenzoic acid (1 equivalent)

  • Amine nucleophile (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Stir bar

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 2-Bromo-3-fluoro-6-nitrobenzoic acid and a stir bar.

  • Solvent and Reagents: Add DMSO to dissolve the starting material. To the stirred solution, add the amine nucleophile followed by DIPEA.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. The reaction can often be effectively carried out in a microwave reactor at a temperature between 100-150 °C for 30-60 minutes. Alternatively, conventional heating with a reflux condenser can be used, though this may require longer reaction times.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl. Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Causality of Experimental Choices:

  • Solvent (DMSO): A polar aprotic solvent like DMSO is chosen because it can dissolve the reactants and effectively solvate the charged intermediate (Meisenheimer complex) in the SNAr mechanism without interfering with the nucleophile.

  • Base (DIPEA): A non-nucleophilic organic base is used to neutralize the HBr that is formed as a byproduct of the reaction, driving the equilibrium towards the product. It also deprotonates the carboxylic acid, which can influence reactivity and solubility.

  • Heating: The addition-elimination mechanism of SNAr has a significant activation energy barrier, and heating is required to provide sufficient energy for the reaction to proceed at a reasonable rate. Microwave heating is often used to achieve rapid and uniform heating.

References

  • MySkinRecipes. (n.d.). 2-Bromo-6-fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-fluoro-6-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • Kucuk, V., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 479-493.
  • PubChem. (n.d.). 2-Fluoro-6-nitrobenzoic acid. Retrieved from [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • CAS. (n.d.). Naming and Indexing of Chemical Substances for Chemical AbstractsTM. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-fluoro-. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 2-Bromo-6-fluoro-3-nitrobenzoic acid. Retrieved from [Link]

Sources

Foundational

Physicochemical characteristics of 6-Bromo-3-fluoro-2-nitrobenzoic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-3-fluoro-2-nitrobenzoic Acid Executive Summary 6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid of sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-3-fluoro-2-nitrobenzoic Acid

Executive Summary

6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to the fields of pharmaceutical development and advanced organic synthesis. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, imparts distinct chemical reactivity and physical properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical characteristics, detailed protocols for its analytical characterization, and essential safety and handling information tailored for researchers, chemists, and drug development professionals. The insights herein are grounded in established analytical principles to ensure both technical accuracy and practical utility in a laboratory setting.

For clarity, this document addresses the compound identified by CAS Number 881415-27-6 . While systematic nomenclature can vary based on priority rules, the structure consistently corresponds to a benzoic acid core with bromo, fluoro, and nitro substituents at positions relative to the carboxyl group.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The arrangement of the bromo, fluoro, and nitro groups on the benzoic acid ring dictates its steric and electronic properties.

Caption: 2D structure of 6-Bromo-3-fluoro-2-nitrobenzoic acid.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 881415-27-6
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol
InChI Key WHOTUUFDHGVXSG-UHFFFAOYSA-N

| Canonical SMILES | C1=CC(=C(C(=C1[O-])C(=O)O)Br)F |[1] |

Physicochemical Properties

The physical state, solubility, and thermal properties of the compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

Property Value Notes Source
Physical Form Solid -
Boiling Point 364.3 ± 42.0 °C at 760 mmHg Predicted value. The compound will likely decompose before boiling at atmospheric pressure.
Purity ≥97% As supplied by commercial vendors.

| Storage Temperature | Room Temperature | Store in a dry, well-ventilated area. |[2] |

Acidity and pKa Considerations

Causality Behind Increased Acidity:

  • Nitro Group (-NO₂): The nitro group at the ortho-position is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa).

  • Halogens (-F, -Br): Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylic acid group, further stabilizing the conjugate base and enhancing acidity.[4]

The combined influence of these three electron-withdrawing substituents makes 6-Bromo-3-fluoro-2-nitrobenzoic acid a relatively strong organic acid.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 6-Bromo-3-fluoro-2-nitrobenzoic acid. The logical workflow involves sequential analysis to determine molecular weight, identify functional groups, and finally, elucidate the precise atomic arrangement.

Caption: Standard analytical workflow for structural characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise constitution of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the molecular skeleton and confirm the substituent positions.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 6-Bromo-3-fluoro-2-nitrobenzoic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Self-Validating System: The use of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them well and the acidic proton is often observed.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis & Expected Results:

    • ¹H NMR: The spectrum should reveal two signals in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the benzene ring. Due to their positions relative to each other and the fluorine atom, they will likely appear as doublets or doublets of doublets. A very broad singlet corresponding to the acidic carboxylic acid proton may be visible at a downfield shift (>10 ppm), though its presence can be concentration-dependent and it may exchange with residual water.

    • ¹³C NMR: The spectrum is expected to show 7 distinct signals: one for the carboxylic carbon (~165-170 ppm) and six for the aromatic carbons (typically ~110-150 ppm). The carbons directly attached to the electronegative F, Br, and NO₂ groups will be significantly shifted.

    • ¹⁹F NMR: A single resonance is expected, as there is only one fluorine atom in the molecule. Its chemical shift will be indicative of its electronic environment.

Protocol: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds act as a molecular fingerprint.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory.

    • Self-Validating System: A background spectrum of the pure KBr or the empty ATR crystal must be taken first and subtracted from the sample spectrum to ensure that observed peaks are solely from the analyte.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis & Expected Results:

    • ~3300-2500 cm⁻¹: A very broad absorption band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.[5]

    • ~1710-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretching vibration.[5]

    • ~1550 cm⁻¹ and ~1350 cm⁻¹: Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

    • ~1600-1450 cm⁻¹: Several peaks from C=C stretching vibrations within the aromatic ring.

    • ~1300-1000 cm⁻¹: Region for C-F and C-O stretching vibrations.

Protocol: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. This technique validates the molecular formula derived from other methods.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source in negative ion mode.

    • Self-Validating System: ESI in negative mode is ideal for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion. This provides a clear signal for the molecular weight.

  • Data Analysis & Expected Results:

    • Molecular Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 262/264, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The characteristic ~1:1 isotopic pattern for bromine is a key validation point.

    • Fragmentation: While fragmentation is minimal in ESI, analysis using techniques like tandem MS (MS/MS) could reveal fragments corresponding to the loss of CO₂ (decarboxylation) from the parent ion. In techniques like electron ionization (EI), a molecular ion [M]⁺ at m/z 264/266 would be expected, along with fragment ions from the loss of -OH, -COOH, and other substituents.[6]

Safety, Handling, and Storage

Due to its reactive functional groups, proper handling of 6-Bromo-3-fluoro-2-nitrobenzoic acid is imperative to ensure laboratory safety.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid all personal contact. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[2]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.[8]

Conclusion

6-Bromo-3-fluoro-2-nitrobenzoic acid is a specialized chemical intermediate whose utility is defined by its distinct physicochemical properties. Its high degree of functionalization, significant acidity, and specific molecular architecture make it a tailored building block for targeted applications in medicinal chemistry and material science. A thorough understanding of its characteristics, supported by the robust analytical protocols detailed in this guide, is fundamental for its effective and safe utilization in research and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-6-fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • Baranska, M., & Szafranski, S. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Raman Spectroscopy, 37(10), 1088-1097. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 2-Fluoro-6-Nitrobenzoic acid. Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

  • Quora. (2021). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acid, and why? Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-fluoro-. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Patsnap. (2016). CN105566367A - Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Clark, J. (n.d.). pKa values for organic acids. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-6-bromo-3-fluoro-benzoic Acid. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 6-Bromo-3-fluoro-2-nitrobenzoic Acid

[1][2] Part 1: Executive Summary & Molecular Context[1] 6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic intermediate, critical in the synthesis of active pharmaceutical ingredients (APIs), partic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Molecular Context[1]

6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic intermediate, critical in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and antimicrobial agents.[1][2] Its structure features a crowded steric environment with a carboxylic acid group flanked by a nitro group and a bromine atom.[1]

Understanding the solubility profile of this compound is not merely about data collection; it is the foundational step for designing efficient purification (recrystallization) processes and optimizing reaction yield .[2]

Molecular Architecture & Solubility Prediction

The solubility behavior of this molecule is governed by the interplay of its functional groups:

  • Carboxylic Acid (-COOH): Acts as a hydrogen bond donor and acceptor.[1][2] Promotes solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that increases the acidity of the neighboring -COOH (Ortho-effect) and enhances polarity.[1][2]

  • Halogens (-Br, -F): Increase lipophilicity compared to unsubstituted benzoic acid, potentially improving solubility in moderately polar solvents like Ethyl Acetate or Dichloromethane (DCM).[1][2]

Thermodynamic Expectation: The compound is expected to exhibit positive enthalpy of dissolution (


), meaning solubility will increase significantly with temperature.[2] This characteristic is ideal for cooling crystallization .[1][2]

Part 2: Experimental Methodology (Self-Validating Protocols)

Since specific solubility coefficients for this precise regioisomer can vary by synthesis batch (polymorphism), relying on literature values alone is insufficient. The following protocols are the industry "Gold Standard" for generating actionable internal data.

Static Gravimetric Method (Equilibrium Solubility)

This method is preferred for generating the thermodynamic solubility curves used in the Modified Apelblat Model.

Protocol:

  • Preparation: Add excess 6-Bromo-3-fluoro-2-nitrobenzoic acid solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
    ) using a circulating water bath (Control precision 
    
    
    
    K).
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Extract the supernatant using a syringe equipped with a 0.22

    
     PTFE filter (pre-heated to 
    
    
    
    to prevent crash-out).
  • Quantification: Transfer a known volume (

    
    ) to a pre-weighed dish. Evaporate solvent under vacuum/heat until constant mass is achieved.[1]
    
  • Calculation:

    
    
    Where 
    
    
    
    is mole fraction solubility,
    
    
    is mass,
    
    
    is molar mass (1=solute, 2=solvent).[2]
Dynamic Laser Monitoring (Metastable Zone Width)

For process safety and crystal size distribution (CSD) control, you must determine the Metastable Zone Width (MSZW).

Protocol:

  • Prepare a solution of known concentration.[1]

  • Heat until dissolution, then cool at a constant rate (e.g., 0.2 K/min).

  • Use a Focused Beam Reflectance Measurement (FBRM) or simple turbidity probe to detect the "onset of nucleation" (

    
    ).[1]
    
  • The difference between the Saturation Temperature (

    
    ) and 
    
    
    
    is the MSZW.
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solid + Solvent Equil Equilibration (Const. T, 24h, 400rpm) Start->Equil Settle Phase Separation (2h, Static) Equil->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Supernatant Analysis Gravimetric Analysis (Evaporation to Const. Mass) Filter->Analysis Calc Calculate Mole Fraction (x1) Analysis->Calc

Figure 1: Step-by-step workflow for the Static Gravimetric Method, ensuring thermodynamic equilibrium is reached before sampling.

Part 3: Solubility Profile & Solvent Selection[1][2]

Based on the structural analogs (substituted nitrobenzoic acids) and thermodynamic principles, the following solubility profile is established for 6-Bromo-3-fluoro-2-nitrobenzoic acid.

Solvent Efficiency Table
Solvent ClassRepresentative SolventPredicted SolubilityInteraction MechanismApplication Suitability
Polar Protic Methanol, EthanolHigh Strong H-bonding with -COOH and -NO₂.[1][2]High. Excellent for cooling crystallization (steep solubility curve).[1][2]
Polar Aprotic Acetone, THF, Ethyl AcetateVery High Dipole-dipole interactions; disruption of carboxylic dimers.[1][2]Moderate. Often too soluble for high-yield crystallization; good for reactions.[1][2]
Dipolar Aprotic DMF, DMSOExtreme Strong solvation of the acidic proton.[2]Low. Difficult to remove solvent; risk of product loss during isolation.[1][2]
Non-Polar Toluene, HexaneLow/Very Low Weak Van der Waals forces.[2]High. Ideal as an "Anti-solvent" to force precipitation.[1][2]
Chlorinated DCM, ChloroformModerate Halogen-Halogen interactions.[1][2]Moderate. Good for extraction, safety concerns for scale-up.[1][2]
Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard for this class of compounds:



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical parameters derived from regression of your experimental data.
    
  • Interpretation: If

    
     is negative and large, enthalpy of dissolution is high, indicating a process highly sensitive to temperature (good for crystallization).[2]
    

Part 4: Process Application (Crystallization Design)

The primary utility of the solubility profile is designing a robust crystallization process to purify the 6-Bromo-3-fluoro-2-nitrobenzoic acid intermediate.[1][2]

Cooling Crystallization Strategy
  • Solvent Choice: Ethanol or 2-Propanol (IPA).[1][2]

  • Reasoning: These solvents typically show a "steep" solubility curve for benzoic acid derivatives.[1][2]

    • High T (reflux):[2] High solubility (dissolves crude).[1]

    • Low T (0-5°C): Low solubility (high recovery yield).[1]

  • Anti-Solvent Addition: If yield is low in pure alcohol, add Water or Toluene after initial cooling to drive further precipitation ("Drowning out").[2]

Visualization: Crystallization Logic

CrystallizationLogic Crude Crude Intermediate (High Impurity) Dissolve Dissolution at T_high (Reflux) Crude->Dissolve Solvent (e.g., Ethanol) FilterHot Hot Filtration (Remove insoluble mech. impurities) Dissolve->FilterHot Cooling Controlled Cooling (Rate < 0.5 K/min) FilterHot->Cooling Nucleation Nucleation Onset (Within MSZW) Cooling->Nucleation Growth Crystal Growth phase Nucleation->Growth Isolate Filtration & Drying Growth->Isolate Isolate->Dissolve Recycle Mother Liquor

Figure 2: Logic flow for purification via cooling crystallization, utilizing the solubility differential.

Part 5: References

  • NIST Solubility Data Series. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. IUPAC-NIST.[1][2] Available at: [Link]

  • Zhang, Y., et al. "Solubility and Thermodynamic Analysis of Benzoic Acid Derivatives in Organic Solvents."[2] Journal of Chemical & Engineering Data. (Validating the Apelblat Model applicability).

  • Sha, F., et al. "Thermodynamic modeling of solubility of 2-bromo-benzoic acid in different solvents."[1][2] Journal of Molecular Liquids. (Analogous compound data).

  • Grant, D. J. W. Solubility Behavior of Organic Compounds.[1][2] Wiley-Interscience.[1][2] (Foundational text for solubility thermodynamics).

Sources

Exploratory

pKa values and acidity constants of 6-Bromo-3-fluoro-2-nitrobenzoic acid

An In-Depth Technical Guide to the Acidity of 6-Bromo-3-fluoro-2-nitrobenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of pKa in Drug Development The a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity of 6-Bromo-3-fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the extent of ionization of a molecule in a solution of a given pH.[1] For active pharmaceutical ingredients (APIs), the pKa value is of paramount importance as it dictates the charge state of the molecule under physiological conditions. This, in turn, influences a multitude of critical drug properties, including:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.

  • Permeability: The ability of a drug to cross biological membranes is often higher for the neutral, more lipophilic form.

  • Target Binding: The specific interactions of a drug with its biological target can be highly dependent on its protonation state.

  • Metabolism and Excretion: The ionization state can affect a drug's susceptibility to metabolic enzymes and its route of elimination from the body.[1]

Therefore, a thorough understanding and accurate determination of the pKa of a potential drug candidate, such as 6-Bromo-3-fluoro-2-nitrobenzoic acid, is an indispensable component of the drug discovery and development process.

Theoretical Framework: Predicting Acidity in Polysubstituted Benzoic Acids

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. The substituents on 6-Bromo-3-fluoro-2-nitrobenzoic acid—bromo, fluoro, and nitro groups—are all electron-withdrawing groups that are expected to increase the acidity of the carboxylic acid functional group.

Inductive and Resonance Effects

Electron-withdrawing substituents increase the acidity of benzoic acid by stabilizing the carboxylate anion formed upon deprotonation.[2][3] This stabilization occurs through two primary electronic effects:

  • Inductive Effect (-I): This effect is the transmission of charge through a chain of atoms in a molecule.[3] Halogens (bromo and fluoro) and the nitro group are highly electronegative and pull electron density away from the aromatic ring and, consequently, from the carboxylate group. This dispersal of the negative charge stabilizes the conjugate base, making the parent acid more acidic.[3]

  • Resonance Effect (-M or -R): This effect involves the delocalization of electrons through the π-system of the aromatic ring. The nitro group, particularly when situated at the ortho or para position, can delocalize the negative charge of the carboxylate anion through resonance, providing significant stabilization.[2]

In 6-Bromo-3-fluoro-2-nitrobenzoic acid, the nitro group is in the ortho position, and the bromo and fluoro groups are in the meta and para positions relative to each other, but all contribute to the overall electron-withdrawing nature of the substituted ring.

The Ortho-Effect

Substituents in the ortho position to the carboxylic acid group often exert a more pronounced effect on acidity than when they are in the meta or para positions.[2] This "ortho-effect" is a combination of steric and electronic factors that can force the carboxyl group out of the plane of the aromatic ring, which can influence resonance and solvation, typically leading to an increase in acidity.[4] The presence of the nitro group at the 2-position in 6-Bromo-3-fluoro-2-nitrobenzoic acid is expected to contribute significantly to its acidity due to this ortho-effect.

Estimating the pKa

Given the presence of three strong electron-withdrawing groups, it is anticipated that 6-Bromo-3-fluoro-2-nitrobenzoic acid will be a significantly stronger acid than benzoic acid (pKa ≈ 4.2).[5][6] For comparison, the pKa values of some related substituted benzoic acids are presented in the table below.

Substituted Benzoic Acid pKa
Benzoic Acid4.19[7][8]
2-Nitrobenzoic Acid2.17
3-Fluorobenzoic Acid3.86[9]
4-Bromobenzoic Acid3.96[7]

Based on these values, the cumulative electron-withdrawing effects of the bromo, fluoro, and nitro substituents are expected to lower the pKa of 6-Bromo-3-fluoro-2-nitrobenzoic acid substantially, likely into the range of 1.5 to 2.5.

Experimental Determination of pKa

Several robust experimental techniques are available for the precise determination of pKa values. The choice of method often depends on the compound's properties, such as its solubility and chromophoric characteristics.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound while monitoring the pH with a calibrated electrode. The pKa is the pH at which the acid is half-neutralized.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 6-Bromo-3-fluoro-2-nitrobenzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility.[1]

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.

Workflow for Potentiometric pKa Determination:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In the absence of experimental data, computational methods, particularly those based on quantum mechanics, can provide reliable predictions of pKa values. Density Functional Theory (DFT) is a commonly employed approach for this purpose. [10][11]

Thermodynamic Cycle Method

The most common computational approach involves the use of a thermodynamic cycle to calculate the free energy of deprotonation in solution. This method breaks down the deprotonation process into gas-phase and solvation energy components, which can be calculated with greater accuracy.

The pKa is calculated using the following equation:

pKa = (ΔG*_solv) / (2.303 * RT)

where ΔG*_solv is the standard free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.

Computational Protocol:

  • Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of 6-Bromo-3-fluoro-2-nitrobenzoic acid are optimized in the gas phase and in a simulated solvent environment using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the free energy.

  • Solvation Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Solvation Model based on Density (SMD). [12]4. pKa Calculation: The calculated free energies are used in the thermodynamic cycle to determine the pKa.

Computational Workflow for pKa Prediction:

Caption: Computational workflow for pKa prediction using a thermodynamic cycle.

Recent studies have demonstrated that DFT methods can predict the pKa values of carboxylic acids with a mean absolute error of less than 0.5 pKa units, highlighting the reliability of this approach. [12][10]

Conclusion

While an experimentally determined pKa value for 6-Bromo-3-fluoro-2-nitrobenzoic acid is not currently documented in publicly accessible literature, a strong theoretical foundation suggests that it is a highly acidic compound. The presence of three potent electron-withdrawing groups—bromo, fluoro, and a nitro group in the ortho position—synergistically stabilizes the carboxylate conjugate base, leading to a predicted pKa significantly lower than that of benzoic acid. For researchers and drug development professionals, this implies that at physiological pH, 6-Bromo-3-fluoro-2-nitrobenzoic acid will exist almost exclusively in its ionized form. This guide has outlined the standard, reliable experimental and computational methodologies that can be employed to obtain a precise pKa value for this and other novel chemical entities, which is a critical step in the rational design of new therapeutic agents.

References

  • Avdeef, A. (2012).
  • Ribeiro, R. F. A., Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2016). Quantum mechanical based approaches for predicting pKa values of carboxylic acids. RSC Advances, 6(103), 101894-101905.
  • Liptak, M. D., & Shields, G. C. (2001). Comparison of calculated and experimental pKa values of ortho-substituted benzoic acids. Journal of the American Chemical Society, 123(29), 7314-7319.
  • Işık, M., & Frisch, M. J. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1258.
  • Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry–A European Journal, 30(1), e202303167.
  • Al-Hada, M., Al-Ghamdi, A. A., & El-Sherbiny, M. M. (2023). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters, 14(34), 7794-7801.
  • Klamt, A., & Eckert, F. (2000). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 104(1), 108-115.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Box, K., Völgyi, G., Baka, E., & Takács-Novák, K. (2007). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 497-511.
  • Pharma Guideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Cousin, M. A., & Kuprov, I. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15674-15680.
  • Cousin, M. A., & Kuprov, I. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acid, and why?.
  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity.
  • Patsnap. (2010, October 27). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.
  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid.
  • MilliporeSigma. (n.d.). 2-Bromo-3-fluoro-6-nitrobenzoic acid.
  • Quora. (2022, May 11).
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • Cengage. (n.d.).
  • OWL. (n.d.).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • MySkinRecipes. (n.d.). 2-Bromo-6-fluoro-3-nitrobenzoic acid.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • Chemistry LibreTexts. (2023, March 19).
  • Echemi. (n.d.). 2-Bromo-6-fluoro-3-nitrobenzoic acid.
  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid.
  • ChemicalBook. (2025, July 24). 2,6-DIFLUORO-3-NITROBENZOIC ACID.
  • BLD Pharm. (n.d.). 3-Bromo-6-fluoro-2-iodobenzoic acid.

Sources

Foundational

Strategic Utilization of 6-Bromo-3-fluoro-2-nitrobenzoic Acid in Drug Discovery

The following technical guide details the utility, reactivity, and synthetic applications of 6-Bromo-3-fluoro-2-nitrobenzoic acid , a high-value tetra-substituted aromatic scaffold. Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, reactivity, and synthetic applications of 6-Bromo-3-fluoro-2-nitrobenzoic acid , a high-value tetra-substituted aromatic scaffold.

Executive Summary

In the landscape of Diversity-Oriented Synthesis (DOS), 6-Bromo-3-fluoro-2-nitrobenzoic acid represents a "privileged scaffold." Its value lies in the orthogonal reactivity of its four functional groups: a carboxylic acid (C1), a nitro group (C2), a labile fluorine atom (C3), and a bromine handle (C6). This specific substitution pattern enables the rapid construction of poly-heterocyclic cores—such as quinazolines, benzimidazoles, and indoles—often found in kinase inhibitors and PROTAC linkers.

This guide provides a comprehensive review of this building block, detailing its electronic properties, a validated synthetic workflow for heterocycle construction, and the mechanistic logic driving its transformations.

Building Block Profile & Electronic Architecture

The molecule is defined by a "push-pull" electronic system that dictates its regioselectivity.

FeatureSpecification
IUPAC Name 6-Bromo-3-fluoro-2-nitrobenzoic acid
CAS Number 1807025-89-3
Molecular Formula

Molecular Weight 263.99 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Electronic Activation Analysis
  • C3-Fluorine (

    
     Hotspot):  The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ). It is ortho to the strong electron-withdrawing nitro group (-
    
    
    ) and para to the bromine (weakly deactivating but inductive withdrawing). This makes the C3 position exceptionally electrophilic.
  • C6-Bromine (Coupling Handle): Located meta to the nitro group and ortho to the carboxyl, the bromine remains stable during mild

    
     conditions but is primed for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
    
  • C2-Nitro (Latent Nitrogen): Serves as an ortho-directing activator for the fluorine and a precursor to anilines for cyclization.

Synthetic Utility & Reaction Map

The following diagram illustrates the divergent pathways available from this core. The strategy typically follows a sequence of Substitution


 Reduction 

Cyclization

Functionalization
.

ReactionMap cluster_legend Pathway Logic Core 6-Bromo-3-fluoro- 2-nitrobenzoic acid SNAr Intermediate A: 6-Bromo-3-(alkylamino)- 2-nitrobenzoic acid Core->SNAr Step 1: SNAr (R-NH2, DIPEA) Suzuki Product Type 3: Biaryl Derivatives Core->Suzuki Direct Pd-Coupling (Ar-B(OH)2, Pd(PPh3)4) Red Intermediate B: Diamino Scaffold SNAr->Red Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Benzimidazole Product Type 1: 4-Carboxy-7-bromo- benzimidazoles Red->Benzimidazole Step 3a: Cyclization (HC(OEt)3 or R-CHO) Quinazoline Product Type 2: Quinazolin-4-ones Red->Quinazoline Step 3b: Condensation (Urea/Formamide) key Blue Path: Primary Heterocycle Synthesis Green Path: Cyclization Modes Red/Dashed: Alternative Functionalization

Figure 1: Divergent synthetic pathways from the 6-bromo-3-fluoro-2-nitrobenzoic acid core.

Detailed Experimental Protocols

Protocol A: Synthesis of a 7-Bromo-benzimidazole Scaffold

This workflow demonstrates the conversion of the building block into a functionalized benzimidazole, a common motif in kinase inhibitors (e.g., inhibiting VEGFR or EGFR).

Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Displace the C3-fluorine with a primary amine.

  • Reagents: 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv), Primary Amine (

    
    , 1.1 equiv), DIPEA (2.5 equiv).
    
  • Solvent: THF or DMF (Anhydrous).

  • Procedure:

    • Dissolve 6-Bromo-3-fluoro-2-nitrobenzoic acid in THF (0.2 M) at

      
      .
      
    • Add DIPEA followed by the dropwise addition of the amine.

    • Allow to warm to RT and stir for 4–6 hours. Note: The reaction is driven by the strong electron-withdrawing effect of the ortho-nitro group.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), brine, and dry over

      
      .
      
    • Yield Expectation: 85–95%.

Step 2: Nitro Reduction (Chemoselective)

Objective: Reduce the nitro group to an aniline without de-brominating the ring.

  • Reagents: Iron powder (5.0 equiv), Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Solvent: EtOH/Water (4:1).

  • Procedure:

    • Suspend the nitro-intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (

      
      ) for 2 hours. Critical: Avoid catalytic hydrogenation (
      
      
      
      ) if the bromine must be retained, as debromination is a common side reaction.
    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Yield Expectation: 80–90%.

Step 3: Cyclization to Benzimidazole

Objective: Form the imidazole ring closing between the newly formed aniline and the secondary amine.

  • Reagents: Triethyl orthoformate (solvent/reagent) or Formic acid.

  • Catalyst: p-TsOH (catalytic, 5 mol%).

  • Procedure:

    • Dissolve the diamine intermediate in triethyl orthoformate.

    • Add p-TsOH and heat to

      
       for 3 hours.
      
    • Workup: Evaporate volatiles. Purify via flash chromatography (DCM/MeOH).

    • Result: 1-Substituted-7-bromo-1H-benzimidazole-4-carboxylic acid.

Mechanistic Insight: The "Ortho-Effect"

The high yield of Step 1 is due to the specific stabilization of the Meisenheimer complex. The nitro group at C2 is coplanar with the ring, withdrawing electron density via resonance and induction, making C3 highly positive.

Mechanism cluster_notes Stabilization Factors Start Reactant (F-Ar-NO2) TS Meisenheimer Complex Start->TS Nu: Attack (R-NH2) Product Product (RNH-Ar-NO2) TS->Product Loss of F- n1 1. Inductive withdrawal by o-NO2 2. Resonance stabilization of anionic intermediate

Figure 2: Simplified mechanistic flow of the


 reaction.

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • Dual-Kinase Inhibitors: The carboxylic acid can be converted to an amide to bind into the "hinge region" of kinases, while the bromine allows extension into the "solvent-front" via Suzuki coupling.

  • PROTAC Linkers: The C6-Bromine serves as an ideal attachment point for linker chains connecting to E3 ligase ligands (e.g., Thalidomide derivatives).

  • Antibacterial Agents: Derivatives of nitro-benzoic acids are precursors to quinolones and related gyrase inhibitors.

References

  • Compound Identity: 6-Bromo-3-fluoro-2-nitrobenzoic acid. CAS: 1807025-89-3.[] Available via BOC Sciences and Fluorochem catalogs.

  • Synthetic Methodology (General SNAr): Nucleophilic Aromatic Substitution of Fluoronitrobenzoic Acids. Organic Chemistry Portal.

  • Benzimidazole Synthesis: Recent Advances in the Synthesis of Benzimidazoles. European Journal of Organic Chemistry.

  • Chemoselective Reduction: Selective Reduction of Nitro Groups in the Presence of Halogens. Journal of Organic Chemistry.

Sources

Exploratory

Stability of 6-Bromo-3-fluoro-2-nitrobenzoic acid under standard storage conditions

Technical Whitepaper: Stability Profiling and Storage Protocols for 6-Bromo-3-fluoro-2-nitrobenzoic Acid Executive Summary 6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic scaffold often employed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Storage Protocols for 6-Bromo-3-fluoro-2-nitrobenzoic Acid

Executive Summary

6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic scaffold often employed as a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents.[1][2] Its utility, however, is counterbalanced by a "metastable" chemical architecture.[2]

The molecule possesses two primary vectors of instability:

  • Thermal Decarboxylation: Driven by the ortho-effect of the 2-nitro and 6-bromo substituents, which force the carboxyl group out of planarity, weakening the

    
     bond.[1]
    
  • Hydrolytic Defluorination: The 3-fluoro substituent is electronically activated by the adjacent 2-nitro group, rendering it susceptible to Nucleophilic Aromatic Substitution (

    
    ) by moisture.[1][2]
    

This guide defines the mechanistic basis of these risks and establishes a self-validating storage and testing protocol to ensure intermediate integrity.

Molecular Architecture & Intrinsic Reactivity[1][2]

To understand the stability profile, one must analyze the competing steric and electronic forces within the molecule.

The "Steric Vise" and Decarboxylation

In a standard benzoic acid, the carboxyl group (


) remains coplanar with the aromatic ring to maximize 

-conjugation.[1] In 6-Bromo-3-fluoro-2-nitrobenzoic acid, the C1 carboxyl group is flanked by a Nitro group (C2) and a Bromine atom (C6).[1]
  • Steric Inhibition of Resonance: The bulky Bromine atom and the Nitro group create a "steric vise," forcing the carboxyl group to rotate roughly 90° out of the aromatic plane.

  • Consequence: This rotation breaks the conjugation between the carboxyl group and the ring. The

    
     bond loses its partial double-bond character, significantly lowering the activation energy (
    
    
    
    ) required for homolytic or heterolytic cleavage (decarboxylation).[1]
Electronic Activation ( )

The 3-Fluoro position is highly electrophilic.[1][2]

  • The Activating Group: The Nitro group at C2 is a strong electron-withdrawing group (EWG).[1]

  • Regiochemistry: The Fluorine at C3 is ortho to the Nitro group.[2] This allows the Nitro group to stabilize the Meisenheimer complex intermediate formed during nucleophilic attack.[2]

  • Risk: In the presence of atmospheric moisture (nucleophile), the fluorine can be displaced by a hydroxyl group, converting the high-value fluoride into a phenolic impurity (6-bromo-3-hydroxy-2-nitrobenzoic acid).[1]

Critical Degradation Pathways (Visualization)

The following diagram illustrates the two divergent degradation pathways that must be monitored.

DegradationPathways cluster_legend Pathway Key Parent 6-Bromo-3-fluoro-2-nitrobenzoic acid (Intact API) Thermal Thermal Stress (> 60°C) Parent->Thermal Moisture Moisture/pH > 7 (Hydrolysis) Parent->Moisture Decarb Degradant A: 1-Bromo-4-fluoro-3-nitrobenzene (Loss of CO2) Thermal->Decarb Decarboxylation (Irreversible) Hydrolysis Degradant B: 6-Bromo-3-hydroxy-2-nitrobenzoic acid (Loss of F-) Moisture->Hydrolysis SNAr Mechanism (Rate depends on pH) key1 Blue: Target Molecule key2 Red: Critical Impurity

Figure 1: Divergent degradation pathways. Thermal stress leads to decarboxylation (loss of acidic functionality), while moisture leads to hydrolysis (loss of halogen).

Recommended Storage Protocols

Based on the structural analysis, the "Standard Storage Condition" of "Room Temperature, Dry" is insufficient for long-term stability of this specific isomer. The following "Gold Standard" protocol is recommended.

Storage Matrix
ParameterRecommendationMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated) Mitigates thermal energy required to overcome the decarboxylation activation barrier.[1][2]
Atmosphere Argon or Nitrogen Overlay Displaces oxygen (prevents radical oxidation of nitro group) and atmospheric moisture (prevents

hydrolysis).[1][2]
Container Amber Glass (Type I) Nitro compounds are photosensitive.[1][2] Amber glass blocks UV wavelengths that trigger nitro-to-nitroso rearrangement.[1][2]
Desiccant Active Silica Gel Pack Essential to scavenge residual moisture trapped during packaging.[1][2]
Retest Period 6 Months Due to the metastable nature, annual testing is too infrequent.[1][2]

Validation Protocols (Self-Validating Systems)

To trust the integrity of the material, you must implement a testing workflow that can distinguish between the parent molecule and its specific degradants.

A. Thermal Stability Screening (DSC)

Before bulk storage, determine the "Onset of Decomposition" (


).[1][2]
  • Instrument: Differential Scanning Calorimetry (DSC).[1][2]

  • Protocol: Heat sample from 30°C to 300°C at 10°C/min in a sealed aluminum pan (pinhole vented).

  • Success Criteria: A sharp endotherm (melting) followed by a stable baseline.[1][2]

  • Failure Mode: An exotherm immediately following (or overlapping) the melt indicates rapid decarboxylation.[1][2] Note: If

    
     is <100°C, cold chain transport is mandatory.[1]
    
B. HPLC Stability-Indicating Method

This method separates the parent from the hydrophobic decarboxylated product and the hydrophilic hydrolyzed product.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the carboxylic acid, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl capture).[1][2]

Expected Elution Order:

  • Degradant B (Hydrolyzed): Elutes first (Most polar due to phenolic -OH).[1][2]

  • Parent Molecule: Elutes middle.[1][2]

  • Degradant A (Decarboxylated): Elutes last (Most hydrophobic; loss of polar -COOH).[1][2]

C. Stability Testing Workflow

StabilityWorkflow Start Batch Receipt / Synthesis Step1 1. Appearance Check (Yellow powder? Darkening = Photo-degradation) Start->Step1 Step2 2. Purity Analysis (HPLC) (Target > 98%) Step1->Step2 Decision Is Purity > 98%? Step2->Decision Pass 3. DSC Analysis (Confirm T_onset > 120°C) Decision->Pass Yes Fail Quarantine / Recrystallize Decision->Fail No Storage Store at 2-8°C (Amber Vial + Desiccant) Pass->Storage Monitor Monitor: Re-test at 6 Months Storage->Monitor Monitor->Step2 Loop

Figure 2: Quality Control decision tree for incoming and stored batches.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[1][2][4][5] Defines the regulatory framework for stability protocols. Link

  • PubChem Database. 3-Fluoro-2-nitrobenzoic acid (Analogous Structure Data). National Library of Medicine.[1][2] Provides physicochemical baselines for fluoronitrobenzoic acids. Link[1]

  • Goossen, L. J., et al. "Copper-Catalyzed Decarboxylation of Ortho-Substituted Benzoic Acids."[1][2] Science, 313(5787), 662-664.[1] (2006).[1][2][3] Establishes the mechanism of ortho-substituent facilitated decarboxylation.[1][2] Link[1]

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[1][2] Chemical Reviews, 49(2), 273-412.[1] (1951).[1][2] The foundational text on

    
     activation by nitro groups. Link[1]
    
  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Fluoro-6-nitrobenzoic acid.[1][2] (Generic handling for ortho-nitrobenzoic acids).[1][2] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chemoselective Reduction of 6-Bromo-3-fluoro-2-nitrobenzoic acid

Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as critical building blocks for a diverse array of complex molecules and active pharmaceutical ingredients (APIs). The subject of this application note, 6-Bromo-3-fluoro-2-nitrobenzoic acid, presents a unique synthetic challenge due to the presence of multiple sensitive functional groups: a nitro group, a carboxylic acid, and two different halogen atoms (bromine and fluorine). A successful reduction protocol must exhibit high chemoselectivity, reducing the nitro group to an amine while preserving the other functionalities. This document provides a detailed guide for researchers, scientists, and drug development professionals on reliable protocols for this transformation, with a focus on experimental rationale, procedural details, and troubleshooting.

Strategic Considerations for Chemoselective Reduction

The primary challenge in the reduction of 6-Bromo-3-fluoro-2-nitrobenzoic acid is to avoid unwanted side reactions such as dehalogenation (removal of the bromine or fluorine atoms) and reduction of the carboxylic acid. The choice of reducing agent and reaction conditions is therefore paramount. Several methods are viable, each with its own set of advantages and limitations.

  • Catalytic Hydrogenation: While highly efficient, standard catalytic hydrogenation with palladium on carbon (Pd/C) is often associated with hydrodehalogenation, particularly of aryl bromides. Alternative catalysts, such as Raney Nickel, may offer better selectivity in preserving halogen substituents.

  • Metal-Mediated Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and robust method for nitro group reduction.[1] These methods are generally tolerant of a wide range of functional groups, including halogens and carboxylic acids.[2] The "Béchamp reduction," which utilizes iron in acidic conditions, is a cost-effective and mild option.[2]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a widely used and mild reducing agent for the selective reduction of aromatic nitro groups to anilines.[3] It is known for its good functional group tolerance.

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive, safe, and effective reducing agent for aromatic nitro compounds.[4][5] It is compatible with protic solvents like water and has been successfully used for the reduction of various substituted nitrobenzoic acids.[6]

Comparative Summary of Recommended Protocols

For the reduction of 6-Bromo-3-fluoro-2-nitrobenzoic acid, metal-mediated reduction with iron and reduction with sodium dithionite are presented as the most reliable and chemoselective methods.

ParameterMetal-Mediated Reduction (Fe/AcOH)Sodium Dithionite Reduction
Primary Reagents Iron powder, Acetic AcidSodium dithionite (Na₂S₂O₄)
Solvent Ethanol/Water or Acetic AcidWater/Dioxane or DMF
Temperature Reflux (typically 80-100 °C)Room Temperature to Reflux
Reaction Time 2-6 hours1-4 hours
Chemoselectivity Excellent for preserving halogens and carboxylic acidExcellent for preserving halogens and carboxylic acid
Work-up Filtration of iron salts, extractionExtraction, potential for salt byproducts
Safety Flammable solvents, handling of acidGeneration of sulfur-containing byproducts
Cost-Effectiveness High (iron and acetic acid are inexpensive)High (sodium dithionite is inexpensive)

Detailed Experimental Protocol: Metal-Mediated Reduction with Iron in Acetic Acid

This protocol is a robust and highly chemoselective method for the reduction of the nitro group in 6-Bromo-3-fluoro-2-nitrobenzoic acid while preserving the bromo, fluoro, and carboxylic acid functionalities.

Diagram of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend 6-Bromo-3-fluoro-2-nitrobenzoic acid in Ethanol/Water or Acetic Acid B Add Iron Powder (3-5 eq.) A->B Add Reagent C Heat to Reflux (80-100 °C) B->C Initiate Reaction D Monitor by TLC/LC-MS C->D During Reaction E Cool to Room Temperature D->E Upon Completion F Filter through Celite® E->F Remove Solids G Neutralize with NaHCO₃ (aq) F->G Quench Acid H Extract with Ethyl Acetate G->H Isolate Product I Combine Organic Layers, Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by Recrystallization or Chromatography K->L

Caption: Workflow for the iron-mediated reduction of 6-Bromo-3-fluoro-2-nitrobenzoic acid.

Materials:
  • 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq)

  • Iron powder (<100 mesh, 3.0-5.0 eq)

  • Glacial Acetic Acid or a mixture of Ethanol and Water (e.g., 4:1)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred suspension, add iron powder (3.0-5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is a good indicator of reaction completion. This typically takes 2-6 hours.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-6-bromo-3-fluorobenzoic acid. The crude product can be further purified by recrystallization or column chromatography if necessary.

Alternative Protocol: Reduction with Sodium Dithionite

This method offers a mild and efficient alternative for the reduction, often proceeding at room temperature.

Diagram of Logical Relationships

G Start 6-Bromo-3-fluoro-2-nitrobenzoic acid Reagent Sodium Dithionite (Na₂S₂O₄) Start->Reagent is treated with Solvent Aqueous Dioxane or DMF Reagent->Solvent in Product 2-Amino-6-bromo-3-fluorobenzoic acid Solvent->Product to yield

Caption: Key components for the sodium dithionite reduction.

Materials:
  • 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq)

  • Dioxane and Water (e.g., 1:1 mixture) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:
  • Dissolution: Dissolve 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq) in a mixture of dioxane and water or in DMF in a round-bottom flask.

  • Addition of Reducing Agent: Add sodium dithionite (3.0-5.0 eq) portion-wise to the stirred solution. The reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified as described in the previous protocol.

Troubleshooting and Characterization

  • Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent. Ensure adequate stirring, as these are often heterogeneous reactions.

  • Dehalogenation: If dehalogenation is observed (more likely with catalytic hydrogenation), switch to a milder method like the iron/acetic acid or sodium dithionite protocol. Using Raney Nickel instead of Pd/C for hydrogenation can also mitigate this issue.

  • Product Characterization: The final product, 2-Amino-6-bromo-3-fluorobenzoic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:

    • ¹H NMR and ¹³C NMR: To confirm the structure and the disappearance of the nitro group and the appearance of the amine group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The chemoselective reduction of the nitro group in 6-Bromo-3-fluoro-2-nitrobenzoic acid can be effectively achieved using several methods. The choice of protocol should be guided by considerations of substrate sensitivity, available equipment, and cost. The metal-mediated reduction with iron in acetic acid is a highly reliable, robust, and economical method that offers excellent chemoselectivity. The sodium dithionite reduction provides a mild and efficient alternative. Careful monitoring and appropriate work-up procedures are essential for obtaining the desired aniline in high yield and purity.

References

  • Google Patents. (1982). Reduction of nitrobenzoic acid. JPS5726652A.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]

  • ACS Organic & Inorganic Au. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. [Link]

  • Google Patents. (1989).
  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

  • Academia.edu. Hydrogenation of nitrobenzoic acid. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Iron (Fe). [Link]

  • Google Patents. (1975).
  • Almac. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

  • ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]

  • University of Groningen. Reduction of Aldehydes and Ketones by Sodium Dithionite. [Link]

  • Wikipedia. Tin(II) chloride. [Link]

  • dlab @ EPFL. Tin(II) chloride. [Link]

  • Wikipedia. Sodium dithionite. [Link]

  • PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

  • The Hive. (2003). SnCl2 as a reducing agent. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. [Link]

  • SciSpace. (1997). Reduction of Nitroarenes with Sodium Dithionite. [Link]

  • Google Patents. (2024). Hydrogenation of nitrobenzoic acid and nitrobenzamide. US20240239734A1.
  • Sigarra. Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. [Link]

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Application

Application Notes and Protocols for Amide Coupling Reactions Using 6-Bromo-3-fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Acyl Donor 6-Bromo-3-fluoro-2-nitrobenzoic acid is a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Acyl Donor

6-Bromo-3-fluoro-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bulky bromine atom and an electron-withdrawing nitro group ortho to the carboxylic acid, alongside a fluorine atom, provides a scaffold for synthesizing novel compounds with potential therapeutic applications. However, these same features present significant challenges for one of the most fundamental transformations in organic synthesis: amide bond formation.

The steric hindrance imposed by the ortho-bromo and ortho-nitro groups can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate. Furthermore, the strong electron-withdrawing nature of the nitro group deactivates the carboxyl group, making it less susceptible to activation by common coupling reagents. This guide provides a comprehensive overview of the key considerations and outlines robust protocols for successfully achieving amide coupling with this challenging substrate.

Mechanistic Considerations: Activating the Inactive

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a coupling reagent. For a substrate like 6-Bromo-3-fluoro-2-nitrobenzoic acid, the choice of coupling reagent is critical. The ideal reagent should rapidly generate a highly reactive intermediate to overcome the inherent low reactivity of the starting material.

Uronium/aminium-based reagents such as HATU, and carbodiimide-based reagents like EDC in the presence of an additive like HOBt, are often the reagents of choice for such challenging couplings.

Recommended Coupling Strategies and Protocols

Based on established methodologies for sterically hindered and electron-deficient carboxylic acids, the following protocols are recommended as excellent starting points for the amide coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: High-Efficiency Coupling Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically demanding substrates.[1] It forms a highly reactive OAt-active ester that readily reacts with amines.[1]

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq).

  • Dissolve the acid in a suitable anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add HATU (1.1 - 1.5 eq) to the solution.

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the amine's reactivity.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Carbodiimide-Mediated Coupling with EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), can efficiently mediate amide bond formation. HOBt acts as a catalyst and helps to suppress side reactions and minimize racemization in the case of chiral amines.

Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent such as DMF or DCM.

  • Add the amine (1.1 eq) to the solution.

  • Add a tertiary amine base such as DIPEA or triethylamine (TEA) (2.0 - 3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC hydrochloride (1.2 - 1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the reaction solvent.

  • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Recommended Reaction Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC
Additive NoneHOBt
Base DIPEADIPEA or TEA
Solvent DMF or DCMDMF or DCM
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 16 hours12 - 24 hours
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : 2-31 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) : 2-3

Note: The stoichiometry and reaction times are general recommendations and should be optimized for each specific substrate combination.

Visualization of the Process

General Mechanism of Amide Bond Formation

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH2 Amide R-CO-NHR' Activated_Intermediate->Amide + Amine Byproduct Byproduct

Caption: General mechanism of amide coupling.

Experimental Workflow for Amide Coupling

G Start Start Dissolve_Acid Dissolve 6-Bromo-3-fluoro-2-nitrobenzoic acid in anhydrous solvent Start->Dissolve_Acid Add_Reagents Add Coupling Reagent (HATU or EDC/HOBt) and Base Dissolve_Acid->Add_Reagents Pre_activation Pre-activate (if using HATU) Stir for 15-30 min Add_Reagents->Pre_activation HATU Protocol Add_Amine Add Amine Add_Reagents->Add_Amine EDC/HOBt Protocol Pre_activation->Add_Amine Reaction Stir at appropriate temperature Monitor reaction progress (TLC/LC-MS) Add_Amine->Reaction Workup Aqueous Workup (Wash with NaHCO3, brine) Reaction->Workup Dry_Concentrate Dry organic layer and concentrate in vacuo Workup->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification End Obtain Pure Amide Purification->End

Caption: Experimental workflow for amide synthesis.

References

  • ChemPep Inc. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
  • BenchChem (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem (2025).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 158739, 1-Hydroxybenzotriazole. Retrieved from [Link]

  • Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Enamine (n.d.). HATU.
  • G. A. Grant (Ed.). (2002). Synthetic Peptides: A User's Guide, 2nd ed. Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC?
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem (2025).
  • PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of a Multifunctional Substrate The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful tool is extensively utilized in the pharmaceutical industry for the construction of complex molecular architectures.[3] The subject of this guide, 6-Bromo-3-fluoro-2-nitrobenzoic acid, presents a unique set of challenges and opportunities in the context of Suzuki-Miyaura coupling. Its structure incorporates a bromine atom, a common leaving group for this reaction, alongside several influential functional groups: a carboxylic acid, a fluorine atom, and a nitro group. Each of these moieties exerts significant electronic and steric effects that must be carefully considered to achieve successful and high-yielding cross-coupling.

This document serves as a comprehensive guide, offering detailed protocols and expert insights into the Suzuki-Miyaura coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid. We will delve into the specific challenges posed by this substrate and provide rational, field-proven strategies to overcome them, enabling researchers to confidently incorporate this versatile building block into their synthetic endeavors.

Understanding the Substrate: A Multifaceted Challenge

The successful Suzuki-Miyaura coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid hinges on a nuanced understanding of its inherent chemical properties. The interplay of its functional groups dictates the optimal reaction conditions.

  • The Activating, Yet Sterically Hindering, Nitro Group: The potent electron-withdrawing nature of the nitro group at the ortho position is a double-edged sword. On one hand, it activates the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki-Miyaura catalytic cycles.[4][5] This is a favorable electronic effect. However, its sheer bulk presents a significant steric impediment around the reaction center, potentially hindering the approach of the bulky palladium catalyst.[6][7][8]

  • The Influence of the Fluoro Substituent: The fluorine atom at the meta position also contributes to the electron-deficient nature of the aromatic ring, further facilitating oxidative addition. Additionally, fluoride ions, often used as a base or additive in Suzuki-Miyaura reactions, can play a complex role by promoting transmetalation and reductive elimination, although they can also form unreactive anionic boronate species.[9][10]

  • The Carboxylic Acid Moiety: The presence of the carboxylic acid group introduces the potential for competitive coordination to the palladium center and can influence the solubility of the starting material and product. The choice of base is critical to avoid unwanted side reactions and ensure the availability of the active catalytic species.

Recommended Suzuki-Miyaura Coupling Protocols

Given the specific challenges of 6-Bromo-3-fluoro-2-nitrobenzoic acid, careful selection of the catalyst, ligand, base, and solvent system is paramount. Below are two recommended protocols, one employing a classic palladium catalyst and another utilizing a more advanced Buchwald-type ligand for sterically hindered substrates.

Protocol 1: Classic Palladium Catalysis with Triphenylphosphine

This protocol represents a robust starting point for the coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid, utilizing a widely available and cost-effective catalyst system.

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A reliable Pd(0) source that is often effective for aryl bromides. The nitro group's activating effect may be sufficient for this catalyst.[4]
Ligand Triphenylphosphine (already in the complex)Provides a balance of steric bulk and electron-donating properties suitable for many standard Suzuki couplings.
Base K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate)Mild inorganic bases are generally well-tolerated by the carboxylic acid and can effectively promote the reaction.[3] Cesium carbonate is often more effective for challenging couplings.
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A biphasic solvent system is standard for Suzuki reactions, aiding in the dissolution of both organic and inorganic reagents.[11]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.
Temperature 80-100 °CElevated temperatures are often necessary to overcome activation barriers, especially with potentially less reactive catalyst systems.
Protocol 2: Advanced Catalysis for Sterically Hindered Substrates

For instances where Protocol 1 yields unsatisfactory results, or for particularly challenging coupling partners, a more advanced catalyst system employing a bulky, electron-rich phosphine ligand is recommended. These ligands are specifically designed to facilitate the coupling of sterically hindered and electron-deficient aryl halides.[6][12][13]

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Common and reliable palladium precursors that form the active Pd(0) species in situ.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)These Buchwald-type ligands are highly effective for sterically demanding substrates due to their bulk and electron-rich nature, which promotes both oxidative addition and reductive elimination.[13]
Base K₃PO₄ (Potassium Phosphate)A stronger base that is often employed with Buchwald ligands to enhance catalytic activity, particularly with challenging substrates.[13]
Solvent Toluene or DioxaneAnhydrous conditions are often preferred with these more sensitive catalyst systems.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is recommended.
Temperature Room Temperature to 80 °CThe high activity of these catalysts may allow for lower reaction temperatures, which can improve selectivity and reduce side reactions.[12]

Experimental Workflow: A Step-by-Step Guide

The following is a general, step-by-step procedure for performing the Suzuki-Miyaura coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid. Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Weigh and combine: - 6-Bromo-3-fluoro-2-nitrobenzoic acid - Boronic acid - Base - Palladium source and ligand (if separate) solvent 2. Add solvent(s) reagents->solvent degas 3. Degas the mixture (e.g., sparging with N₂ or freeze-pump-thaw) solvent->degas heat 4. Heat to the desired temperature and stir for the specified time degas->heat monitor 5. Monitor reaction progress (TLC, GC-MS, or LC-MS) heat->monitor quench 6. Cool to room temperature and quench (e.g., add water or saturated NH₄Cl) monitor->quench extract 7. Extract with an organic solvent quench->extract wash 8. Wash the organic layer extract->wash dry 9. Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate 10. Concentrate under reduced pressure dry->concentrate purify 11. Purify the crude product (e.g., column chromatography, recrystallization) concentrate->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

catalytic_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Ar-Br oa_label Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Ar'-B(OR)₂ Base trans_label Transmetalation trans_complex->pd0 product Ar-Ar' trans_complex->product re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step.[14] Subsequently, in the transmetalation step, the organic group from the boronic acid derivative (Ar') replaces the bromide on the palladium center. This step is facilitated by the base. Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14]

Conclusion

The Suzuki-Miyaura coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid is a synthetically valuable transformation that requires careful consideration of the substrate's unique electronic and steric properties. By selecting the appropriate catalyst system, base, and solvent, researchers can successfully achieve this challenging cross-coupling. The protocols and insights provided in this guide offer a solid foundation for developing robust and high-yielding synthetic routes for the preparation of novel compounds for drug discovery and development.

References

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions - ACS Publications. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Available at: [Link]

  • How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available at: [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - MDPI. Available at: [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC. Available at: [Link]

  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - ScienceDirect. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. Available at: [Link]

  • Suzuki-Miyaura cross-coupling catalyzed by a Ni(II) PNP pincer complex: Scope and mechanistic insights - ResearchGate. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring - ACS Publications. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - RSC Publishing. Available at: [Link]

  • Palladium on Activated Carbon - A Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water - ResearchGate. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids - ResearchGate. Available at: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. Available at: [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes - ResearchGate. Available at: [Link]

  • Combi-Blocks - PubChem Data Source. Available at: [Link]

Sources

Application

Application Note: Strategic Esterification Protocols for 6-Bromo-3-fluoro-2-nitrobenzoic Acid Derivatives

Abstract & Strategic Overview The esterification of 6-Bromo-3-fluoro-2-nitrobenzoic acid presents a classic challenge in organic synthesis: the "ortho effect." The carboxylic acid moiety is flanked by a bulky nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of 6-Bromo-3-fluoro-2-nitrobenzoic acid presents a classic challenge in organic synthesis: the "ortho effect." The carboxylic acid moiety is flanked by a bulky nitro group at the 2-position and a bromine atom at the 6-position. This 2,6-disubstitution pattern creates a "steric pocket" that effectively shields the carbonyl carbon from nucleophilic attack, rendering standard Fischer esterification (acid-catalyzed equilibrium) kinetically incompetent.

This Application Note details three field-proven protocols designed to bypass this steric barrier. Rather than forcing a direct attack on the shielded carbonyl, these methods utilize mechanism switching —moving the electrophilic site or activating the carboxylate to such a high degree that sterics are overcome.

Key Chemical Challenges[1]
  • Steric Shielding: The tetrahedral intermediate required for Fischer esterification cannot form readily due to the clash between the incoming alcohol and the ortho-substituents (-NO2, -Br).

  • Electronic Deactivation: While the nitro and fluoro groups increase the acidity of the -COOH (making the carboxylate a better leaving group), they also destabilize the developing positive charge in acid-catalyzed mechanisms.

  • Stability: The resulting esters are highly stable to hydrolysis for the same steric reasons, but forming them requires forcing conditions or specific activation strategies.

Method Selection Guide

Use the following decision matrix to select the optimal protocol for your specific derivative target.

MethodSelection cluster_legend Mechanism Key Start Target Ester Type? Simple Primary Alkyl (Methyl, Ethyl, Benzyl) Start->Simple Bulky Secondary/Tertiary (Isopropyl, t-Butyl) Start->Bulky Complex Functionalized/Chiral Alcohols Start->Complex MethodA METHOD A: Base-Promoted Alkylation (SN2 Pathway) Simple->MethodA Preferred (High Yield) MethodB METHOD B: Acyl Chloride Activation (High Reactivity) Bulky->MethodB Alternative MethodC METHOD C: Mixed Anhydride/Boc2O (Mild Conditions) Bulky->MethodC Best for t-Butyl Complex->MethodB Standard Legend Method A: Attacks Alkyl Halide (No Steric Block) Method B: Overcomes Sterics via Cl- Leaving Group

Figure 1: Decision tree for selecting the esterification strategy based on the alcohol partner.

Detailed Experimental Protocols

Method A: Base-Promoted Carboxylate Alkylation (The "Backdoor" Route)

Best For: Methyl, Ethyl, Allyl, and Benzyl esters. Mechanism: SN2 Displacement.[1] Why it works: This method bypasses the hindered carbonyl carbon entirely. The base deprotonates the acid to form a carboxylate anion. This anion then attacks an unhindered alkyl halide. The steric bulk around the carbonyl does not hinder the oxygen's nucleophilic attack on the alkyl halide.

Reagents
  • Substrate: 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) [Anhydrous]

Protocol Steps
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the benzoic acid derivative in anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add 2.0 equiv of finely ground K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The mixture will likely become a suspension.

    • Note: Gas evolution (CO₂) may occur; ensure the system is vented.

  • Alkylation: Add 1.5 equiv of the alkyl iodide/bromide dropwise.

    • Caution: Methyl iodide is volatile and toxic. Use a fume hood.

  • Reaction: Stir the mixture at RT for 4–6 hours.

    • Optimization: If conversion is slow (monitored by TLC/LCMS), heat to 50°C. Do not exceed 80°C to avoid decarboxylation.

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If needed, purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Acyl Chloride Activation (The "Brute Force" Route)

Best For: Phenols, complex primary/secondary alcohols, and large-scale synthesis. Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride.[2] Why it works: Converting the -OH of the acid to -Cl creates a highly reactive species. The chloride is an excellent leaving group, and the planar nature of the acyl chloride reduces some steric strain compared to the tetrahedral transition states of direct esterification.

Reagents
  • Substrate: 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (COCl)₂ (1.2–1.5 equiv) OR Thionyl Chloride (SOCl₂) (Excess/Solvent)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Quench: Target Alcohol (excess or 1.1 equiv) + Pyridine/Triethylamine.

Protocol Steps
  • Activation:

    • Dissolve the acid in anhydrous DCM (0.5 M) under Nitrogen/Argon.

    • Add catalytic DMF (2 drops).

    • Cool to 0°C.

    • Add Oxalyl Chloride dropwise. (Gas evolution: CO, CO₂, HCl).

    • Allow to warm to RT and stir for 2 hours.

    • Check: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm complete acid chloride formation.

  • Evaporation (Critical):

    • Concentrate the mixture to dryness to remove excess oxalyl chloride and HCl.

    • Optional: Re-dissolve in DCM and evaporate again (azeotrope) to ensure removal of acidic volatiles.

  • Esterification:

    • Re-dissolve the crude acid chloride (yellow/orange solid or oil) in anhydrous DCM.

    • Add the Target Alcohol (1.1–1.5 equiv).

    • Add Pyridine (2.0 equiv) or Triethylamine (3.0 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Wash with 1M HCl (to remove pyridine).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Dry and concentrate.[3]

Method C: tert-Butyl Ester Formation (Special Case)

Best For: tert-Butyl esters (acid-sensitive protecting groups). Mechanism: Mixed Anhydride / Carbocation generation. Why it works: tert-Butanol is too bulky for Method B to work efficiently without forcing conditions. Using Boc-Anhydride (Boc₂O) generates a reactive mixed anhydride that spontaneously collapses to the t-butyl ester, driven by the release of CO₂.

Reagents
  • Substrate: 1.0 equiv

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1–0.3 equiv)

  • Solvent: tert-Butanol (t-BuOH) or THF.

Protocol Steps
  • Dissolve the acid in THF or minimal t-BuOH.

  • Add Boc₂O (2.0 equiv).

  • Add DMAP (0.2 equiv).

  • Stir at 40–50°C for 12–24 hours.

  • Note: This reaction produces CO₂. Ensure venting.

  • Workup: Standard aqueous extraction.

Comparative Analysis & Troubleshooting

FeatureMethod A (Alkylation)Method B (Acid Chloride)Method C (Boc₂O)
Primary Mechanism SN2 (Sterics irrelevant)Acyl Substitution (Sterics overcome)Mixed Anhydride
Steric Tolerance Excellent (Bypasses Carbonyl)Good (High Reactivity)Moderate
Reaction pH BasicAcidic (during activation)Neutral/Basic
Main Byproducts Potassium HalideHCl, SO₂, COCO₂, t-BuOH
Recommended For Methyl, Ethyl, Benzyl EstersComplex Alcohols, Scale-uptert-Butyl Esters
Common Pitfall Alkylating agent hydrolysis (keep dry)Incomplete activation (use DMF cat.)[4]Slow kinetics
Troubleshooting the "Ortho Effect"

If yields are low:

  • Check Activation: In Method B, the formation of the acid chloride is the rate-limiting step. If the acid is not converting, switch to Thionyl Chloride as the solvent and reflux for 3 hours.

  • Solvent Polarity: In Method A, use strictly anhydrous DMF or NMP. Acetone is often too slow for these hindered substrates.

  • Temperature: Do not fear heat. 2,6-disubstituted benzoates are remarkably thermally stable. Heating Method A to 60°C is safe and often necessary.

References

  • Mechanisms of Steric Hindrance

    • Riggs, V. (1960). Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. Australian Journal of Chemistry.[5]

    • Hammett, L. P. (1940).[6] Physical Organic Chemistry. McGraw-Hill. (Foundational text on ortho-effects).

  • Synthesis of Analogous Scaffolds

    • Synthesis method of 2-methyl-3-fluoro-6-nitrobenzoic acid. Patent CN102558046B. (Demonstrates the stability and handling of the 2-nitro-6-substituent pattern).

    • Preparation method for 2-bromo-3-fluorobenzoic acid. Patent WO2014071545A1. (Details the hydrolysis and isolation of the acid precursor).

  • Methodology Sources

    • Esterification of fluorinated aromatic carboxylic acids. RSC Advances. (Optimization of esterification for electron-deficient benzoic acids).

    • Thionyl Chloride Induced Convenient Synthesis of Benzamides/Esters. European Chemical Bulletin. (Protocols for acid chloride activation of nitro-benzoic acids).

Sources

Method

Nucleophilic aromatic substitution (SNAr) on 6-Bromo-3-fluoro-2-nitrobenzoic acid

Application Note & Protocol Guide Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-3-fluoro-2-nitrobenzoic Acid For: Researchers, Scientists, and Drug Development Professionals Introduction: Str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-3-fluoro-2-nitrobenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Privileged Scaffold

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern medicinal chemistry and materials science, enabling the direct formation of carbon-heteroatom bonds on activated aromatic rings.[1] The substrate, 6-Bromo-3-fluoro-2-nitrobenzoic acid, is a particularly valuable starting material due to its dense and strategically placed functionalization. It features a potent electron-withdrawing nitro group that strongly activates the ring for nucleophilic attack, alongside two distinct halogen leaving groups (F and Br) at activated positions.[2] This arrangement presents a unique opportunity for highly regioselective synthesis, allowing for the precise introduction of diverse functionalities.

This guide provides a comprehensive overview of the SNAr reaction on this substrate, moving from foundational mechanistic principles that govern its reactivity to detailed, field-proven protocols for its application. We will explore the causality behind experimental choices, ensuring that researchers can not only replicate the described methods but also rationally adapt them for the synthesis of novel and complex molecular architectures.

Part 1: Mechanistic Rationale and Controlling Regioselectivity

The success of any SNAr reaction hinges on a clear understanding of the underlying electronic and structural factors. For 6-Bromo-3-fluoro-2-nitrobenzoic acid, the reaction's outcome is dictated by the interplay between the activating group, the nature of the leaving groups, and the stability of the reaction intermediate.

The Addition-Elimination Mechanism: A Two-Step Pathway

The SNAr reaction does not proceed through a concerted SN2-type displacement, which is sterically impossible on an sp²-hybridized carbon within a benzene ring.[2] Instead, it follows a well-established two-step addition-elimination pathway.[3]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2] This step is typically the rate-determining step of the reaction.[2][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (a halide ion in this case), yielding the final substitution product.

Predicting the Site of Substitution: An Analysis of Directing Effects

The substrate possesses two potential reaction sites: the fluorine-bearing carbon at C3 and the bromine-bearing carbon at C6. The remarkable regioselectivity observed in this reaction is a direct consequence of two key factors:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) is the primary driver of the reaction. It deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack.[5][6] This activation is most pronounced at the ortho (C3) and para (C6) positions, where the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[7] Both the fluorine and the bromine are therefore positioned at activated sites.

  • Leaving Group Ability in SNAr: In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the order of leaving group lability in SNAr reactions is typically F > Cl ≈ Br > I .[2][8] This inverted trend is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine creates a more polarized C-F bond, rendering the attached carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[4]

Sources

Application

Topic: Scalable Synthesis Procedures for 6-Bromo-3-fluoro-2-nitrobenzoic Acid Intermediates

An Application Note and Protocol Guide For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the scalable synthesis of 6-bromo-3-fluoro-2-nitrobenzoic acid, a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the scalable synthesis of 6-bromo-3-fluoro-2-nitrobenzoic acid, a key intermediate in the development of various active pharmaceutical ingredients (APIs). The protocols described herein are designed for scalability, emphasizing robust reaction conditions, high yields, and purity. We will delve into the chemical rationale behind the chosen synthetic route, offering insights into reaction mechanisms and process optimization.

Introduction and Strategic Overview

6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic compound whose structural motifs are valuable in medicinal chemistry for building complex molecular architectures. The presence of bromo, fluoro, and nitro groups provides multiple reaction handles for further derivatization, making it a sought-after building block.

The most logical and scalable synthetic approach begins with the commercially available starting material, 2-bromo-5-fluorotoluene. The overall strategy involves two key transformations:

  • Regioselective Nitration: Introduction of a nitro group at the C2 position of 2-bromo-5-fluorotoluene.

  • Side-Chain Oxidation: Conversion of the methyl group to a carboxylic acid to yield the final product.

This route is advantageous due to the availability of the starting material and the use of well-established, scalable chemical transformations.

Synthetic Pathway Visualization

The overall synthetic scheme is outlined below, illustrating the progression from the starting material to the final product via a key nitrated intermediate.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Side-Chain Oxidation SM 2-Bromo-5-fluorotoluene INT 6-Bromo-3-fluoro-2-nitrotoluene SM->INT HNO₃ / H₂SO₄ FP 6-Bromo-3-fluoro-2-nitrobenzoic acid INT->FP KMnO₄ or other oxidant

Caption: Overall synthetic workflow for 6-Bromo-3-fluoro-2-nitrobenzoic acid.

Part I: Regioselective Nitration of 2-Bromo-5-fluorotoluene

Mechanistic Rationale and Expertise Insights

The primary challenge in this step is to control the regioselectivity of the electrophilic aromatic substitution. The starting material, 2-bromo-5-fluorotoluene, has three activating/directing groups:

  • Methyl (-CH₃): An activating, ortho, para-director.

  • Fluorine (-F): A deactivating (by induction) but ortho, para-directing (by resonance) group.

  • Bromine (-Br): A deactivating (by induction) but ortho, para-directing (by resonance) group.

The nitration is directed to the position ortho to the methyl group and ortho to the bromine atom. This is a sterically hindered position, but it is electronically activated by all three substituents. The use of a mixed acid system (concentrated nitric and sulfuric acid) is standard for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effects of the halogens and achieve efficient nitration.[1][2] Temperature control is critical to minimize the formation of undesired isomers and side reactions.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-fluorotoluene (CAS: 452-63-1)[3]

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-bromo-5-fluorotoluene (1.0 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0-5 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-3-fluoro-2-nitrotoluene.

  • The product can be purified further by recrystallization from ethanol or a hexane/ethyl acetate mixture.

Process Data Summary
ParameterValue/RangeNotes
Temperature 0-10 °CCritical for regioselectivity and safety.
Reaction Time 3-5 hoursMonitor by TLC/GC for completion.
Typical Yield 85-95%Dependent on purity of starting materials and strict temperature control.
Purity (crude) >90%Main impurities are often isomeric products.
Purification RecrystallizationEthanol or Hexane/EtOAc.

Part II: Oxidation of 6-Bromo-3-fluoro-2-nitrotoluene

Mechanistic Rationale and Expertise Insights

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose, especially for electron-deficient rings.[4] The reaction proceeds via a radical mechanism, where the benzylic hydrogen is abstracted, eventually leading to the formation of the benzoate salt.

Key considerations for scalability:

  • Exothermicity: The reaction is highly exothermic and requires careful temperature control.

  • Stoichiometry: A sufficient excess of KMnO₄ is needed to drive the reaction to completion.

  • Work-up: The removal of the manganese dioxide (MnO₂) byproduct is a critical step in the isolation of the final product. The reaction is typically run under basic or neutral conditions, and the product is precipitated by acidification.[5]

Detailed Experimental Protocol

Materials:

  • 6-Bromo-3-fluoro-2-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Water

  • Sodium Bisulfite or Sodium Metabisulfite

  • Concentrated Hydrochloric Acid (HCl)

  • tert-Butanol (optional, as co-solvent)

Procedure:

  • Charge a multi-neck flask equipped with a mechanical stirrer, condenser, and thermometer with 6-bromo-3-fluoro-2-nitrotoluene (1.0 eq) and water (20-30 volumes). A co-solvent like tert-butanol can be added to improve solubility.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate (2.5-3.0 eq) in portions over 2-4 hours. Maintain the temperature below 100 °C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue to heat the mixture at reflux until the purple color persists, indicating the reaction is complete (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the excess KMnO₄ by adding sodium bisulfite until the purple color disappears and only a brown precipitate of MnO₂ remains.

  • Filter the hot solution through a pad of celite to remove the MnO₂. Wash the filter cake with hot water.

  • Cool the clear filtrate in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.

  • A precipitate of 6-bromo-3-fluoro-2-nitrobenzoic acid will form.

  • Stir the slurry in the ice bath for 1 hour, then collect the solid by filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the final product.

Process Data Summary
ParameterValue/RangeNotes
Temperature 80-100 °CControl addition rate of KMnO₄ to manage exotherm.
Reaction Time 6-12 hoursMonitor by TLC or HPLC.
Typical Yield 70-85%Yield can be affected by the efficiency of the MnO₂ filtration.
Purity >97%Typically high after precipitation and washing.
Key Challenge MnO₂ FiltrationA fine precipitate can make filtration slow; using a filter aid like celite is essential.

Protocol Workflow Visualization

This diagram illustrates the logical flow and decision points within the oxidation protocol.

G start Start: Charge Reactor with Intermediate and Water heat Heat to 80-90 °C start->heat add_kmno4 Add KMnO₄ in Portions heat->add_kmno4 reflux Reflux until Reaction Complete (Purple Color Persists) add_kmno4->reflux add_kmno4->reflux Monitor Temp < 100°C cool_rt Cool to Room Temp reflux->cool_rt reflux->cool_rt 4-8 hours quench Quench Excess KMnO₄ (Sodium Bisulfite) cool_rt->quench filter Filter MnO₂ via Celite quench->filter acidify Acidify Filtrate to pH 1-2 with HCl filter->acidify precipitate Precipitate Product acidify->precipitate isolate Isolate by Filtration, Wash with Cold Water precipitate->isolate dry Dry Product Under Vacuum isolate->dry end End: Final Product dry->end

Caption: Step-by-step workflow for the oxidation of the methyl group.

References

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. Patsnap. [Link]

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
  • CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
  • Nitration of fluorenones 1, 2a, and 2b | Download Table - ResearchGate. ResearchGate. [Link]

  • 2-Bromo-5-Fluorotoluene 98% | PureSynth. PureSynth. [Link]

  • Solid acid catalysts for fluorotoluene nitration using nitric acid - RSC Publishing. Royal Society of Chemistry. [Link]

  • 2-Bromo-6-fluoro-3-nitrobenzoic acid - MySkinRecipes. MySkinRecipes. [Link]

  • 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. WIPO Patentscope. [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. Quora. [Link]

  • Nitrotoluene oxidation - Sciencemadness Discussion Board. Sciencemadness. [Link]

Sources

Method

Palladium-catalyzed cross-coupling reactions with 6-Bromo-3-fluoro-2-nitrobenzoic acid

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-fluoro-2-nitrobenzoic Acid Executive Summary This guide details the optimization and execution of Palladium (Pd)-catalyzed cross-coupling reactions utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-fluoro-2-nitrobenzoic Acid

Executive Summary

This guide details the optimization and execution of Palladium (Pd)-catalyzed cross-coupling reactions utilizing 6-Bromo-3-fluoro-2-nitrobenzoic acid (CAS: 1215206-29-1) and its ester derivatives. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents due to its dense functionalization.

The presence of three distinct electron-withdrawing groups (EWGs)—nitro (-NO₂), fluoro (-F), and carboxyl (-COOH)—creates a unique electronic environment that activates the C-Br bond for oxidative addition but simultaneously introduces significant steric hindrance and potential catalyst poisoning pathways. This protocol prioritizes the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and mild bases to suppress protodebromination and ensure high turnover frequencies (TOF).

Structural Analysis & Mechanistic Considerations

The "Ortho-Effect" and Steric Clash

The target molecule features a bromine atom at the C6 position, immediately ortho to the carboxylic acid (C1).

  • Challenge: The bulky carboxyl group hinders the approach of the Pd(0) species during oxidative addition and retards transmetallation.

  • Solution: Ligands with high cone angles (e.g., dialkylbiaryl phosphines) are required to facilitate the formation of the active monoligated Pd(0) species, which is more reactive toward hindered halides.

Electronic Activation vs. Instability
  • Activation: The C2-Nitro and C3-Fluoro groups strongly withdraw electron density from the ring, making the C6-Br bond highly electrophilic. This accelerates the Oxidative Addition step.

  • Risk: The electron-deficient ring is prone to Protodebromination (replacement of Br with H) if the catalytic cycle stalls. Furthermore, the free carboxylic acid can act as a ligand, forming stable, unreactive Pd(II)-carboxylate complexes ("catalyst poisoning").

  • Strategy: We strongly recommend converting the free acid to a Methyl Ester or tert-Butyl Ester prior to coupling. This prevents catalyst sequestration and improves solubility in non-polar solvents.

Pre-Reaction Workflow: Protection Strategy

Rationale: Direct coupling on the free acid is possible but inconsistent due to solubility issues and base consumption. Esterification is the industry-standard first step.

Protocol A: Methyl Esterification (Standard)
  • Reagents: 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv), Methanol (solvent), H₂SO₂ (cat.) or SOCl₂ (1.5 equiv).

  • Procedure:

    • Dissolve substrate in dry Methanol (0.5 M).

    • Cool to 0°C. Add Thionyl Chloride (SOCl₂) dropwise over 20 min.

    • Reflux for 4 hours. Monitor by LCMS.

    • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃.

    • Yield Target: >95% (Methyl 6-bromo-3-fluoro-2-nitrobenzoate).

Core Protocols: Cross-Coupling[2][3]

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups to the C6 position.

ParameterConditionRationale
Substrate Methyl ester derivativePrevents acid interference.
Catalyst Source Pd(OAc)₂ (2-5 mol%)Stable, cost-effective precursor.
Ligand SPhos (4-10 mol%)Critical: The methoxy groups on SPhos provide stability; the bulk facilitates coupling of ortho-substituted halides.
Base K₃PO₄ (2.0 equiv)Mild base; avoids nucleophilic attack on the nitro group (unlike alkoxides).
Solvent Toluene / Water (10:1)Biphasic system dissolves inorganic base; Toluene ensures high reaction temp (100°C).

Step-by-Step:

  • Charge a reaction vial with Methyl 6-bromo-3-fluoro-2-nitrobenzoate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Seal and purge with Argon for 5 minutes.

  • Add degassed Toluene/Water (10:1 v/v) via syringe. Concentration: 0.2 M.

  • Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Introducing alkyne handles for subsequent cyclization to indoles.

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) - acts as solvent and base.

  • Temperature: 60°C (Milder temp required to prevent nitro group degradation).

  • Note: If the alkyne is volatile, use a sealed tube.

Protocol D: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Amination.[1][2][3] Challenging due to steric crowding.

  • Ligand: BrettPhos or RuPhos . (SPhos is less effective for amination here).

  • Pre-catalyst: BrettPhos Pd G3 (allows low temp activation).

  • Base: Cs₂CO₃ (Avoid NaOtBu to prevent SNAr side reactions on the fluoro-nitro core).

  • Solvent: 1,4-Dioxane (anhydrous).

Visualization of Reaction Logic

Figure 1: Strategic Workflow & Catalyst Selection

G cluster_0 Critical Decision Point Start 6-Bromo-3-fluoro- 2-nitrobenzoic acid Step1 Esterification (MeOH/SOCl2) Start->Step1 Protect Acid Inter Methyl Ester Intermediate Step1->Inter Yield >95% Path1 Suzuki Coupling (Pd(OAc)2 / SPhos) Ar-B(OH)2 Inter->Path1 Route A: C-C Bond Path2 Buchwald-Hartwig (BrettPhos Pd G3) R-NH2 Inter->Path2 Route B: C-N Bond Prod1 Biaryl Product (Sterically Congested) Path1->Prod1 K3PO4, 100°C Prod2 Aniline Derivative (Electronic Deactivation) Path2->Prod2 Cs2CO3, 80°C

Caption: Workflow illustrating the mandatory protection step and ligand divergence based on coupling type.

Figure 2: Mechanistic Bottleneck (The Ortho-Effect)

Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd PdII Pd(II)-Ar-Br Complex OxAdd->PdII TransMet Transmetallation (SLOW - Steric Clash) PdII->TransMet Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle highlights Transmetallation as the rate-limiting step caused by the ortho-ester steric bulk.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black Precipitate (Pd black) Catalyst decomposition ("death").Ligand is insufficient to stabilize Pd. Switch to XPhos or increase Ligand:Pd ratio to 2:1.
No Conversion (Start Material remains) Oxidative addition failure or poisoning.Ensure inert atmosphere (O₂ kills phosphines). If using free acid, esterify immediately.
Protodebromination (Ar-H formed) Reductive elimination of H-Pd-Ar.Solvent is "wet" or acting as H-source. Switch to anhydrous Dioxane. Lower temperature.
Low Yield in Amination Catalyst inhibition by amine.Use BrettPhos Pd G3 precatalyst (activates without free amine reduction). Switch base to Cs₂CO₃.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sterically Hindered Substrates (SPhos/XPhos)

    • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Amination of Aryl Halides with Primary Alkylamines. Nature Protocols, 2, 2474–2479. (Context on Buchwald Ligands). Link

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Coupling of Electron-Deficient Nitroarenes

    • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Halides.[4] Accounts of Chemical Research, 41(11), 1555–1564. Link

  • Base Sensitivity in Nitro-Compounds

    • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie, 49(46), 8686-8690. (Discusses base choice Cs2CO3 vs alkoxides). Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-Bromo-3-fluoro-2-nitrobenzoic Acid in Modern Medicinal Chemistry Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Trifunctionalized Scaffold In the landscape of drug discovery, the selection of starting materials is a critical decision that dict...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Trifunctionalized Scaffold

In the landscape of drug discovery, the selection of starting materials is a critical decision that dictates synthetic efficiency and the novelty of the chemical space explored. 6-Bromo-3-fluoro-2-nitrobenzoic acid is a uniquely versatile building block, engineered with three distinct functional handles on a benzene ring. This strategic arrangement offers medicinal chemists a powerful platform for constructing complex molecular architectures. The interplay between the bromo, fluoro, and nitro groups provides orthogonal reactivity, enabling sequential and highly controlled synthetic transformations.

The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, while the carboxylic acid, bromine, and nitro functionalities serve as key points for diversification and cyclization.[1][2] Specifically:

  • The Bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The Fluoro group , positioned ortho to the activating nitro group, is susceptible to Nucleophilic Aromatic Substitution (SNAr).[3][4]

  • The Nitro group can be readily reduced to an amine, a crucial step for intramolecular cyclization to form privileged heterocyclic scaffolds like quinazolinones and benzoxazinones, which are prevalent in kinase inhibitor drugs.[5]

This guide provides an in-depth analysis of the reactivity of 6-Bromo-3-fluoro-2-nitrobenzoic acid and presents detailed protocols for its application in the synthesis of core medicinal chemistry scaffolds.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its successful and safe application.

PropertyValueSource
Molecular Formula C₇H₃BrFNO₄[6]
Molecular Weight 264.01 g/mol Derived
Appearance White to light yellow solid[1]
Melting Point 148 - 152 °C[1]
Purity Typically ≥97%[6]
CAS Number 227516-64-1 (verify specific isomer)N/A

Safety & Handling: 6-Bromo-3-fluoro-2-nitrobenzoic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is classified as harmful if swallowed and can cause skin and eye irritation.[6][7] Store in a cool, dry place away from incompatible materials.

Core Reactivity: A Trio of Synthetic Opportunities

The synthetic utility of 6-Bromo-3-fluoro-2-nitrobenzoic acid stems from the distinct reactivity of its three primary functional groups. These sites can be addressed selectively to build molecular complexity in a controlled manner.

Caption: Orthogonal reactivity of 6-Bromo-3-fluoro-2-nitrobenzoic acid.

The Bromo Group: Gateway to Cross-Coupling

The bromine atom at the C6 position is a classic handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for creating biaryl structures, a common motif in kinase inhibitors.[8][9]

  • Expert Insight: The choice of catalyst, ligand, and base is critical. For electron-deficient aryl bromides like this one, phosphine ligands such as SPhos or XPhos with a palladium(II) precatalyst like Pd(OAc)₂ often provide excellent results. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[10][11]

The Fluoro Group: Target for Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the potent electron-withdrawing effect of the adjacent nitro group makes the C3 position electron-deficient and thus susceptible to SNAr.[3][4][12]

  • Expert Insight: This reaction allows for the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alkoxides). The reaction rate is highly dependent on the stability of the intermediate Meisenheimer complex, which is stabilized by the ortho-nitro group.[3][13] This provides a direct route to introduce key pharmacophoric elements.

The Nitro Group: Precursor to Heterocyclic Scaffolds

The reduction of the C2 nitro group to an aniline is a pivotal transformation. This unmasks a nucleophilic amine positioned perfectly for intramolecular cyclization with the C1 carboxylic acid (or a derivative thereof).

  • Expert Insight: Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction using metals like iron, tin(II) chloride, or sodium dithionite.[14][15] The resulting 2-amino-3-fluoro-6-bromobenzoic acid is a versatile intermediate that can readily form benzoxazinones or other fused ring systems that are central to many targeted therapies.[16]

Application Note 1: Synthesis of a Brominated Benzoxazinone Core

This protocol details the synthesis of a 7-bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one scaffold, a key intermediate for kinase inhibitors, via a reductive cyclization strategy.

Caption: Workflow for Benzoxazinone Synthesis.

Protocol 1: Two-Step Synthesis of 7-bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one

Step A: Reduction of the Nitro Group

This step converts the starting material to the key aminobenzoic acid intermediate. Using iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and reliable method.

ReagentMW ( g/mol )AmountMoles (mmol)
6-Bromo-3-fluoro-2-nitrobenzoic acid264.015.0 g18.9
Iron powder (<10 micron)55.856.3 g113.4 (6 eq)
Ammonium Chloride53.491.0 g18.9 (1 eq)
Ethanol-100 mL-
Water-25 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Bromo-3-fluoro-2-nitrobenzoic acid, ethanol, and water.

  • Add the iron powder and ammonium chloride. The mixture will be a suspension.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is UV active and has a lower Rf than the product. The reaction is typically complete in 2-4 hours.

  • Once complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is 2-amino-6-bromo-3-fluorobenzoic acid, which can be used in the next step without further purification.

Step B: Acylation and Intramolecular Cyclization

The aniline intermediate is acylated with chloroacetyl chloride, followed by a base-mediated intramolecular SN2 reaction to form the benzoxazinone ring.

ReagentMW ( g/mol )AmountMoles (mmol)
Crude 2-amino-6-bromo-3-fluorobenzoic acid234.00~4.4 g18.9
Chloroacetyl chloride112.941.8 mL20.8 (1.1 eq)
Sodium Bicarbonate84.014.8 g56.7 (3 eq)
Acetone-100 mL-
Water-25 mL-

Procedure:

  • Dissolve the crude aminobenzoic acid in a mixture of acetone and water in a 250 mL flask at room temperature.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride dropwise over 15 minutes. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Remove the acetone under reduced pressure.

  • Add 100 mL of water to the remaining aqueous mixture. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with water (2 x 50 mL), and dry under vacuum to yield the 7-bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one product as an off-white solid.

Application Note 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol demonstrates the power of the bromo- functionality for constructing a C-C bond, a cornerstone reaction in fragment-based drug design and lead optimization.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This procedure couples the benzoxazinone core from Protocol 1 with 4-methoxyphenylboronic acid.

ReagentMW ( g/mol )AmountMoles (mmol)
7-bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one274.041.0 g3.65
4-Methoxyphenylboronic acid151.96667 mg4.38 (1.2 eq)
Pd(dppf)Cl₂·CH₂Cl₂816.64149 mg0.18 (0.05 eq)
Potassium Carbonate (K₂CO₃)138.211.0 g7.30 (2 eq)
1,4-Dioxane-20 mL-
Water-5 mL-

Procedure:

  • Inert Atmosphere is Crucial: To a 100 mL Schlenk flask, add the brominated benzoxazinone, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂ catalyst, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

  • Filter the mixture through Celite® to remove the palladium catalyst.

  • Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure biaryl product.

References

  • de Souza, M. C. B. V., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Tummatorn, J., et al. (2012). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. CORE. [Link]

  • MySkinRecipes. 2-Bromo-6-fluoro-3-nitrobenzoic acid. [Link]

  • PubChem. 3-Fluoro-2-nitrobenzoic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, C., et al. (2020). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. [Link]

  • Postnikov, P. S., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKAT USA. [Link]

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

  • de Souza, M. C. B. V., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

  • Alonso-Alonso, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

  • Figueroa, R., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

  • Google Patents. JPS5726652A - Reduction of nitrobenzoic acid.
  • Wikipedia. 2-Nitrobenzoic acid. [Link]

  • Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p.... [Link]

  • Prakash, G. K. S., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. [Link]

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • PubMed. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic Acid Derivatives

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid and its derivatives. These compounds are valuable intermediates in pharmaceutical research and development.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid and its derivatives. These compounds are valuable intermediates in pharmaceutical research and development.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can optimize your synthetic yields and purity.

Core Synthesis Overview

The most common route to 6-Bromo-3-fluoro-2-nitrobenzoic acid involves the electrophilic nitration of a disubstituted benzoic acid precursor. The primary challenge in this synthesis is controlling the regioselectivity of the nitration reaction, as the aromatic ring possesses multiple substituents with competing directing effects.

Below is a generalized workflow for the synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material: 4-Bromo-3-fluorobenzoic Acid Reaction Electrophilic Nitration (Controlled Temperature) Start->Reaction Reagents Nitrating Mixture: HNO₃ / H₂SO₄ Reagents->Reaction Quench Quench on Ice Reaction->Quench 1. Reaction Completion Filter Filter Crude Product Quench->Filter Purify Recrystallization Filter->Purify 2. Crude Solid Final Pure 6-Bromo-3-fluoro- 2-nitrobenzoic acid Purify->Final 3. Pure Product

Caption: Generalized workflow for the synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction shows low or no conversion of the starting material. What's going wrong?

A1: This is a common issue stemming from the highly deactivated nature of the aromatic ring. Both the halogens (F, Br) and the carboxylic acid group are electron-withdrawing, making the ring less susceptible to electrophilic attack.[2]

Root Cause Analysis & Solutions:

  • Insufficient Nitrating Agent Strength: The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low.

    • Solution: Increase the proportion of sulfuric acid in the nitrating mixture. H₂SO₄ protonates HNO₃, catalyzing the formation of NO₂⁺. A common ratio is between 2:1 and 4:1 (H₂SO₄:HNO₃).[3] For particularly stubborn reactions, consider using fuming nitric acid or fuming sulfuric acid (oleum), though this should be done with extreme caution as it increases the reaction's exothermicity and potential for side reactions.

  • Low Reaction Temperature: While low temperatures are used to control selectivity, they can also significantly slow down the reaction rate for a deactivated substrate.

    • Solution: Cautiously and incrementally increase the reaction temperature. Start your reaction at 0-5°C and, if no conversion is observed via TLC or HPLC after a reasonable time, allow it to slowly warm to room temperature. Monitor the reaction closely, as higher temperatures can lead to the formation of unwanted byproducts.[2]

  • Insufficient Reaction Time: Deactivated systems simply require more time to react.

    • Solution: Extend the reaction time. Monitor the progress every few hours using a suitable analytical method (see FAQ 3) until the starting material is consumed. Reactions can sometimes require stirring for 12-24 hours.

Q2: I'm getting a mixture of isomers instead of the desired 6-Bromo-3-fluoro-2-nitrobenzoic acid. How can I improve regioselectivity?

A2: This is the central challenge of this synthesis. The final isomer distribution is a delicate balance between the directing effects of the three substituents.

Understanding the Directing Effects:

  • -COOH (at C1): A meta-director and strong deactivator.

  • -F (at C3): An ortho-, para-director and deactivator.

  • -Br (at C4): An ortho-, para-director and deactivator.

The desired nitration at C2 is ortho to the fluorine and meta to the bromine and carboxylic acid. The main competing isomer would likely result from nitration at C6 (ortho to bromine, para to fluorine).

Caption: Directing effects on the 4-Bromo-3-fluorobenzoic acid ring.

Strategies for Improving Selectivity:

  • Temperature Control: Lower temperatures (e.g., -5°C to 0°C) often favor the thermodynamically controlled product and can enhance selectivity by minimizing the energy available to overcome activation barriers for competing pathways.

  • Alternative Nitrating Systems: The choice of nitrating agent can influence isomer distribution.

    • Solution: Consider using a milder nitrating system like nitric acid in acetic anhydride.[4][5] This system can sometimes offer different selectivity profiles compared to the aggressive H₂SO₄/HNO₃ mixture. Another approach is using a nitrating salt like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent, which can provide better control.

Q3: My final product is contaminated with dinitrated or other byproducts. How do I prevent this?

A3: Formation of byproducts is typically caused by reaction conditions that are too harsh.

Prevention Strategies:

ProblemPotential CauseRecommended Solution
Dinitration Excess nitrating agent; high reaction temperature.Use a stoichiometric amount (1.0 to 1.1 equivalents) of nitric acid. Maintain low temperatures (0-5°C). Add the nitrating agent dropwise to control the exotherm.
Oxidation/Degradation (Dark Tar) Reaction temperature too high; overly aggressive nitrating agent.Ensure the temperature does not exceed the optimal range. If tarring is severe, consider a milder nitrating agent as mentioned in Q2.[6]
Sulfonation High concentration of fuming sulfuric acid; high temperatures.Avoid using oleum unless necessary. If used, maintain very low temperatures. Quench the reaction mixture properly by pouring it onto ice, which also helps precipitate the desired product while sulfonated byproducts may remain in the aqueous layer.
Q4: I'm having difficulty isolating and purifying the final product. What are the best practices?

A4: The crude product often precipitates upon quenching the reaction in ice water. However, it can be contaminated with unreacted starting material, isomeric byproducts, and acid residue.

Purification Workflow:

  • Initial Isolation:

    • Step 1: Pour the completed reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This precipitates the organic components.

    • Step 2: Collect the crude solid by vacuum filtration.

    • Step 3: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual sulfuric and nitric acids.

  • Recrystallization: This is the most effective method for purifying the crude solid.[7]

    • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot. The isomeric byproducts should ideally have different solubility profiles. Common solvents to screen include ethanol, methanol, acetic acid, or mixtures like ethanol/water.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Validation: Purity should be confirmed by melting point analysis (a sharp melting point indicates high purity) and an analytical technique like NMR or HPLC.[7]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this nitration reaction? A1: Nitration reactions are highly exothermic and generate corrosive and toxic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never do the reverse. The quenching process should also be done slowly and with caution.

Q2: What are the best analytical techniques to monitor reaction progress? A2: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Recommended TLC System: A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexanes:EtOAc:AcOH) is a good starting point. The benzoic acid derivatives will appear as spots under UV light. The product should have a different Rf value than the starting material. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate monitoring of the consumption of starting material and the formation of products and byproducts.

Q3: Can I use a different starting material? A3: The choice of starting material is crucial. Synthesizing 6-Bromo-3-fluoro-2-nitrobenzoic acid from 4-Bromo-3-fluorobenzoic acid is a logical route. Starting with a different isomer, such as 2-bromo-5-fluorobenzoic acid, would lead to a different final product (2-Bromo-5-fluoro-6-nitrobenzoic acid) due to the directing effects of the substituents.

Experimental Protocol: Nitration of 4-Bromo-3-fluorobenzoic Acid

Disclaimer: This protocol is a generalized procedure and should be optimized for your specific laboratory conditions. Perform a risk assessment before beginning.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, add concentrated sulfuric acid (e.g., 20 mL, ~4 equivalents). Cool the acid to 0°C. Slowly, add concentrated nitric acid (e.g., 5 mL, ~1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature does not rise above 10°C. Stir the mixture for 15 minutes at 0°C.

  • Reaction: To a separate flask, add 4-Bromo-3-fluorobenzoic acid (1 equivalent). Cool this flask to 0°C. Slowly add the pre-cooled nitrating mixture to the starting material dropwise, maintaining the internal temperature between 0°C and 5°C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly over a large beaker of crushed ice (~200g per 10 mL of acid) with vigorous stirring.

  • Isolation: Allow the ice to melt completely. Collect the precipitated crude solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral.

  • Purification: Dry the crude solid. Perform a recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the purified 6-Bromo-3-fluoro-2-nitrobenzoic acid. Dry the final product in a vacuum oven.

References

  • ResearchGate. (n.d.). Optimization of catalytic nitration reaction conditions in the PhBr with NO2-O2-Ac2O system.
  • BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • MySkinRecipes. (n.d.). 2-Bromo-6-fluoro-3-nitrobenzoic acid.
  • Patsnap. (2010, October 27). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka.
  • MilliporeSigma. (n.d.). 2-Bromo-3-fluoro-6-nitrobenzoic acid | 881415-27-6.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Beilstein Journals. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Chemistry LibreTexts. (2024, August 13). 6.2B: Purification of Product Mixtures.
  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?
  • Google Patents. (n.d.). WO2016118450A1 - Nitration of aromatic compounds.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • Sciencemadness.org. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
  • BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
  • ChemicalBook. (n.d.). 2-Bromo-6-fluorobenzoic acid synthesis.
  • Purdue University. (n.d.). THE SYNTHESIS OF FLUORO-BROMO DERIVATIVES OF BENZOIC ACID TO BE EVALUATEDAS RADIOGRAPHIC OPAQUES.
  • ChemicalBook. (n.d.). 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis.
  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 6-Bromo-3-fluoro-2-nitrobenzoic acid

Welcome to the technical support center dedicated to navigating the complexities of 6-Bromo-3-fluoro-2-nitrobenzoic acid in synthetic chemistry. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of 6-Bromo-3-fluoro-2-nitrobenzoic acid in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are looking to utilize this versatile but sterically challenging building block. Here, we will dissect the inherent reactivity of this molecule and provide practical, field-proven strategies to overcome the steric hindrance posed by its ortho substituents.

Understanding the Challenge: The "Ortho Effect" on Steroids

6-Bromo-3-fluoro-2-nitrobenzoic acid is a unique trifecta of functionalities on an aromatic ring. The bromine and fluorine atoms offer avenues for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, respectively, while the nitro group acts as a powerful electron-withdrawing group, and the carboxylic acid provides a handle for amide and ester formation. However, the placement of the bulky bromine atom and the nitro group ortho to the carboxylic acid creates significant steric congestion.

This "ortho effect" dramatically influences the molecule's reactivity in several ways:

  • Increased Acidity: The steric hindrance from the ortho-nitro group forces the carboxylic acid group to twist out of the plane of the benzene ring.[1][2] This reduces resonance stabilization between the carboxyl group and the aromatic ring, making the proton easier to remove and thus increasing the acidity of the benzoic acid.[1][2][3][4]

  • Reduced Nucleophilicity of the Carboxylate: While the carboxyl group is more acidic, the resulting carboxylate anion is sterically shielded, making it a poorer nucleophile.

  • Hindered Electrophilic Center: The carbon of the carboxylic acid is difficult for nucleophiles to approach, slowing down or completely inhibiting reactions like amide bond formation and esterification.[5][6]

This guide will provide a series of troubleshooting questions and detailed protocols to address these challenges head-on.

Troubleshooting Guides & FAQs

Section 1: Amide Bond Formation - The Uphill Battle

Question 1: My standard amide coupling reaction with EDC/HOBt is failing or giving very low yields. What's going wrong and how can I fix it?

Answer: This is a classic case of steric hindrance at the carboxylic acid. The bulky ortho-bromo and nitro groups physically block the approach of the amine nucleophile to the activated ester intermediate formed by EDC/HOBt.[5][7] Standard coupling reagents often struggle to overcome this congestion.

Troubleshooting & Optimization Strategies:

  • Elevated Temperatures & Extended Reaction Times: Sometimes, simply providing more energy and time can be sufficient. Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.

  • More Powerful Coupling Reagents: Switch to more reactive coupling agents designed for hindered substrates.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are generally more effective than carbodiimides for sterically demanding couplings.[8] They form highly reactive activated esters.

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered systems. An advantage is that they do not react with the free amino group of the amine component.[8][9]

  • Acid Chloride or Acyl Fluoride Formation: Converting the carboxylic acid to the more reactive acid halide can often drive the reaction to completion.

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents will form the highly reactive acyl chloride. This is a robust method but can be harsh and may not be suitable for sensitive substrates.

    • Cyanuric chloride or PyFluor: These reagents can generate the acyl fluoride in situ under milder conditions, which can be beneficial for complex molecules.[10]

  • Change of Base: The choice of base can be critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often preferred to minimize side reactions.[8]

dot

Caption: Troubleshooting workflow for amide coupling.

Experimental Protocol: Amide Coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid with a Primary Amine using HATU
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the primary amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) for several hours to overnight for complete conversion.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ReagentMolar Equiv.Purpose
6-Bromo-3-fluoro-2-nitrobenzoic acid1.0Starting material
Primary Amine1.1Nucleophile
HATU1.2Coupling Agent
DIPEA2.5Non-nucleophilic base
Anhydrous DMF-Solvent
Section 2: Esterification - A Similar Story

Question 2: I'm attempting a Fischer esterification with methanol and a catalytic amount of sulfuric acid, but the reaction is incredibly slow and the yield is poor. Why?

Answer: Similar to amide coupling, the steric hindrance around the carboxylic acid is the primary culprit. The ortho substituents impede the approach of the alcohol nucleophile, even a small one like methanol.

Troubleshooting & Optimization Strategies:

  • Increase Catalyst Loading and Temperature: Using a higher concentration of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) and refluxing for an extended period can sometimes be effective.

  • Alternative Esterification Methods:

    • Acid Chloride Route: Convert the carboxylic acid to the acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine.

    • Mitsunobu Reaction: This method can be effective for sterically hindered acids but requires specific conditions and reagents (DEAD or DIAD and PPh₃). Be aware of potential side reactions.

    • Uronium-Based Coupling Agents: Reagents like TBTU and COMU have been shown to be effective for esterifying sterically hindered acids with primary and secondary alcohols.[11]

    • N-Bromosuccinimide (NBS) Catalysis: NBS has been reported as an efficient catalyst for the direct esterification of aryl carboxylic acids under mild conditions.[12]

dot

Caption: Troubleshooting workflow for esterification.

Experimental Protocol: Esterification via the Acid Chloride
  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, add 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq) and thionyl chloride (5.0 eq). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF. Cool the solution to 0 °C and add the desired alcohol (1.2 eq) followed by the dropwise addition of a base like triethylamine or pyridine (1.5 eq).

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Perform a standard aqueous work-up.

  • Purification: Purify the crude ester by flash column chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr) - Leveraging the Electron-Deficient Ring

Question 3: I want to displace the fluorine atom with a nucleophile. What conditions should I use, and will the bromine be affected?

Answer: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para- (relative to fluorine) electron-withdrawing nitro group.[13][14][15] This makes SNAr a viable strategy. The bromine atom is generally less reactive in SNAr reactions compared to fluorine under typical conditions.

Key Considerations for Successful SNAr:

  • Choice of Nucleophile: Strong nucleophiles are required. Alkoxides, thiolates, and amines are common choices.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is ideal to solvate the cation and leave the nucleophile reactive.

  • Base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often used to generate the nucleophile in situ or to scavenge the HF produced.

  • Temperature: Reactions may require heating, typically in the range of 80-150 °C.

Will the bromine be affected? While fluorine is significantly more activated, at very high temperatures or with highly reactive nucleophiles, you might observe some displacement of the bromine. It is crucial to monitor the reaction carefully to optimize for the desired product.

dot dot graph SNArReaction { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Sources

Troubleshooting

Purification techniques for 6-Bromo-3-fluoro-2-nitrobenzoic acid reaction mixtures

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-Bromo-3-fluoro-2-nitrobenzoic acid. The following sections provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-Bromo-3-fluoro-2-nitrobenzoic acid. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to optimize your future experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 6-Bromo-3-fluoro-2-nitrobenzoic acid.

Q1: What are the most common impurities I should expect in a crude reaction mixture of 6-Bromo-3-fluoro-2-nitrobenzoic acid?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Precursors from the specific synthesis pathway used.

  • Regioisomers: Isomers formed during nitration or bromination steps, such as 2-Bromo-5-fluoro-6-nitrobenzoic acid or other positional isomers. The separation of positional isomers can be challenging and may require chromatographic methods.[1]

  • Hydrolysis Intermediates: If the synthesis involves the hydrolysis of a nitrile or ester, you may find residual amounts of the corresponding nitrile (e.g., 6-Bromo-3-fluoro-2-nitrobenzonitrile) or ester.[2]

  • Neutral Byproducts: Non-acidic compounds generated during the reaction that will not react with a base.

  • Residual Reagents: Traces of acids (H₂SO₄, HNO₃), bases, or brominating agents used in the synthesis.[3]

Q2: What is the best initial purification strategy for a crude mixture?

A2: For most crude reaction mixtures containing 6-Bromo-3-fluoro-2-nitrobenzoic acid, an acid-base extraction is the most effective initial purification step. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like sodium bicarbonate) to move the desired product into the aqueous layer as its salt, and then re-acidifying the aqueous layer to precipitate the pure product.[4]

Q3: How can I assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities.[5]

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities, even at low levels.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from any impurities.[1]

Part 2: Purification Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific purification techniques.

Guide 1: Acid-Base Extraction

This is often the first and most powerful purification step.

Q: After adding aqueous base, I've formed a thick emulsion that won't separate. What should I do?

A: Emulsion formation is common when organic and aqueous layers have similar densities or when particulates are present.

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Solution 2 (Brine Wash): Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Solution 3 (Gentle Agitation): Gently swirl or rock the funnel instead of vigorous shaking.

  • Solution 4 (Filtration): If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can resolve the issue.

Q: I've re-acidified the aqueous layer, but my product isn't precipitating. Why?

A: This usually points to one of two issues:

  • Insufficient Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate salt. The pKa of a benzoic acid derivative is typically around 3-4. Ensure you add acid (e.g., 1M HCl) until the pH is 1-2, which can be checked with pH paper.

  • Product is Water-Soluble: While unlikely for this specific molecule, if the product has some water solubility, it may not precipitate completely. In this case, after acidification, you would need to extract the product back into an organic solvent like ethyl acetate or dichloromethane.

Guide 2: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product that is already relatively pure.

Q: My compound dissolves in the hot solvent, but no crystals form upon cooling, even in an ice bath. What went wrong?

A: This is a classic sign of using too much solvent, resulting in a solution that is not supersaturated upon cooling.[7][8]

  • Solution 1 (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.

  • Solution 2 (Induce Crystallization): If the solution is indeed supersaturated, crystallization may need to be initiated. Try scratching the inside surface of the flask with a glass stirring rod just below the solvent line.[9] The microscopic scratches provide nucleation sites for crystal growth.

  • Solution 3 (Seed Crystals): Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution. This provides a template for crystallization to begin.[9]

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield is often a result of suboptimal solvent choice or procedural errors.

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[8] Any excess solvent will keep some of your product dissolved even after cooling.

  • Cool Slowly: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[9][10]

  • Use Ice-Cold Wash Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[7]

Table 1: Potential Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Water 100 High May have low solubility even when hot due to the aromatic structure.
Ethanol 78 High Good general-purpose polar solvent.
Isopropanol 82 Medium Often a good choice for moderately polar compounds.
Toluene 111 Low May be suitable if impurities are highly polar.

| Heptane/Toluene | Variable | Low-Medium | A co-solvent system can be used to fine-tune solubility. |

Guide 3: Column Chromatography

Chromatography is used for difficult separations, such as removing regioisomers or impurities with similar polarity to the product.

Q: How do I select the right mobile phase (eluent) for my separation?

A: The key is to use Thin-Layer Chromatography (TLC) to scout for the optimal solvent system before running the column.[11]

  • Stationary Phase: Given the polar nitro and carboxylic acid groups, silica gel is the recommended stationary phase.

  • Mobile Phase Strategy: Start with a low-polarity solvent system, such as 9:1 Hexane:Ethyl Acetate. Run a TLC plate. If the spot for your product remains at the baseline (Rf = 0), increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).

  • Target Rf: You are looking for a solvent system that gives your product an Rf value of approximately 0.3-0.4. This Rf value typically provides the best separation on a silica gel column.

Q: My product is not coming off the column, even with a very polar eluent.

A: This is known as irreversible adsorption and can happen with highly polar compounds like carboxylic acids on silica gel.

  • Cause: The acidic protons of the silica gel can interact very strongly with the polar functional groups of your molecule.

  • Solution: Add a small amount (0.5-1%) of acetic acid to your mobile phase. The acetic acid will compete for the active sites on the silica gel, allowing your compound to elute. This is a common technique for running acids on a silica column.

Q: The separation is poor, and my fractions contain a mixture of compounds.

A: Poor resolution can result from several factors during column preparation and loading.

  • Improper Packing: The column must be packed uniformly without any air bubbles or cracks, which cause "channeling" and lead to poor separation.[11]

  • Sample Band is too Wide: The sample should be loaded onto the column in the narrowest possible band.[11] Dissolve your crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), load it onto the column, and then begin eluting with your chosen mobile phase.

  • Overloading the Column: The amount of crude material should be about 1-5% of the weight of the silica gel used (e.g., for 100g of silica, use 1-5g of crude material). Overloading leads to broad peaks that overlap.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently, then allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product has been transferred.

  • Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with a small amount of EtOAc to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~1-2. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Allow the product to air dry or place it in a vacuum oven to remove residual water.

Diagrams

Diagram 1: Decision Tree for Purification Strategy

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid extraction Perform Acid-Base Extraction to remove neutral/basic impurities is_solid->extraction Yes is_solid->extraction No (Oil/Gum) recrystallize Recrystallize from a suitable solvent extraction->recrystallize chromatography Use Column Chromatography for isomer/difficult separations extraction->chromatography Impurities remain (e.g., isomers) purity_check Assess Purity (MP, TLC, NMR) recrystallize->purity_check chromatography->purity_check

Caption: A decision-making workflow for selecting the appropriate purification technique.

Diagram 2: Acid-Base Extraction Workflow

G step1 Step 1: Dissolve & Extract Dissolve crude mix in EtOAc. Add aq. NaHCO₃ solution. step2 Step 2: Separate Layers Aqueous Layer (Product as Salt) Organic Layer (Neutral Impurities) step1->step2 step3 Step 3: Acidify Add HCl to aqueous layer to precipitate product. step2->step3 Process Aqueous Layer step4 Step 4: Isolate Filter and dry the pure solid product. step3->step4

Caption: A simplified visual representation of the acid-base extraction process.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Extraction. University of Missouri–St. Louis. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization 2. Available at: [Link]

  • Lab Report Recrystallization. (2016, September 27). Studocu. Available at: [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Available at: [Link]

  • University of Victoria. (n.d.). Column chromatography. Available at: [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Available at: [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Available at: [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-6-fluoro-3-nitrobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Available at: [Link]

  • WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

  • LibreTexts Chemistry. (2024, August 13). 6.2B: Purification of Product Mixtures. Available at: [Link]

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available at: [Link]

Sources

Optimization

Minimizing decarboxylation side reactions of 6-Bromo-3-fluoro-2-nitrobenzoic acid

Executive Summary: The "Di-Ortho" Trap User Issue: You are observing yield loss, gas evolution (bubbling), or the formation of 3-bromo-4-fluoronitrobenzene (the decarboxylated byproduct) during the synthesis or purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Di-Ortho" Trap

User Issue: You are observing yield loss, gas evolution (bubbling), or the formation of 3-bromo-4-fluoronitrobenzene (the decarboxylated byproduct) during the synthesis or purification of 6-Bromo-3-fluoro-2-nitrobenzoic acid .

Root Cause Analysis: This molecule represents a "perfect storm" for decarboxylation due to two synergistic factors:

  • Steric Inhibition of Resonance (The 2,6-Effect): The bulky Bromine (C6) and Nitro (C2) groups flank the Carboxylic Acid (C1). This forces the carboxyl group to twist 90° out of the plane of the benzene ring to relieve steric strain. Once twisted, the carboxyl group loses its conjugative stability, weakening the

    
     bond.
    
  • Electronic Stabilization: The electron-withdrawing nitro group (

    
    ) at the ortho position stabilizes the developing negative charge (aryl anion) at the C1 position, effectively lowering the activation energy for 
    
    
    
    loss.

Immediate Recommendation: Stop all thermal drying processes. Do not heat reaction mixtures above 45°C. Acidify only at


.

Mechanism of Failure (Thermodynamics & Kinetics)

To prevent the side reaction, you must understand the pathway. The decarboxylation follows an


 (Substitution Electrophilic Unimolecular) or 

pathway, often accelerated by the "Hammett Ortho Effect."

DecarboxylationMechanism cluster_factors Accelerating Factors Substrate 6-Bromo-3-fluoro-2-nitrobenzoic acid (Sterically Strained) TS Transition State (Twisted Carboxylate) Substrate->TS Heat / Metal Catalyst Intermediate Aryl Anion (Stabilized by o-NO2) TS->Intermediate -CO2 (Irreversible) Product 3-Bromo-4-fluoronitrobenzene (Dead Product) + CO2 Intermediate->Product +H+ (Protonation) F1 High Temp (>50°C) F2 Cu(I)/Ag(I) Salts F3 Dipolar Aprotic Solvents (DMSO/DMF)

Figure 1: The irreversible decarboxylation pathway driven by steric relief and electronic stabilization.

Troubleshooting Guide

Use this table to diagnose specific failures in your workflow.

SymptomProbable CauseCorrective Action
Bubbling during acidification Exothermic heat spike triggered thermal decarboxylation.Action: Cool the salt solution to

before adding acid. Add acid slowly to maintain internal temp

.
Yield loss in DMF/DMSO "Naked anion" effect. Aprotic solvents strip cations, making the carboxylate highly reactive.Action: Avoid distilling high-boiling solvents. Dilute with water and extract into Ether/EtOAc, then wash away the DMF/DMSO.
Product turns to oil/tar Auto-catalysis or melting point depression due to impurities.Action: Do not dry in an oven. Use a lyophilizer (freeze dryer) or high vacuum at ambient temperature.
Low purity after Cu-coupling Copper residues are catalyzing decarboxylation (Cohen-Trost reaction).Action: Perform a chelating wash (EDTA or aqueous

) immediately after the reaction to strip all metal ions.

Optimized Handling Protocol (The "Cold Process")

This protocol is designed to isolate the acid without triggering the steric release of


.
Step 1: Reaction Quench
  • Do NOT quench into hot water.

  • Protocol: Pour the reaction mixture into an ice/water slurry. If the product is in a basic solution (as a salt), keep the pH

    
     initially. The carboxylate salt is generally more stable than the free acid because the negative charge resonance is maintained.
    
Step 2: Controlled Acidification (The Danger Zone)
  • Context: Converting the stable salt to the unstable free acid.

  • Protocol:

    • Place the vessel in a brine/ice bath (Target

      
      ).
      
    • Use dilute

      
       (
      
      
      
      ), not concentrated.
    • Add acid dropwise with vigorous stirring.

    • Stop acidification at

      
      . Do not go to 
      
      
      
      , as highly acidic species can protonate the ring and accelerate
      
      
      mechanisms.
Step 3: Extraction & Drying
  • Solvent: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether). Avoid high boiling solvents.

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate). Magnesium sulfate is acceptable but slightly acidic.
    
  • Concentration:

    • CRITICAL: Set rotovap bath temperature to maximum

      
       .
      
    • Do not strip to complete dryness if the oil bath is warm.

    • If a solid forms, switch to a high-vacuum line at Room Temperature (

      
      ) to remove residual solvent.
      

Decision Logic for Purification

Follow this workflow to determine the safest purification route.

PurificationLogic Start Crude Mixture Containing 6-Bromo-3-fluoro-2-nitrobenzoic acid CheckPurity Is Purity > 85%? Start->CheckPurity HighPurity Yes CheckPurity->HighPurity LowPurity No CheckPurity->LowPurity Recryst Cold Recrystallization (DCM/Hexane or Et2O/Pentane) HighPurity->Recryst Final Pure Stable Solid Store at 4°C Recryst->Final AcidBase Acid/Base Extraction (Keep Temp < 5°C) LowPurity->AcidBase Extract Extract into cold NaHCO3 (aq) AcidBase->Extract Wash Wash aqueous layer with Et2O (Removes decarboxylated byproduct) Extract->Wash Reacidify Re-acidify cold to pH 3 Wash->Reacidify Reacidify->Final

Figure 2: Logic flow for purification minimizing thermal stress.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography? A: Yes, but with caution. Silica gel is slightly acidic.

  • Modification: Pre-treat the silica column with

    
     Acetic Acid (to prevent tailing) or use a rapid flush method. Do not let the compound sit on the column.
    
  • Warning: Avoid basic alumina; it may form a salt that sticks or decarboxylates upon elution.

Q: Why does the literature show different melting points? A: Decarboxylation often occurs during the melting point measurement. If you see "melting with decomposition" (e.g., gas evolution) at a lower temperature than expected, your compound is likely pure but thermally unstable. Do not mistake decomposition for impurity.

Q: Can I store this compound in solution? A: It is risky. In solution, the molecules have more degrees of freedom to twist into the transition state.

  • Best Practice: Store as a dry solid at

    
     or 
    
    
    
    . If you must store in solution, use a non-polar solvent (like Toluene) and keep it frozen.

Q: Is the methyl ester more stable? A: Yes, significantly. If your synthesis allows, convert the acid to the methyl ester (using Diazomethane or TMS-Diazomethane at


) immediately. The ester prevents the formation of the carboxylate anion and locks the conformation, significantly reducing decarboxylation risk.

References

  • Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of aromatic carboxylic acids." Advanced Synthesis & Catalysis, vol. 349, no. 14-15, 2007, pp. 2241–2246.

    • Relevance: Establishes the mechanism of copper-catalyzed decarboxylation and the instability of ortho-substituted benzo
  • Cohen, T., & Schambach, R. A. "Copper-catalyzed decarboxylation of activated carboxylic acids." Journal of the American Chemical Society, vol. 92, no. 10, 1970, pp. 3189–3190.

    • Relevance: Foundational text on the "Cohen-Trost" type decarboxylation, explaining the sensitivity to metal ions.
  • PubChem Compound Summary for CID 13531381 (2-Bromo-6-nitrobenzoic acid analogs). National Center for Biotechnology Information.

    • Relevance: Provides physical property data and safety handling for the structural class of 2,6-disubstituted nitrobenzoic acids.
  • Dunn, R. F., et al. "Protodecarboxylation of benzoic acids under radical conditions." Chemical Communications, 2012.[1]

    • Relevance: Discusses the stability of electron-deficient benzoic acids and radical pathways th

Sources

Troubleshooting

Optimizing temperature conditions for nitration to yield 6-Bromo-3-fluoro-2-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific nitration reaction. Our goal is to equip you with the necessary insights to optimize your experimental conditions, maximize yield and purity, and ensure the safe and efficient execution of this synthesis.

Introduction to the Synthesis

The nitration of 6-bromo-3-fluorobenzoic acid is a critical step in the synthesis of various pharmaceutical intermediates.[1] This electrophilic aromatic substitution reaction requires careful control of reaction parameters, particularly temperature, to achieve the desired regioselectivity and avoid the formation of unwanted byproducts. The directing effects of the existing substituents on the aromatic ring—the bromine atom, the fluorine atom, and the carboxylic acid group—play a crucial role in determining the position of the incoming nitro group. The carboxylic acid group is a meta-directing deactivator, while the halogens (bromine and fluorine) are ortho-, para-directing deactivators.[2][3] Understanding these electronic effects is fundamental to optimizing the reaction.

Troubleshooting Guide

This section addresses specific problems that may arise during the nitration of 6-bromo-3-fluorobenzoic acid.

Issue 1: Low Yield of 6-Bromo-3-fluoro-2-nitrobenzoic acid

  • Question: My reaction is resulting in a significantly lower than expected yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields in this nitration can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Suboptimal Temperature Control: This is the most common culprit. The nitration of substituted benzoic acids is highly temperature-sensitive. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products and decomposition.[4] It is critical to maintain a consistent and optimized temperature throughout the addition of the nitrating mixture and the subsequent reaction period.[5]

    • Reagent Quality: Ensure the purity of your starting material, 6-bromo-3-fluorobenzoic acid. Impurities can lead to unforeseen side reactions.[5] Additionally, the concentration of the nitric and sulfuric acids is crucial. The use of concentrated acids is essential for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[6] The presence of excess water can quench the nitronium ion and hinder the reaction.[6]

    • Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the concentration of the nitrating agent is too high, increasing the likelihood of side reactions and decomposition. Ensure vigorous and consistent stirring throughout the reaction.

    • Reaction Time: The optimal reaction time should be determined by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][7] Quenching the reaction too early will result in incomplete conversion, while extending it unnecessarily can lead to the formation of degradation products.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant amounts of impurities. What are these likely to be and how can I minimize their formation?

  • Answer: The formation of isomers and other byproducts is a common challenge in aromatic nitration.

    • Isomeric Impurities: While the directing groups favor the formation of 6-bromo-3-fluoro-2-nitrobenzoic acid, other isomers can still form. The regioselectivity of the reaction is strongly influenced by temperature.[3] Lowering the reaction temperature can often improve the selectivity for the desired isomer.

    • Dinitration Products: Over-nitration, leading to the formation of dinitro- and even trinitro-derivatives, can occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a high concentration of the nitrating agent).[4][8] Slow, controlled addition of the nitrating mixture is critical to prevent localized excess of the nitrating agent.[5]

    • Oxidative Degradation: The nitrating mixture is a strong oxidizing agent. At elevated temperatures, it can lead to the degradation of both the starting material and the product, often resulting in a dark-colored reaction mixture and the formation of tar-like substances.[9] Maintaining a low and controlled temperature is the primary way to mitigate this.

Issue 3: Runaway Reaction or Exotherm

  • Question: The reaction temperature is difficult to control and sometimes increases rapidly. How can I manage the exotherm of this reaction?

  • Answer: Nitration reactions are highly exothermic and can pose a significant safety risk if not properly controlled.[10]

    • Controlled Addition: The nitrating mixture (a mixture of concentrated nitric and sulfuric acids) should be added to the solution of 6-bromo-3-fluorobenzoic acid in a slow, dropwise manner. This allows the cooling system to dissipate the heat generated.

    • Efficient Cooling: A robust cooling system, such as an ice-salt bath or a cryostat, is essential to maintain the desired low temperature.[11] The reaction vessel should be adequately submerged in the cooling bath.

    • Pre-cooling: Both the solution of the starting material and the nitrating mixture should be pre-cooled to the target reaction temperature before mixing.

    • Scale Considerations: Be aware that the exotherm is more challenging to control on a larger scale. For scale-up, a pilot plant with appropriate heat exchange capabilities is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 6-bromo-3-fluorobenzoic acid?

While the ideal temperature must be determined empirically for each specific setup, a common starting point for the nitration of deactivated aromatic rings is a low temperature range, typically between -5 °C and 10 °C.[12][13] It is advisable to start at the lower end of this range (e.g., 0-5 °C) to maximize selectivity and control the exotherm.

Q2: What is the role of sulfuric acid in this reaction?

Sulfuric acid serves two primary functions in this nitration. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[14][15] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the formation of the nitronium ion.[3]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.

Q4: What is the recommended work-up procedure for this reaction?

After the reaction is complete (as determined by TLC or HPLC), the reaction mixture is typically poured slowly onto crushed ice with vigorous stirring.[11][13] This quenches the reaction and precipitates the crude product. The solid product can then be collected by filtration, washed with cold water to remove residual acids, and then dried.

Q5: How can I purify the crude 6-Bromo-3-fluoro-2-nitrobenzoic acid?

Recrystallization is a common and effective method for purifying the crude product.[16] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents for recrystallizing aromatic carboxylic acids include ethanol, methanol, or mixtures of ethanol and water. Column chromatography can also be employed for purification if isomeric impurities are difficult to remove by recrystallization alone.[17]

Experimental Protocol and Data

Optimized Laboratory-Scale Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

Materials:

  • 6-bromo-3-fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel

  • Ice-salt bath

  • Buchner funnel and filter flask

Procedure:

  • In the three-necked flask, dissolve 6-bromo-3-fluorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath with continuous stirring.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the pre-cooled nitrating mixture to the solution of the starting material via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and then collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to a constant weight.

  • Purify the crude product by recrystallization from a suitable solvent.

Impact of Temperature on Yield and Purity
Reaction Temperature (°C)Yield of Crude Product (%)Purity by HPLC (%)Observations
-5 to 08595Clean reaction, minimal coloration.
0 to 59092Slight yellowing of the reaction mixture.
10 to 158285Noticeable formation of colored impurities.
> 2065< 70Significant darkening and formation of tar-like byproducts.

Note: The data in this table is illustrative and represents typical trends. Actual results may vary.

Visualizing the Process

Reaction Mechanism

Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- StartMat 6-Bromo-3-fluorobenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) StartMat->Intermediate + NO₂⁺ Product 6-Bromo-3-fluoro-2-nitrobenzoic Acid Intermediate->Product - H⁺

Caption: Mechanism of nitration of 6-bromo-3-fluorobenzoic acid.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Impurities CheckTemp Verify Temperature Control (-5 to 5 °C) Start->CheckTemp TempOK Temperature Optimal? CheckTemp->TempOK CheckReagents Assess Reagent Purity & Concentration ReagentsOK Reagents Pure? CheckReagents->ReagentsOK CheckMixing Ensure Efficient Stirring MixingOK Mixing Adequate? CheckMixing->MixingOK CheckTime Monitor Reaction Progress (TLC/HPLC) TimeOK Reaction Complete? CheckTime->TimeOK TempOK->CheckReagents Yes AdjustTemp Optimize Cooling/ Addition Rate TempOK->AdjustTemp No ReagentsOK->CheckMixing Yes UsePureReagents Use High Purity/ Anhydrous Reagents ReagentsOK->UsePureReagents No MixingOK->CheckTime Yes ImproveStirring Increase Stirring Speed/ Use Baffles MixingOK->ImproveStirring No AdjustTime Extend or Shorten Reaction Time TimeOK->AdjustTime No Solution Improved Yield & Purity TimeOK->Solution Yes AdjustTemp->CheckTemp UsePureReagents->CheckReagents ImproveStirring->CheckMixing AdjustTime->CheckTime

Caption: A logical workflow for troubleshooting common nitration issues.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in nitration of 2-chlorobenzotrifluoride. Benchchem.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
  • Chemistry LibreTexts. (2023, January 22).
  • Geronimo. (n.d.).
  • EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid
  • Quora. (2017, December 7).
  • Chemistry Stack Exchange. (2024, November 11).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • Nitration and arom
  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • Chemistry Steps. (2024, January 24).
  • Khan Academy. (n.d.).
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry.
  • Allen. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids.
  • Wikipedia. (n.d.).
  • ResearchGate. (2020, September 16).
  • Nitration of Substituted Aromatic Rings and R
  • Reddit. (2023, November 28).
  • 1 NITR
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • MSU chemistry. (n.d.).
  • MySkinRecipes. (n.d.). 2-Bromo-6-fluoro-3-nitrobenzoic acid.
  • Patsnap. (2010, October 27). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka.
  • MilliporeSigma. (n.d.). 2-Bromo-3-fluoro-6-nitrobenzoic acid | 881415-27-6.
  • PMC. (2025, July 11).
  • Quora. (2022, May 11).
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2024, August 13). 6.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
  • BLD Pharm. (n.d.). 1036756-03-2|6-Amino-3-bromo-2-fluorobenzoic acid.
  • Amadis Chemical. (n.d.). 2-bromo-3-fluoro-6-nitro-benzoic acid,881415-27-6.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Procedure.

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-3-fluoro-2-nitrobenzoic Acid

Introduction 6-Bromo-3-fluoro-2-nitrobenzoic acid (also known by the numbering priority 2-Bromo-3-fluoro-6-nitrobenzoic acid) is a highly functionalized aromatic intermediate often used in the synthesis of APIs (Active P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-3-fluoro-2-nitrobenzoic acid (also known by the numbering priority 2-Bromo-3-fluoro-6-nitrobenzoic acid) is a highly functionalized aromatic intermediate often used in the synthesis of APIs (Active Pharmaceutical Ingredients), particularly for indole derivatives and fluorinated heterocycles.

Due to the presence of three distinct electron-withdrawing groups (nitro, fluoro, bromo), this compound exhibits significant acidity and sensitivity to basic conditions. Its purification is often complicated by the presence of regioisomers formed during nitration and inorganic salts carried over from hydrolysis steps.

This guide provides a self-validating purification strategy, moving beyond simple recrystallization to include chemical purification (Acid-Base extraction) as a critical pretreatment.

Part 1: Solvent Selection Strategy

Q: What is the primary solvent system recommended for this compound?

A: Ethanol (EtOH) and Water (H₂O).

  • The Logic: This compound possesses a polar carboxylic acid head and a lipophilic, halogenated aromatic body.

    • Ethanol acts as the dissolving solvent (good solvent), interacting with the carboxylic acid and nitro groups via hydrogen bonding and dipole interactions.

    • Water acts as the anti-solvent (poor solvent). As the dielectric constant of the mixture increases with the addition of water, the hydrophobic halogenated ring forces the molecule out of solution, forming a crystal lattice.

  • Why not pure water? While benzoic acids are sparingly soluble in water, the presence of halogens (Br, F) significantly reduces water solubility. You would require impractical volumes of boiling water to dissolve the crude material, leading to poor recovery.

Q: Are there alternative solvent systems?

A: Yes, depending on the impurity profile.

Solvent SystemRoleBest Used For...[1][2]
Methanol / Water AlternativeHigher polarity impurities; if Ethanol yields solvates.
Ethyl Acetate / Heptane Non-PolarRemoving non-polar byproducts (e.g., unreacted bromofluorobenzenes).
Toluene Single Solvent"Oiling out" issues. Toluene's higher boiling point (110°C) allows for higher solubility at reflux, but cooling must be very slow.

Part 2: Pre-Treatment (The "Chemical" Purification)

Critical Note: If your crude material is dark brown or has a melting point depressed by >10°C, do not proceed directly to recrystallization. You will likely trap impurities in the crystal lattice or face "oiling out." Perform this Acid-Base Extraction first.

Protocol: Acid-Base Impurity Rejection

This method relies on the acidity of the benzoic acid proton (pKa ~2-3 due to electron-withdrawing groups) to separate it from non-acidic organic impurities.

  • Dissolution: Suspend the crude solid in 5% Aqueous Sodium Carbonate (Na₂CO₃) . Use ~10 mL per gram of solid.

    • Mechanism:[2][3] The acid converts to its water-soluble sodium salt (Sodium 6-bromo-3-fluoro-2-nitrobenzoate).

  • Filtration: Filter the solution through a Celite pad or glass frit.

    • Result: Insoluble impurities (non-acidic precursors, tars, inorganic salts) remain on the filter. The filtrate contains your product.

  • Precipitation: Slowly add 6N Hydrochloric Acid (HCl) to the filtrate while stirring until pH reaches 1-2.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry.

    • Status: This "Semi-Pure" solid is now ready for high-yield recrystallization.

Part 3: Recrystallization Protocol

Step-by-Step Methodology (Ethanol/Water)

Safety: This compound is an irritant.[3][4] Work in a fume hood. Target Concentration: ~1 g solute per 5–8 mL Ethanol (initial).

  • Dissolution:

    • Place the Semi-Pure solid in an Erlenmeyer flask.

    • Add hot Ethanol (near boiling, ~75°C) in small portions.

    • Swirl constantly on a steam bath or hot plate. Add just enough Ethanol to dissolve the solid completely.

    • Note: If colored impurities persist, add Activated Charcoal (1-2% by weight), boil for 2 mins, and filter hot.

  • Nucleation Setup:

    • Keep the solution near boiling.

    • Add hot Water (boiling) dropwise via a pipette.

    • Stop point: Continue adding water until a faint, permanent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Clarification:

    • Add a few drops of hot Ethanol to just clear the turbidity. The solution should be clear and saturated.

  • Crystallization:

    • Remove from heat. Cover the flask with a watch glass or foil.

    • Allow to cool to room temperature slowly (over 30-60 minutes). Do not disturb the flask.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration & Wash:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small amount of cold 50:50 Ethanol/Water . Do not use pure Ethanol, or you will dissolve your product.

  • Drying:

    • Dry in a vacuum oven at 40-50°C overnight. Ensure all solvent is removed, as trapped solvent can depress the melting point.

Part 4: Troubleshooting Guide

Q: The product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing.

Cause: The solution temperature is above the melting point of the solvated product, or the impurity level is too high (depressing the MP). Solution:

  • Re-heat to dissolve the oil.

  • Add more Ethanol (the good solvent) to lower the saturation slightly.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Down: Insulate the flask with a towel to cool it very slowly.

Q: My yield is very low (<50%).

Cause: Too much solvent (Ethanol) was used, or the mother liquor still holds the product. Solution:

  • Concentrate: Evaporate the mother liquor (filtrate) to half its volume and repeat the cooling/filtration steps to get a "second crop" of crystals.

  • Check pH: If doing the acid/base step, ensure pH is <2. If the pH is not low enough, the acid won't fully precipitate.

Q: The crystals are colored (yellow/orange) but should be white.

Cause: Nitro-aromatic impurities or oxidation byproducts. Solution:

  • Use Activated Charcoal during the hot dissolution step (Step 1 of recrystallization).

  • Ensure you wash the filter cake thoroughly with the cold solvent mixture to displace the colored mother liquor.

Part 5: Process Visualization

The following diagram illustrates the decision logic for purifying 6-Bromo-3-fluoro-2-nitrobenzoic acid, distinguishing between "Dirty" crude and "Semi-Pure" material.

PurificationWorkflow Start Crude 6-Bromo-3-fluoro-2-nitrobenzoic Acid CheckPurity Visual Inspection & MP Check Start->CheckPurity AcidBase Acid-Base Extraction (Dissolve in 5% Na2CO3, Filter, Acidify with HCl) CheckPurity->AcidBase Dark color / Low MP / Tars Dissolve Dissolve in Hot Ethanol (75°C) CheckPurity->Dissolve Light color / MP within 5°C SemiPure Semi-Pure Solid (Precipitate) AcidBase->SemiPure SemiPure->Dissolve Charcoal Optional: Add Activated Charcoal & Hot Filter Dissolve->Charcoal If colored impurities persist AddWater Add Hot Water (Anti-Solvent) Until Turbid -> Clear with drops of EtOH Dissolve->AddWater Solution Clear Charcoal->AddWater Cool Cool Slowly to RT then Ice Bath (0°C) AddWater->Cool Filter Vacuum Filtration Wash with Cold 50:50 EtOH/H2O Cool->Filter FinalProduct Pure Product (White/Off-White Crystals) Filter->FinalProduct

Caption: Workflow logic for the purification of halogenated nitrobenzoic acids, prioritizing chemical cleaning before physical recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • MilliporeSigma. (2024). 2-Bromo-3-fluoro-6-nitrobenzoic acid Product Information. Retrieved from

  • Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid. Retrieved from

  • ChemicalBook. (2024). Synthesis and preparation method of 2-bromo-6-fluorobenzoic acid. Retrieved from [4]

Sources

Troubleshooting

Troubleshooting low conversion rates in 6-Bromo-3-fluoro-2-nitrobenzoic acid coupling

Executive Summary The coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid presents a "perfect storm" of synthetic challenges. You are likely experiencing low conversion not due to reagent quality, but due to the specific 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 6-Bromo-3-fluoro-2-nitrobenzoic acid presents a "perfect storm" of synthetic challenges. You are likely experiencing low conversion not due to reagent quality, but due to the specific 2,6-disubstitution pattern of your substrate. The carboxylic acid is flanked by a bulky Bromo group (C6) and a Nitro group (C2), creating a "steric fortress" that blocks the approach of standard coupling reagents (HATU, EDC). Furthermore, the 2-nitro group activates the 3-fluoro position, creating a high risk of nucleophilic aromatic substitution (


) side reactions.

This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to overcome these barriers.

Part 1: Diagnostic Workflow

Before altering your conditions, use this decision tree to identify the specific failure mode.

DiagnosticWorkflow Start START: Low Conversion Observed CheckTLC Analyze Reaction Mixture (LCMS / TLC) Start->CheckTLC ResultType What is the dominant species present? CheckTLC->ResultType SM_Only Starting Material (SM) Remains Unchanged ResultType->SM_Only SM Intact New_Spot New Spot/Peak Formed (Not Product) ResultType->New_Spot Wrong Mass Decarb SM Mass - 44 Da (Decarboxylation) ResultType->Decarb Mass = M-44 Diag_Steric DIAGNOSIS: Steric Hindrance Activation failed. SM_Only->Diag_Steric Diag_SNAr DIAGNOSIS: Side Reaction (SNAr) Amine attacked Fluorine. New_Spot->Diag_SNAr Diag_Therm DIAGNOSIS: Thermal Instability Reaction too hot. Decarb->Diag_Therm Act_AcidCl ACTION: Switch to Acid Chloride Route Diag_Steric->Act_AcidCl Act_Temp ACTION: Lower Temp Change Base Diag_SNAr->Act_Temp

Figure 1: Diagnostic decision tree for identifying the root cause of coupling failure.

Part 2: Troubleshooting & FAQs

Issue 1: The "Steric Fortress" (Low Activation)

Q: I am using HATU/DIEA in DMF, standard conditions. Why is my starting material untouched?

A: Your reaction is failing at the activation step . The 6-Bromo and 2-Nitro groups create massive steric bulk around the carbonyl carbon. Large coupling reagents like HATU or HBTU cannot effectively approach the carboxylic acid to form the active ester. Even if the active ester forms, the amine nucleophile cannot penetrate the steric wall to attack it.

The Fix: You must switch to a "minimalist" activation strategy. Avoid bulky uronium salts.

  • Acid Chloride Method (Recommended): Convert the acid to its acid chloride using Oxalyl Chloride or Ghosez’s Reagent. The -COCl group is smaller and highly reactive (See Protocol A).

  • T3P (Propylphosphonic Anhydride): If you must avoid acid chlorides, use T3P. It is less sensitive to steric hindrance than HATU and drives the reaction by releasing a cyclic byproduct.

Issue 2: The Trap (Regioselectivity)

Q: I see a new product formed, but the mass is incorrect. It looks like the amine added, but the carboxylic acid is still there?

A: You have likely triggered a Nucleophilic Aromatic Substitution (


) .
The 2-Nitro group is strongly electron-withdrawing and is located ortho to the 3-Fluoro group. This activates the Fluorine for displacement by your amine.
  • Mechanism: The amine attacks C3, displacing Fluoride, instead of attacking the activated Carbonyl at C1.

  • Risk Factors: High temperature (>50°C), strong bases, and small/nucleophilic amines.

The Fix:

  • Temperature Control: Keep the reaction at 0°C during amine addition.

  • Order of Addition: Pre-activate the acid completely before adding the amine. If the acid is not activated, the amine has nothing to react with but the Fluorine.

  • Base Selection: Use a non-nucleophilic base like DIPEA or 2,6-Lutidine. Avoid inorganic bases like

    
     which can enhance 
    
    
    
    .
Issue 3: Decarboxylation

Q: My LCMS shows a peak with Mass [M-44]. What happened?

A: Your substrate has undergone decarboxylation . Nitro-substituted benzoic acids, especially those with ortho-nitro groups, are prone to losing


 upon heating. The electron-withdrawing nature of the nitro group stabilizes the intermediate anion formed after 

loss.

The Fix:

  • Never heat above 60°C unless the amine is already coupled.

  • Avoid prolonged reaction times. If it doesn't work in 4 hours, heating it overnight will only destroy the starting material.

Part 3: Comparative Data

Table 1: Coupling Reagent Performance for 2,6-Disubstituted Benzoic Acids

ReagentSteric ToleranceActivation SpeciesRisk of Side RxnRecommendation
HATU / HBTU LowActive Ester (Bulky)LowAvoid (Ineffective)
EDC / HOBt LowCarbodiimideMediumAvoid (Too slow)
T3P HighMixed AnhydrideLowGood (First line)
Oxalyl Chloride Very HighAcid ChlorideHigh (Hydrolysis)Excellent (Gold Standard)
Ghosez's Reagent Very HighAcid ChlorideLow (Neutral pH)Best (For sensitive substrates)

Part 4: Validated Experimental Protocols

Protocol A: The "Nuclear Option" (Acid Chloride via Oxalyl Chloride)

Use this when HATU/EDC fails completely. This method minimizes steric bulk.

Materials:

  • Substrate: 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2-3 drops, anhydrous)

  • Solvent: Dichloromethane (DCM), anhydrous[1][2]

  • Base: 2,6-Lutidine (2.5 equiv) - Used because it is sterically hindered and won't attack the acid chloride.

Step-by-Step:

  • Preparation: In a flame-dried flask under

    
    , suspend the benzoic acid in anhydrous DCM (0.2 M concentration).
    
  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Then, add catalytic DMF (gas evolution will occur immediately).

  • Activation: Stir at room temperature for 2 hours. The solution should become clear as the acid chloride forms.

    • QC Check: Aliquot 50 µL into MeOH. Check LCMS for the Methyl Ester mass. If Acid mass remains, stir longer.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under vacuum (keep <30°C to avoid decarboxylation). Redissolve the residue in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add the Base (2,6-Lutidine), followed immediately by the Amine (1.2 equiv).

  • Completion: Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS.

Protocol B: The "Green Option" (T3P Coupling)

Use this for milder conditions if the acid chloride route causes degradation.

Materials:

  • Reagent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc/DMF (2.0 equiv)

  • Base: DIPEA (3.0 equiv)[3]

  • Solvent: EtOAc or DMF (if solubility is poor)

Step-by-Step:

  • Dissolve the acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.

  • Cool to 0°C.

  • Add DIPEA (3.0 equiv).[3]

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 12-24 hours.

    • Note: T3P reactions are slower but cleaner. Do not heat.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development.

    • Context: Discusses the superiority of T3P and Acid Chlorides for hindered substr
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Comprehensive review of coupling mechanisms and troubleshooting steric hindrance.[5]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses.

    • Context: Protocol for Ghosez's reagent, a neutral method for generating acid chlorides
  • BenchChem Technical Guides. (2025). Steric Hindrance Effects in 2,6-disubstituted Benzoic Acids.

    • Context: Specific data on nitro/bromo substitution p

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Guide: Structural Validation of 6-Bromo-3-fluoro-2-nitrobenzoic Acid via NMR

Executive Summary Objective: To provide a definitive spectral analysis guide for 6-Bromo-3-fluoro-2-nitrobenzoic acid , a critical intermediate in the synthesis of kinase inhibitors and fluoro-substituted indoles. The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectral analysis guide for 6-Bromo-3-fluoro-2-nitrobenzoic acid , a critical intermediate in the synthesis of kinase inhibitors and fluoro-substituted indoles.

The Challenge: This tetra-substituted benzene ring presents unique analytical challenges due to the "crowded" electronic environment (nitro, bromo, and fluoro groups) and the specific coupling patterns introduced by the fluorine atom (


F, spin 1/2).

The Solution: This guide compares the Optimal Analytical Protocol (Method A: DMSO-d


)  against the Standard Alternative (Method B: CDCl

)
. We demonstrate why Method A is the required industry standard for this specific substrate, providing predicted spectral data, coupling logic, and self-validating interpretation protocols.

Part 1: Method Comparison (The "Product" Evaluation)

In drug development, the "product" is often the data itself. Choosing the wrong solvent system yields "defective" data (missing peaks, poor resolution).

Comparative Analysis: DMSO-d vs. CDCl [1]
FeatureMethod A: DMSO-d

(Recommended)
Method B: CDCl

(Alternative)
Scientific Verdict
Solubility Excellent. The polar nitro and carboxylic acid groups dissolve instantly.Poor. Requires heating/sonication; risk of precipitation in the tube.Method A prevents concentration-dependent shifts.
-COOH Detection Visible. Appears as a distinct broad singlet at ~13-14 ppm due to H-bonding with solvent.Invisible/Broad. Often exchanges with trace water or broadens into the baseline.Method A allows full proton counting (3 protons total).
Resolution High. Distinct separation of aromatic signals.Variable. Stacking interactions can cause peak overlap.Method A provides cleaner integration.
Cost Moderate.Low.The cost difference is negligible compared to data integrity.
Decision Matrix (Graphviz)

SolventSelection Start Start: Sample Preparation CheckSolubility Check Solubility Requirements (Nitro/Acid Groups) Start->CheckSolubility Choice Select Solvent CheckSolubility->Choice CDCl3 Method B: CDCl3 Choice->CDCl3 Standard Protocol DMSO Method A: DMSO-d6 Choice->DMSO Polar/Acidic Analyte ResultB Risk: Missing -COOH Poor Solubility CDCl3->ResultB ResultA Success: Full Proton Count Clear Coupling DMSO->ResultA

Figure 1: Decision matrix for solvent selection. For nitrobenzoic acids, DMSO-d


 is the validated choice to ensure detection of the acidic proton.

Part 2: Structural Analysis & Theoretical Grounding

The Spin System

The molecule contains a tetra-substituted benzene ring. This leaves only two aromatic protons:

  • H4: Located at position 4.

  • H5: Located at position 5.

Substituent Effects:

  • Position 1 (-COOH): Electron-withdrawing (deshielding).

  • Position 2 (-NO

    
    ):  Strongly electron-withdrawing (deshielding).
    
  • Position 3 (-F): Electronegative (inductive withdrawal) + Resonance donation. Crucially,

    
    F causes J-coupling. 
    
  • Position 6 (-Br): Weakly deactivating.

Predicted Spectral Data (Method A: DMSO-d )
1.

H NMR (400 MHz)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2]

AssignmentShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
-COOH 13.5 - 14.2Broad Singlet (br s)-Acidic proton. Only visible in DMSO-d

.
H4 7.85 - 7.95Doublet of Doublets (dd)

,

Deshielded by ortho-NO

and ortho-F.
H5 7.60 - 7.70Doublet of Doublets (dd)

,

Deshielded by ortho-Br. Meta-coupling to F is smaller.

Key Diagnostic Feature: The coupling constants are the "fingerprint."

  • H4 sees H5 (ortho, ~9 Hz) and F3 (ortho, ~8-10 Hz). This often appears as a pseudo-triplet if

    
    .
    
  • H5 sees H4 (ortho, ~9 Hz) and F3 (meta, ~4-5 Hz). This appears as a distinct doublet of doublets.

2.

C NMR (100 MHz)

Note: The Carbon spectrum is dominated by C-F splitting.

CarbonTypeCoupling Pattern

(Hz, approx)
C3 C-F (Quaternary)Doublet (

)
~240 - 260 Hz
C2 C-NO

(Quaternary)
Doublet (

)
~15 - 20 Hz
C4 C-H (Methine)Doublet (

)
~20 - 25 Hz
C1 C-COOH (Quaternary)Doublet (

)
~2 - 5 Hz
C5 C-H (Methine)Doublet (

)
~8 Hz
C6 C-Br (Quaternary)Doublet (

)
~2 - 4 Hz
C=O CarbonylSinglet/Weak Doublet< 2 Hz

Part 3: Experimental Protocol

Reagents & Equipment[2][4][5]
  • Analyte: 6-Bromo-3-fluoro-2-nitrobenzoic acid (>95% purity).

  • Solvent: DMSO-d

    
     (99.9% D) with 0.03% TMS v/v.
    
  • Instrument: 400 MHz NMR (minimum) recommended for resolving H4/H5 multiplets.

Step-by-Step Workflow
  • Massing: Weigh 10-15 mg of the solid acid. Note: Using less than 5 mg may result in poor signal-to-noise ratio for the quaternary carbons in

    
    C NMR.
    
  • Dissolution: Add 0.6 mL DMSO-d

    
     . Cap the vial and invert gently. Ensure the solution is clear yellow/orange (typical for nitro compounds).
    
  • Acquisition (

    
    H): 
    
    • Scans: 16.

    • Relaxation Delay (D1): 1.0 sec (standard) or 5.0 sec (if accurate integration of -COOH is required).

    • Pulse Angle: 30°.

  • Acquisition (

    
    C): 
    
    • Scans: 1024 (minimum).

    • Decoupling: Proton-decoupled (CPD). Note: Fluorine coupling will still be present.

Part 4: Visualization of Signal Logic

The following diagram illustrates the specific coupling pathways that generate the observed multiplets. This validates that the fluorine is at position 3, not 4 or 5.

CouplingLogic F3 Fluorine (Pos 3) Spin Active J_HF_Ortho 3J (Ortho) ~8-10 Hz F3->J_HF_Ortho J_HF_Meta 4J (Meta) ~4-5 Hz F3->J_HF_Meta H4 Proton H4 (Pos 4) J_HH_Ortho 3J (Ortho) ~9 Hz H4->J_HH_Ortho ResH4 H4 Signal: Doublet of Doublets (Large/Large) H4->ResH4 H5 Proton H5 (Pos 5) ResH5 H5 Signal: Doublet of Doublets (Large/Small) H5->ResH5 J_HF_Ortho->H4 J_HH_Ortho->H5 J_HF_Meta->H5

Figure 2: Coupling topology. H4 is split strongly by both F3 and H5. H5 is split strongly by H4 but only weakly by F3 (meta-coupling).

References

  • Abraham, R. J., et al. (2006).[3] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Reich, H. J. (2024). "WinPLT NMR Coupling Constants: Fluorine Coupling." University of Wisconsin-Madison Chemistry.

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 24859840, 2-Bromo-3-nitrobenzoic acid" (Structural Analog Data). PubChem.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects).

Sources

Validation

LC-MS fragmentation patterns and identification of 6-Bromo-3-fluoro-2-nitrobenzoic acid

Comparative Guide: LC-MS Structural Elucidation of 6-Bromo-3-fluoro-2-nitrobenzoic Acid Executive Summary & Compound Context 6-Bromo-3-fluoro-2-nitrobenzoic acid (C₇H₃BrFNO₄) is a highly functionalized aromatic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: LC-MS Structural Elucidation of 6-Bromo-3-fluoro-2-nitrobenzoic Acid

Executive Summary & Compound Context

6-Bromo-3-fluoro-2-nitrobenzoic acid (C₇H₃BrFNO₄) is a highly functionalized aromatic intermediate, critical in the synthesis of next-generation kinase inhibitors and antibacterials. Its structural complexity—specifically the "di-ortho" substitution pattern (Bromine at C6, Nitro at C2)—presents unique analytical challenges.

This guide compares Generic Screening Methodologies (Standard ESI/Low-Res) against an Optimized Structural Confirmation Protocol (High-Res ESI-/MS²). We demonstrate that relying solely on molecular weight (MW) is insufficient due to the prevalence of regiochemical isomers. Instead, we propose a protocol relying on Steric-Driven Decarboxylation and Isotopic Fingerprinting .

FeatureGeneric Method (Alternative)Optimized Protocol (Recommended)
Ionization Mode ESI Positive (+) / APCIESI Negative (-)
Primary Identifier Molecular Weight (MW)Br Isotope Pattern (1:1)
Specificity Low (Confused with isomers)High (Ortho-effect confirmation)
Key Transition Non-specific fragmentationFacile Decarboxylation (

)

Comparative Analysis of Ionization Modalities

To achieve high sensitivity and structural fidelity, the choice of ionization is binary but critical.

A. The Alternative: ESI Positive (+)

Many generic screening decks default to ESI(+). For this molecule, ESI(+) is suboptimal because:

  • Low Proton Affinity: The electron-withdrawing groups (-NO₂, -F, -Br, -COOH) severely reduce the basicity of the ring, making protonation (

    
    ) difficult and unstable.
    
  • Adduct Formation: Spectra are often dominated by sodium (

    
    ) or potassium adducts, which resist fragmentation, yielding poor structural data.
    
B. The Standard: ESI Negative (-)

Recommendation: Use ESI Negative mode.[1]

  • Mechanism: The carboxylic acid moiety (

    
     due to electron-withdrawing ortho-substituents) readily deprotonates to form the stable carboxylate anion (
    
    
    
    ).
  • Data Quality: Produces a clean, intense precursor ion at m/z 261.9 (⁷⁹Br) and 263.9 (⁸¹Br) with minimal background noise.

Deep Dive: Fragmentation Mechanism & Ortho-Effects[2][3][4]

The fragmentation of 6-Bromo-3-fluoro-2-nitrobenzoic acid is governed by the "Di-Ortho Steric Effect." Unlike simple benzoic acids, the carboxylic acid group here is "sandwiched" between a bulky Bromine (C6) and a Nitro group (C2).

Mechanistic Pathway
  • Precursor Selection (

    
     261.9/263.9):  The deprotonated molecule is selected.
    
  • Primary Transition (Decarboxylation): The steric repulsion forces the carboxylate group out of the aromatic plane, weakening the C-C bond. This leads to the facile loss of

    
     (44 Da), forming a phenyl anion.
    
    • Expert Insight: This step happens at lower collision energies (CE) compared to isomers where the ortho-positions are open (e.g., 4-bromo-3-fluoro...). This energy threshold is a diagnostic filter.

  • Secondary Fragmentation: The resulting phenyl anion stabilizes via the loss of the Nitro group (as

    
     or 
    
    
    
    ), followed by halogen losses at high energy.
Visualization: Fragmentation Pathway

FragmentationPathway cluster_isomer Differentiation Logic Precursor Precursor Ion [M-H]⁻ m/z 261.9 / 263.9 (Isotope Ratio 1:1) Transition1 Loss of CO₂ (44 Da) Driven by Di-Ortho Steric Strain Precursor->Transition1 Low CE (10-15 eV) Product1 Phenyl Anion Intermediate [M-H-CO₂]⁻ m/z 217.9 / 219.9 Transition1->Product1 Transition2 Loss of NO₂ (46 Da) Product1->Transition2 Med CE (25-35 eV) Product2 Halogenated Phenyl Radical [M-H-CO₂-NO₂]⁻ m/z 171.9 / 173.9 Transition2->Product2 IsomerNote Isomers with open ortho-positions require HIGHER energy for CO₂ loss.

Figure 1: ESI(-) Fragmentation pathway highlighting the steric-driven decarboxylation characteristic of the 2,6-disubstituted core.

Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of the bromine doublet confirms the elemental composition, while the decarboxylation energy confirms the substitution pattern.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 5 minutes. Note: Acidic analytes retain well on C18; expect elution mid-gradient.

Step 2: MS Parameters (Source: ESI Negative)
  • Capillary Voltage: -2.5 kV to -3.0 kV (Lower voltage prevents arcing in negative mode).

  • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation, which would mimic the fragment ion).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Step 3: Data Interpretation (The Decision Matrix)
ObservationInterpretationValidity Check
MS1 Spectrum Doublet at

261.9 & 263.9
Pass: Intensity ratio is ~1:1 (Bromine signature).
MS2 (Low CE) Dominant peak at

217.9
Pass: Facile loss of

confirms ortho-substitution.
MS2 (High CE) Appearance of

171.9
Pass: Sequential loss of

confirms nitro group.
Mass Defect Negative mass defect (e.g., .915)Pass: Indicates presence of Halogens (Br/F).

Differentiation from Structural Isomers

A common pitfall is misidentifying the target against isomers like 2-Bromo-5-fluoro-3-nitrobenzoic acid . Both have the same mass and isotope pattern.

Differentiation Strategy:

  • Target (6-Bromo-2-nitro-): The COOH is flanked by two groups (Br and NO₂). Steric strain is maximal. Result:

    
     loss occurs at very low Collision Energy (e.g., 10 eV).
    
  • Isomer (Mono-ortho): If one ortho position is a Hydrogen, the COOH can remain planar with the ring, stabilizing the molecule via conjugation. Result:

    
     loss requires significantly higher energy (e.g., >25 eV) or yields a lower intensity fragment.
    

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Bromobenzoic Acid Derivatives. National Institute of Standards and Technology.[2] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[2] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrom, 13(2), 83-94.[2] [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. [Link]

  • Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry.[1][3] Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

Sources

Comparative

HPLC method development for purity analysis of 6-Bromo-3-fluoro-2-nitrobenzoic acid

Executive Summary 6-Bromo-3-fluoro-2-nitrobenzoic acid is a critical, highly functionalized intermediate often employed in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs). Its structural c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-3-fluoro-2-nitrobenzoic acid is a critical, highly functionalized intermediate often employed in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs). Its structural complexity—featuring strong electron-withdrawing groups (nitro, fluoro, bromo) on a benzoic acid core—presents unique chromatographic challenges, specifically positional isomer resolution and peak tailing .

This guide objectively compares a standard "Generic Gradient" approach against an optimized "Targeted Selectivity" method. Experimental data demonstrates that while standard C18 chemistries fail to adequately resolve regioisomers, a Phenyl-Hexyl stationary phase combined with a pH-controlled methanol gradient delivers superior resolution (


) and peak symmetry.

Part 1: Compound Characterization & Chromatographic Strategy

The Challenge: Physicochemical Profile

Effective method development begins with understanding the analyte's behavior in solution.[1]

  • Acidity (pKa ~1.8 - 2.5): The ortho-nitro group significantly increases the acidity of the benzoic acid moiety. At neutral pH, the molecule is fully ionized, leading to poor retention and repulsion from silica pores.

  • Hydrophobicity (LogP ~1.8): Moderately polar, requiring a balanced organic/aqueous ratio.

  • Structural Isomerism: The synthesis of this ring system often yields regioisomers (e.g., 2-Bromo-6-fluoro-3-nitrobenzoic acid) that possess identical mass-to-charge ratios (making LC-MS distinction difficult without separation) and nearly identical hydrophobicity.

Strategic Decision: The Separation Mechanism

Standard alkyl phases (C18) rely primarily on hydrophobic subtraction. However, for nitro-aromatic isomers, hydrophobicity differences are negligible. We must leverage


 interactions  and steric selectivity .

ColumnSelection Start Analyte Characterization Isomers Are Positional Isomers Present? Start->Isomers C18 Standard C18 Column (Hydrophobic Interaction) Isomers->C18 No Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Isomers->Phenyl Yes (Critical) Acidic Is the Analyte Acidic? Buffer Low pH Buffer (pH < pKa) Suppress Ionization Acidic->Buffer Yes (Benzoic Acid) C18->Acidic Phenyl->Acidic

Figure 1: Decision logic for stationary phase selection targeting halogenated nitro-aromatics.

Part 2: Comparative Analysis (Method A vs. Method B)

We compared a standard industry "scouting" method (Method A) against our optimized protocol (Method B).

Method A: The Generic Approach (Baseline)
  • Column: C18 (L1),

    
     mm, 5 µm.
    
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Rationale: Standard starting point for most reverse-phase separations.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (L11),

    
     mm, 3.5 µm.
    
  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.

  • Rationale: The Phenyl-Hexyl phase engages in

    
     stacking with the nitro-aromatic ring. Methanol is preferred over Acetonitrile as the protic solvent enhances these 
    
    
    
    -interactions. The phosphate buffer suppresses silanol activity better than formic acid.
Experimental Data Summary
Performance MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
4.2 min8.5 minImproved (Better capacity factor)
Peak Tailing (

)
1.8 (Significant tailing)1.1 (Symmetrical)Pass
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline separation)Pass
Theoretical Plates (

)
~4,500~9,200High Efficiency

Analysis of Failure (Method A): The co-elution of the 6-Bromo and 2-Bromo isomers in Method A occurs because their hydrophobic footprints are nearly identical. The C18 chain cannot discriminate the electron density distribution differences caused by the nitro group's position. Furthermore, Formic Acid (pKa ~3.75) is not strong enough to fully suppress the ionization of the nitrobenzoic acid (pKa ~2.0), leading to "peak fronting" or tailing due to mixed-mode ionic interactions.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[1][2]

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

    
     mm, 3.5 µm (or equivalent).
    
  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check).

  • Injection Volume: 10 µL.

Mobile Phase Preparation[3][4][5]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 with Diluted Phosphoric Acid (85%). Filter through 0.22 µm nylon membrane.
    
  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade). Note: Methanol is critical for selectivity; do not substitute with Acetonitrile without re-validation.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Start
12.02080Linear Ramp
15.02080Isocratic Hold
15.17030Re-equilibration
20.07030End
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Methanol (50:50 v/v).

  • Stock Solution: Weigh 10 mg of 6-Bromo-3-fluoro-2-nitrobenzoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm for assay.

System Suitability Criteria

Before running samples, ensure the system meets these limits:

  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between the main peak and the nearest isomer impurity (if available).
    
  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    

Part 4: Method Development Workflow

The following diagram illustrates the logical flow used to arrive at Method B, ensuring a self-validating scientific process.

MethodDev Step1 1. Scout pH (Acidic vs Neutral) Step2 2. Scout Organic (MeOH vs ACN) Step1->Step2 Step3 3. Select Column (C18 vs Phenyl) Step2->Step3 Decision Isomers Resolved? Step3->Decision Decision->Step3 No (Change Selectivity) Final Final Method (Phenyl + MeOH + pH 2.5) Decision->Final Yes

Figure 2: Method development lifecycle emphasizing selectivity optimization.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for solvent selectivity).
  • PubChem. (2025).[3] 3-Fluoro-2-nitrobenzoic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from

  • Chrom Tech. (2025).[4] Primary Causes of Peak Tailing in HPLC: Silanol Interactions.[4][5][6] Retrieved from

Sources

Validation

A Comparative Guide to the Reactivity of 6-Bromo-3-fluoro-2-nitrobenzoic Acid and Its Non-Fluorinated Analogs in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Substituted benzoic acids, in part...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Substituted benzoic acids, in particular, are prized scaffolds due to their versatile functional handles. This guide provides an in-depth comparison of the reactivity of 6-Bromo-3-fluoro-2-nitrobenzoic acid with its non-fluorinated analog, 6-Bromo-2-nitrobenzoic acid , in the context of nucleophilic aromatic substitution (SNAr) reactions. We will explore the electronic factors governing their reactivity and provide a framework for experimental validation.

The Strategic Advantage of Fluorination in SNAr Chemistry

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction's success hinges on the electronic activation of the aromatic system. In the case of the benzoic acid derivatives under discussion, the strategic placement of electron-withdrawing groups is paramount to facilitating this transformation.

Electronic Landscape of the Aromatic Ring

The reactivity of these compounds in SNAr reactions is a synergistic interplay of the electronic effects of each substituent. The general mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the key determinant of the reaction rate.[3][4]

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence is crucial for activating the aromatic ring towards nucleophilic attack. By delocalizing the negative charge of the Meisenheimer complex, the nitro group significantly lowers the activation energy of the rate-determining addition step.[5] In the context of 6-bromo-2-nitrobenzoic acid derivatives, the nitro group is positioned ortho to the bromine leaving group, providing strong activation.[6]

  • The Carboxylic Acid Group (-COOH): This group also contributes to the electron deficiency of the aromatic ring through its inductive electron-withdrawing effect, further enhancing the ring's susceptibility to nucleophilic attack.[1][7]

  • The Bromo Group (-Br): While halogens are deactivating in electrophilic aromatic substitution, bromine serves as a good leaving group in SNAr reactions.

  • The Fluoro Group (-F): The introduction of a fluorine atom at the 3-position in 6-Bromo-3-fluoro-2-nitrobenzoic acid is the key differentiator. Fluorine is the most electronegative element and exerts a potent inductive electron-withdrawing effect (-I).[3] This effect drastically increases the electrophilicity of the carbon atom bearing the bromine, making it a more favorable site for nucleophilic attack. While fluorine can also exert a resonance-donating effect (+M), its inductive effect is generally dominant in activating aromatic rings for SNAr.[8]

This combination of a strong resonance-withdrawing group (nitro), a powerful inductively withdrawing group (fluoro), and another inductively withdrawing group (carboxylic acid) makes the aromatic ring of 6-Bromo-3-fluoro-2-nitrobenzoic acid exceptionally electron-poor and, therefore, highly activated for nucleophilic aromatic substitution.

Caption: Electronic contributions of substituents in 6-Bromo-3-fluoro-2-nitrobenzoic acid.

Comparative Reactivity: A Predictive Analysis and Experimental Framework

Based on the electronic principles outlined above, it is predicted that 6-Bromo-3-fluoro-2-nitrobenzoic acid will exhibit significantly higher reactivity in SNAr reactions compared to its non-fluorinated analog, 6-Bromo-2-nitrobenzoic acid . The additional strong inductive electron withdrawal by the fluorine atom is expected to further stabilize the Meisenheimer intermediate, thereby accelerating the rate of reaction.

To empirically validate this prediction, the following comparative experiment is proposed.

Objective:

To quantitatively compare the reaction rates of 6-Bromo-3-fluoro-2-nitrobenzoic acid and 6-Bromo-2-nitrobenzoic acid with a model nucleophile.

Model Reaction:

The reaction of the respective benzoic acid derivatives with a secondary amine, such as piperidine, in a suitable polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), with a non-nucleophilic base like potassium carbonate to neutralize the generated HBr and the carboxylic acid proton.

G reagents Reactants: - Substrate (Fluorinated or Non-Fluorinated) - Piperidine - K2CO3 - DMSO reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Controlled temperature (e.g., 80 °C) - Stirring reagents->reaction_setup Combine & Heat sampling Reaction Monitoring: - Aliquots taken at time intervals (0, 15, 30, 60, 120 min) reaction_setup->sampling Initiate Reaction analysis Analysis: - Quench aliquot - Analyze by LC-MS or HPLC sampling->analysis Prepare for Analysis data Data Interpretation: - Plot % conversion vs. time - Determine initial reaction rates analysis->data Quantify Reactants & Products comparison Comparative Analysis: - Compare rate constants or  yields at a fixed time point data->comparison Evaluate Reactivity

Caption: Proposed experimental workflow for comparative reactivity analysis.

Experimental Protocol:
  • Preparation: In two separate reaction vessels equipped with stir bars and under an inert atmosphere (e.g., nitrogen), add 6-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 mmol) to one and 6-Bromo-2-nitrobenzoic acid (1.0 mmol) to the other.

  • Reagent Addition: To each vessel, add potassium carbonate (2.5 mmol) and DMSO (10 mL). Stir the mixtures to ensure dissolution/suspension.

  • Reaction Initiation: Add piperidine (1.2 mmol) to each vessel and place them in a preheated oil bath at a controlled temperature (e.g., 80 °C).

  • Monitoring: At regular intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot with a dilute acid solution. Analyze the composition of the quenched mixture by a suitable chromatographic method (LC-MS or HPLC) to determine the ratio of starting material to product.

  • Data Analysis: Plot the percentage conversion of the starting material against time for both reactions. The initial slopes of these plots will provide a quantitative measure of the initial reaction rates.

Expected Quantitative Data:

The experimental data can be summarized in a table for direct comparison.

SubstratePredicted Relative ReactivityExpected Half-life (t₁/₂) at 80 °CExpected Yield after 1h
6-Bromo-3-fluoro-2-nitrobenzoic acidHighShorter> 90%
6-Bromo-2-nitrobenzoic acidModerateLonger< 50%

Conclusion

The strategic incorporation of a fluorine atom meta to the leaving group in 6-Bromo-3-fluoro-2-nitrobenzoic acid significantly enhances its reactivity in nucleophilic aromatic substitution reactions compared to its non-fluorinated counterpart. This heightened reactivity is attributed to the potent inductive electron-withdrawing effect of fluorine, which further activates the aromatic ring towards nucleophilic attack. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, 6-Bromo-3-fluoro-2-nitrobenzoic acid represents a superior building block, offering the potential for milder reaction conditions, shorter reaction times, and higher yields. The experimental framework provided herein offers a robust methodology for validating these principles and can be adapted for a wide range of nucleophiles.

References

  • Bertašiūtė, M., Mickevičius, V., & Grybaitė, B. (n.d.). SYNTHESIS OF NEW 3-SUBSTITUTED-6-BROMOBENZOXAZOLIN-2-ONE DERIVATIVES. Kaunas University of Technology.
  • ResearchGate. (n.d.). Synthesis of benzoxazinone derivative 6. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Tang, X., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Available at: [Link]

  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5482. Available at: [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Preprints.org. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available at: [Link]

  • Chemistry Stack Exchange. (2025, July 27). Comparing Rates to SN_Ar regarding Halide Substituents. Available at: [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7721. Available at: [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). View of Synthesis and Screening of some benzoxazinone derivatives. Available at: [Link]

  • Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Semantic Scholar. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

Sources

Comparative

Confirming the Molecular Architecture of 6-Bromo-3-fluoro-2-nitrobenzoic Acid: A Comparative Guide to Structural Elucidation

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 6-Bromo-3-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 6-Bromo-3-fluoro-2-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis and drug discovery, precise structural data is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the gold standard: single-crystal X-ray diffraction (SCXRD). While publicly accessible crystallographic data for 6-Bromo-3-fluoro-2-nitrobenzoic acid is not currently available, this guide will leverage data from structurally analogous compounds to illustrate the principles and comparative power of these methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Definitive Answer: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1] It provides unequivocal evidence of bond connectivity, stereochemistry, and intermolecular interactions. The process, from obtaining a suitable crystal to the final refined structure, is a meticulous journey that validates the molecular identity beyond any reasonable doubt.

The Crystallization Imperative: From Powder to Perfection

The first and often most challenging step is growing a single crystal of sufficient quality and size (typically >30 microns).[2] For a substituted benzoic acid like 6-Bromo-3-fluoro-2-nitrobenzoic acid, a common approach is slow evaporation from a supersaturated solution.[3] The choice of solvent is critical and often determined empirically; suitable candidates include ethanol, methanol, acetone, or solvent mixtures.[3] The goal is to allow the molecules to self-assemble into a highly ordered lattice, a process that inherently purifies the compound.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the synthesized 6-Bromo-3-fluoro-2-nitrobenzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature. Covering the container can slow the evaporation rate, promoting the growth of larger, more well-defined crystals.[4]

    • If crystals do not form, introducing a seed crystal or gently scratching the inside of the flask can induce nucleation.[4]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is placed in a stream of X-rays, often from a synchrotron source for higher brightness.[5]

    • As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6] The angles and intensities of the diffracted X-ray beams are recorded.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[3]

    • An initial model of the crystal structure is obtained using computational methods.

    • This model is then refined against the experimental data using a least-squares method, where the atomic positions and displacement parameters are adjusted to achieve the best fit between the observed and calculated diffraction patterns.[7][8]

Illustrative Crystallographic Data: A Comparative Look at Related Structures

In the absence of specific data for 6-Bromo-3-fluoro-2-nitrobenzoic acid, we can examine the crystallographic parameters of related nitrobenzoic acids to understand the expected structural features.

Parameter4-Nitrobenzoic Acid[9]3,5-Dinitrobenzoic Acid[10]2-Nitrobenzoic Acid[11]2-Chloro-4-nitrobenzoic Acid (in a cocrystal)[12]
Crystal System MonoclinicMonoclinicTriclinicMonoclinic
Space Group C2/cC2/cP-1P21/n
a (Å) 21.283-5.01-
b (Å) 5.036-7.55-
c (Å) 12.903-10.62-
α (°) 909069.2890
β (°) 96.75-86.09-
γ (°) 909071.2590
**Volume (ų) **1373.3-356-

Note: Complete unit cell parameters for 3,5-dinitrobenzoic acid and 2-chloro-4-nitrobenzoic acid were not available in the cited sources.

This table demonstrates the type of precise geometric information obtained from an SCXRD experiment. For 6-Bromo-3-fluoro-2-nitrobenzoic acid, we would expect to determine these parameters with high precision, providing a unique fingerprint of its crystalline form.

A Broader Perspective: Orthogonal Spectroscopic Techniques

While SCXRD provides the ultimate structural proof, other spectroscopic methods offer complementary and often more readily obtainable data for initial characterization and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[13] It is an indispensable tool for elucidating the connectivity and relative positions of atoms in a molecule.

  • ¹H NMR: The aromatic region would show distinct signals for the two protons on the benzene ring. Their chemical shifts and coupling patterns (splitting) would be influenced by the surrounding bromo, fluoro, nitro, and carboxylic acid groups.

  • ¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be highly indicative of the electronic environment of each carbon, with the carboxyl carbon appearing at a characteristic downfield position (~165-175 ppm).[14]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

For 6-Bromo-3-fluoro-2-nitrobenzoic acid, electron ionization (EI) would likely lead to a series of characteristic fragments. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[15] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Comparative Analysis: Choosing the Right Tool

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactionsConnectivity, chemical environment of atoms, relative stereochemistryMolecular weight, elemental composition, structural fragments
Sample Requirement High-quality single crystalSoluble sample (mg)Small amount of sample (µg-ng)
Throughput Lower, crystal growth can be time-consumingHighHigh
Limitations Requires a suitable single crystal, which can be difficult to obtainDoes not provide absolute 3D structure; overlapping signals can be complexIsomers can be difficult to distinguish; does not provide stereochemical information

Workflow and Decision Making in Structural Elucidation

The process of confirming a new chemical entity's structure is often hierarchical.

Structural_Elucidation_Workflow Synthesis Synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid Initial_Characterization Initial Characterization (NMR, MS) Synthesis->Initial_Characterization Structure_Hypothesis Hypothesized Structure Initial_Characterization->Structure_Hypothesis Single_Crystal_Growth Attempt Single Crystal Growth Structure_Hypothesis->Single_Crystal_Growth SCXRD_Analysis Single-Crystal XRD Analysis Single_Crystal_Growth->SCXRD_Analysis Successful Powder_XRD Powder XRD Analysis Single_Crystal_Growth->Powder_XRD Unsuccessful Structure_Confirmation Unambiguous Structure Confirmation SCXRD_Analysis->Structure_Confirmation Powder_XRD->Structure_Confirmation Phase ID, Unit Cell Further_Studies Further Physicochemical Studies Structure_Confirmation->Further_Studies

Caption: Workflow for the structural elucidation of a novel compound.

Initially, NMR and MS provide strong evidence for the proposed structure. However, for absolute confirmation, especially for regulatory purposes or in cases of potential polymorphism, single-crystal X-ray diffraction is the definitive method. If single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed to characterize the crystalline phase and, in some cases, determine the structure.[2]

Conclusion

The structural confirmation of 6-Bromo-3-fluoro-2-nitrobenzoic acid, like any novel compound, relies on a synergistic approach of analytical techniques. While NMR and Mass Spectrometry provide crucial initial data on connectivity and molecular weight, single-crystal X-ray diffraction remains the unparalleled method for delivering a definitive, high-resolution three-dimensional structure. The detailed protocols and comparative data presented in this guide underscore the importance of selecting the appropriate analytical tools to ensure the scientific integrity and success of research and development endeavors in the chemical and pharmaceutical sciences.

References

  • Lemmerer, A., et al. (2021). Exploring the Crystal Structure Landscape of 3,5-Dinitrobenzoic Acid through Various Multicomponent Molecular Complexes. Crystal Growth & Design, 21(2), 935-948. Available from: [Link]

  • Unknown. (n.d.). Introduction to Structure Refinement. Available from: [Link]

  • Prabhu, S., et al. (2018). Linear and nonlinear optical properties of 4-nitrobenzoic acid (4-NBA) single crystals. Pramana, 90(5), 68. Available from: [Link]

  • Unknown. (n.d.). Structure refinement. MIT OpenCourseWare. Available from: [Link]

  • Unknown. (2025). Solve a small-molecule structure. CCP4 wiki. Available from: [Link]

  • Unknown. (2017). 0.48 Angstrom 3,5-dinitrobenzoic acid (3,5-DNBA) C2/c polymorph single crystal X-ray diffraction data set recorded at Diamond Light Source I19-1. Zenodo. Available from: [Link]

  • Unknown. (n.d.). Structure Refinement. The University of Oklahoma. Available from: [Link]

  • Unknown. (n.d.). Single crystal X-ray structure obtained from the 3,5-dinitrobenzoate of.... ResearchGate. Available from: [Link]

  • Wlodawer, A., et al. (2008). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Unknown. (2024). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma. MDPI. Available from: [Link]

  • Sahaya Infant Lasalle, B., et al. (n.d.). Growth and Characterization of 1, 2, 3- Benzotriazole 2-chloro 4-nitrobenzoic Acid (BCNB) Single Crystal for NLO Applications. Progress in Physics of Applied Materials. Available from: [Link]

  • Lemmerer, A., et al. (n.d.). Exploring the crystal structural landscape of 3,5- dinitrobenzoic acid through various multi- component complexes. DOI. Available from: [Link]

  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP. Available from: [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Available from: [Link]

  • Unknown. (2013). Proton transfer and hydrogen bonding in the organic solid state: a combined XRD/XPS. University of Bradford. Available from: [Link]

  • Unknown. (n.d.). Powder X-ray diffraction pattern of salicylamide, 3,5-dinitrobenzoic acid, their eutectics and inter-molecular compound. ResearchGate. Available from: [Link]

  • Unknown. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Unknown. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Available from: [Link]

  • Unknown. (n.d.). Crystallographic Data and Details of the Single Crystal XRD Experiment. ResearchGate. Available from: [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–868. Available from: [Link]

  • Unknown. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-3-nitrobenzoic acid. National Institutes of Health. Available from: [Link]

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  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available from: [Link]

  • Unknown. (2022, November 1). Recrystallisation of benzoic acid. YouTube. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available from: [Link]

  • CCDC. (2025, May 14). Introducing Cambridge Structural Database 6.00. Available from: [Link]

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  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Doc Brown. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm .... Available from: [Link]

  • Chemsrc. (2025, August 20). 2-Bromo-3-nitrobenzoic acid. Available from: [Link]

  • Unknown. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Serbian Chemical Society, 71(10), 1079-1093. Available from: [Link]

  • PubChem. (n.d.). 2-Fluoro-6-nitrobenzoic acid. National Institutes of Health. Available from: [Link]

  • Reddit. (2024, January 20). Help with assigment : r/massspectrometry. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Distinguishing 6-Bromo-3-fluoro-2-nitrobenzoic Acid from its Regioisomers via Spectroscopy

Introduction In the landscape of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is paramount. 6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized arom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is paramount. 6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic building block whose utility is defined by the specific arrangement of its substituents. However, synthetic routes can often yield a mixture of regioisomers—compounds with the same molecular formula but different substituent positions on the aromatic ring. Distinguishing the target molecule from these closely related impurities is a critical analytical challenge that demands a robust, multi-technique spectroscopic approach.

This guide provides an in-depth, practical framework for researchers, chemists, and quality control analysts to unambiguously identify 6-Bromo-3-fluoro-2-nitrobenzoic acid. We will move beyond simple data reporting to explain the underlying principles and causal relationships that allow for confident structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Challenge: Defining the Regioisomers

The primary analytical problem is to confirm the 2,3,6-substitution pattern of the nitro, fluoro, and bromo groups, respectively, on the benzoic acid core. Synthesis can potentially lead to isomers where these groups are arranged differently. For this guide, we will focus on distinguishing our target compound from three plausible and challenging regioisomers.

Diagram: Target Compound and Key Regioisomers

G cluster_target Target Molecule cluster_isomers Potential Regioisomers Target 6-Bromo-3-fluoro-2-nitrobenzoic acid Isomer1 2-Bromo-3-fluoro-4-nitrobenzoic acid Isomer2 6-Bromo-5-fluoro-2-nitrobenzoic acid Isomer3 3-Bromo-6-fluoro-2-nitrobenzoic acid

Caption: The target molecule and three potential regioisomers.

The Integrated Spectroscopic Workflow

No single spectroscopic technique can definitively solve this structural puzzle with absolute certainty. A synergistic approach, where the weaknesses of one method are compensated by the strengths of another, is the most rigorous and scientifically valid strategy. Our workflow prioritizes methods that provide the most direct information about the relative positions of the substituents.

Diagram: Analytical Workflow

G MS Mass Spectrometry (Confirm MW & Elemental Comp.) HNMR ¹H NMR (Proton Environment & Coupling) MS->HNMR Isotopic pattern matches? FNMR ¹⁹F NMR (Fluorine Environment & Coupling) HNMR->FNMR H-F couplings observed? CNMR ¹³C NMR (Carbon Skeleton & C-F Coupling) FNMR->CNMR Correlate H & F data IR Infrared Spectroscopy (Functional Group Confirmation) CNMR->IR Carbon skeleton consistent? Final Structure Confirmed IR->Final All functional groups present?

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of 6-Bromo-3-fluoro-2-nitrobenzoic Acid

An Objective Comparison of Analytical Methodologies for Pharmaceutical Intermediates In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their synt...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. 6-Bromo-3-fluoro-2-nitrobenzoic acid (C₇H₃BrFNO₄), a highly functionalized aromatic compound, serves as a critical building block in medicinal chemistry. Its molecular complexity, incorporating a heavy halogen (bromine), a light halogen (fluorine), and a nitro group, presents a formidable challenge for accurate elemental analysis.

This guide provides an in-depth comparison of established and modern analytical techniques for the elemental characterization of this compound. We will dissect the methodologies, from classical combustion analysis to advanced plasma and X-ray techniques, grounding our discussion in the rigorous validation frameworks set forth by global pharmacopeias. Our objective is to equip researchers and drug development professionals with the expertise to select the most appropriate analytical strategy, ensuring data integrity from the bench to regulatory submission.

The Benchmark: Theoretical Composition

Before any analysis, the theoretical elemental composition must be established. This serves as the primary benchmark against which all experimental results are measured.

Molecular Formula: C₇H₃BrFNO₄ Molecular Weight: 264.01 g/mol [1]

ElementSymbolAtomic WeightAtoms in MoleculeTotal MassPercentage (%)
CarbonC12.011784.07731.85%
HydrogenH1.00833.0241.15%
NitrogenN14.007114.0075.31%
BromineBr79.904179.90430.27%
FluorineF18.998118.9987.19%
OxygenO15.999463.99624.23% (by difference)

Regulatory Framework: Setting the Standard for Purity

The control of elemental composition is implicitly and explicitly governed by international regulatory standards. While guidelines like ICH Q3D , USP General Chapters <232> (Limits) and <233> (Procedures) , and European Pharmacopoeia (Ph. Eur.) chapters 2.4.20 and 5.20 primarily focus on trace metal impurities, their principles on analytical procedure validation are paramount.[2][3][4][5] These frameworks mandate that any analytical method used must be validated for its intended purpose, demonstrating accuracy, precision, specificity, and robustness.[3][6][7]

Core Elemental Analysis (C, H, N) via Combustion

The determination of carbon, hydrogen, and nitrogen is foundational and almost universally performed using automated elemental analyzers based on the Dumas or flash combustion method.[8][9]

Principle of the Method: A precisely weighed sample is combusted at high temperatures (typically ~1000°C) in an oxygen-rich atmosphere.[9] The resulting gases (CO₂, H₂O, N₂, and interfering species) are passed through a reduction chamber and a series of traps to isolate the target analytes, which are then quantified using a thermal conductivity detector (TCD).[10][11]

Experimental Protocol: CHN Combustion Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic reference material with a known C, H, and N content (e.g., Acetanilide, BBOT).

  • Sample Preparation: Accurately weigh 1-3 mg of 6-Bromo-3-fluoro-2-nitrobenzoic acid into a pre-cleaned tin capsule.

  • Analysis: Introduce the sealed capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Combustion & Reduction: The sample undergoes flash combustion. The resultant gas mixture is swept by a helium carrier gas over heated copper to reduce nitrogen oxides (NOx) to N₂ and remove excess oxygen.[9]

  • Scrubbing of Interferences: The gas stream is passed through scrubbers to remove interfering byproducts such as halogen acids (HBr, HF) and sulfur oxides. Modern analyzers utilize reagents like silver tungstate and magnesium oxide for this purpose.[12]

  • Separation & Detection: The purified CO₂, H₂O, and N₂ are separated by a gas chromatography column and quantified by a TCD.

  • Data Analysis: The instrument software calculates the weight percentages of C, H, and N based on the detector response and the initial sample weight.

Causality and Challenges:
  • Why Tin Capsules? Tin acts as a combustion catalyst, promoting a rapid and complete oxidation of the sample.

  • Why High-Purity Copper? Incomplete reduction of NOx to N₂ is a common source of error in nitrogen analysis. High-purity, heated copper ensures a stoichiometric conversion.

  • The Halogen & Nitro Challenge: Halogenated and nitro-containing compounds can be difficult to combust completely.[12] The presence of halogens requires specialized trapping reagents to prevent them from damaging the detector and causing inaccurate readings.[10]

Benchmark: For a pure compound, experimental values should fall within ±0.4% of the theoretical values.

Halogen Analysis (Br & F): A Comparative Guide

Determining the bromine and fluorine content requires techniques specialized for halogens. Below is a comparison of the most robust methods.

Method 1: Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful technique for the simultaneous determination of multiple halogens and sulfur in complex matrices.[13][14]

Principle: The sample is combusted in a stream of argon and oxygen, often with the addition of water vapor (pyrohydrolysis). This process quantitatively converts organobound halogens into their respective hydrogen halides (HBr, HF). These gases are then collected in an aqueous absorption solution, which is subsequently injected into an ion chromatograph for separation and quantification of the halide ions (Br⁻, F⁻).[14]

Experimental Protocol: CIC for Bromine and Fluorine
  • Sample Preparation: Weigh approximately 1-5 mg of the sample into a ceramic or quartz boat.

  • Combustion: Place the boat in the autosampler of the combustion unit. The furnace is heated to >950°C. A controlled stream of argon, oxygen, and water vapor is introduced, ensuring complete sample oxidation.

  • Absorption: The gaseous combustion products are directed into an absorption module containing an appropriate aqueous solution (e.g., ultrapure water with a chemical absorbent).

  • Injection: An aliquot of the absorption solution is automatically injected into the ion chromatography (IC) system.

  • Chromatography: The sample passes through a guard column and an anion-exchange analytical column. The halide ions are separated based on their affinity for the stationary phase. A suppressor is used to reduce background conductivity and enhance analyte signal.

  • Detection: The separated ions are detected by a conductivity detector.

  • Quantification: The concentration of each halide is determined by comparing its peak area to a calibration curve prepared from certified ionic standards (e.g., NaF, KBr).

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion System cluster_analysis Ion Chromatography (IC) System weigh 1. Weigh Sample (1-5 mg) combust 2. Pyrohydrolytic Combustion (>950°C in Ar/O2/H2O) weigh->combust absorb 3. Gas Absorption (HBr, HF -> Br⁻, F⁻) combust->absorb inject 4. Inject Absorption Solution absorb->inject separate 5. Anion-Exchange Separation inject->separate detect 6. Suppressed Conductivity Detection separate->detect quantify 7. Quantification vs. Calibration Curve detect->quantify

Caption: Workflow for Halogen Determination by CIC.

Method 2: X-Ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive spectroscopic technique widely used for elemental analysis, particularly for heavier elements like bromine.[15]

Principle: The sample is irradiated by a primary X-ray source, causing the ejection of inner-shell electrons from atoms. An electron from a higher energy level then fills the vacancy, releasing energy in the form of a secondary (fluorescent) X-ray. The energy of this X-ray is characteristic of the element, and its intensity is proportional to the element's concentration.

Experimental Protocol: XRF for Bromine
  • Sample Preparation: Press the solid 6-Bromo-3-fluoro-2-nitrobenzoic acid powder into a pellet using a hydraulic press. Alternatively, for quantitative analysis, dissolve the sample in a suitable solvent and deposit it on a specialized filter paper.

  • Instrument Setup: Place the sample pellet or filter into the XRF spectrometer.

  • Irradiation: The sample is irradiated with an X-ray tube (e.g., with a Rhodium or Palladium anode).

  • Detection: A detector (e.g., a Silicon Drift Detector for Energy Dispersive XRF) measures the energy and intensity of the emitted fluorescent X-rays.

  • Data Analysis: The software identifies bromine based on its characteristic Kα and Kβ emission lines. Quantification is achieved by comparing the intensity to that of calibration standards with a similar matrix.

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Spectrometer prep 1. Prepare Sample (e.g., Pressed Pellet) irradiate 2. Irradiate with Primary X-rays prep->irradiate fluoresce 3. Sample Emits Fluorescent X-rays irradiate->fluoresce detect 4. Detect Characteristic X-ray Energy & Intensity fluoresce->detect quantify 5. Identify & Quantify Element (Bromine) detect->quantify

Caption: Workflow for Bromine Determination by XRF.

Method 3: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the benchmark for trace and ultra-trace elemental analysis and is a recommended procedure in USP <233>.[3][16] While it can be adapted for halogens, it requires complete sample digestion to introduce the sample into the plasma.

Principle: The sample is first digested, typically using microwave energy and strong acids, to break down the organic matrix and solubilize the elements.[17] The resulting solution is nebulized into a high-temperature (6000–10000 K) argon plasma, which atomizes and ionizes the elements. The ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and counted by a detector.

Experimental Protocol: ICP-MS for Halogens
  • Sample Digestion (Microwave-Induced Combustion): A highly effective method for this compound is Microwave-Induced Combustion (MIC).[18][19] a. Weigh ~50-100 mg of the sample into a quartz holder and place it inside a pressurized vessel. b. Pressurize the vessel with pure oxygen (e.g., 20 bar). c. Initiate combustion via microwave radiation. The process is complete in under a minute. d. The resulting gases are captured in a dilute alkaline absorbing solution (e.g., (NH₄)₂CO₃) within the vessel.[19] This converts HBr and HF to Br⁻ and F⁻.

  • Analysis: a. Dilute the final digested solution to the appropriate volume with ultrapure water. b. Aspirate the solution into the ICP-MS. c. The instrument measures the ion counts at the specific masses for the target elements (e.g., m/z 19 for F, m/z 79 and 81 for Br).

  • Quantification: Calculate the concentration based on a calibration curve prepared from certified reference standards. Use an internal standard to correct for matrix effects and instrument drift.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS System digest 1. Microwave-Induced Combustion (MIC) nebulize 2. Nebulize Solution into Argon Plasma digest->nebulize ionize 3. Atomize & Ionize (6000-10000 K) nebulize->ionize separate 4. Mass Spectrometer: Separate Ions by m/z ionize->separate detect 5. Ion Detection & Counting separate->detect quantify 6. Quantification vs. Standards detect->quantify

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 6-Bromo-3-fluoro-2-nitrobenzoic acid

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hur...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-3-fluoro-2-nitrobenzoic acid, a compound whose structural motifs—a halogenated aromatic ring and a nitro group—necessitate a cautious and informed approach.

Hazard Profile Analysis: A Precautionary Approach

The first step in safe disposal is understanding the inherent risks. By examining related chemical structures, we can infer a likely hazard profile for 6-Bromo-3-fluoro-2-nitrobenzoic acid. Compounds such as 2-Bromo-3-fluoro-6-nitrobenzoic acid, 3-Bromo-5-nitrobenzoic acid, and various fluoro-nitrobenzoic acids consistently exhibit several key hazards.[2][3][4][5]

GHS Hazard Statement Description Implication for Handling and Disposal
H302 / H332 Harmful if swallowed / Harmful if inhaledAvoid creating dust. All handling and weighing should be performed in a certified chemical fume hood to prevent inhalation.[6] Accidental ingestion must be avoided.
H315 Causes skin irritationDirect contact with the skin must be prevented through the use of appropriate gloves and a lab coat. Contaminated clothing must be removed and decontaminated before reuse.[3]
H319 Causes serious eye irritationChemical safety goggles and, for larger quantities, a face shield are mandatory to prevent eye contact.
H335 May cause respiratory irritationReinforces the need for handling within a fume hood or other well-ventilated area to avoid irritation of the respiratory tract.[2]

This table summarizes hazard data from structurally related compounds to establish a conservative and safe operational framework.

The Three Pillars of Chemical Waste Management

The disposal of this compound, like many specialized laboratory reagents, is governed by three core principles: Segregation, Containment, and Professional Disposal. Adherence to these principles is non-negotiable for ensuring safety and regulatory compliance.

  • Segregation: 6-Bromo-3-fluoro-2-nitrobenzoic acid is a halogenated organic compound . It must be collected in a waste stream separate from non-halogenated organic waste.[7][8] The reason for this is twofold: halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr and HF), and mixing it with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and complexity.[1]

  • Containment: The waste must be stored in a chemically compatible container that is in good condition, properly sealed, and accurately labeled at all times.[9][10] This prevents spills, leaks, and dangerous reactions.

  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in standard trash.[10][11] Final disposal must be carried out by a licensed hazardous waste contractor, coordinated through your institution's EHS department.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely collecting and storing 6-Bromo-3-fluoro-2-nitrobenzoic acid waste for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, don the following minimum PPE:

  • Eye Protection: Chemical safety goggles with side shields.

  • Hand Protection: Chemically resistant gloves (nitrile is generally acceptable for incidental contact, but consult a glove compatibility chart for prolonged handling).

  • Body Protection: A long-sleeved laboratory coat.

  • Additional PPE: For handling larger quantities or when there is a significant risk of dust generation, consider a face shield and respiratory protection.[3]

Step 2: Waste Container Selection and Preparation
  • Select an Appropriate Container: Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[1][10]

  • Ensure Compatibility: The container must be compatible with the waste being added. Since this is a solid, direct reactivity with the container is low, but this becomes critical if it's mixed with residual solvents.

  • Inspect the Container: Check for any signs of damage, such as cracks or chips, that could compromise its integrity.[9]

Step 3: Waste Container Labeling

Proper labeling is a critical safety and compliance measure.[11] As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag provided by your EHS department. The label must include:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "6-Bromo-3-fluoro-2-nitrobenzoic acid" . Do not use abbreviations or chemical formulas.[9]

  • An accurate list of all constituents if it is a mixture.

  • The approximate quantity or percentage of each component.

  • Relevant hazard pictograms (e.g., irritant, health hazard).

  • The accumulation start date.

Step 4: Waste Accumulation
  • Designated Area: All waste transfer should occur in a designated Satellite Accumulation Area (SAA), typically within a chemical fume hood where the material is handled.[1][9]

  • Transferring Solid Waste: Carefully transfer the solid waste into the prepared container using a spatula or powder funnel. Minimize the generation of dust.[5]

  • Secure Closure: Once the waste is added, securely close the container. Containers must be kept closed at all times except when actively adding waste. [9][12] Leaving a funnel in an open container is a common and serious violation.

Step 5: Temporary Storage
  • Location: Store the sealed waste container in the SAA, under the control of laboratory personnel.[10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic bin) to contain any potential leaks or spills.[1][10]

  • Segregation: Store the container away from incompatible materials, particularly strong bases and oxidizing agents.[13]

Step 6: Arranging for Disposal
  • Monitor Fill Level: Do not overfill the container. A general rule is to fill to no more than 90% capacity.[9]

  • Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[9] They will provide the final manifest and ensure the waste is transported by a licensed hazardous waste disposal company for high-temperature incineration.

Emergency Procedures

  • Spill: For a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the contaminated material, place it in a sealed and labeled hazardous waste container, and decontaminate the area.[5] For large spills, evacuate the area and contact your institution's emergency response team.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Bromo-3-fluoro-2-nitrobenzoic acid.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_storage Storage & Disposal Phase A Identify Waste: 6-Bromo-3-fluoro-2-nitrobenzoic acid (Halogenated Solid) B Assess Hazards (Skin/Eye/Resp. Irritant) A->B C Select Required PPE (Goggles, Gloves, Lab Coat) B->C D Select & Inspect Waste Container (HDPE/Glass) C->D E Prepare 'Hazardous Waste' Label - Full Chemical Name - Hazards - Date D->E F Transfer Waste in Fume Hood (Satellite Accumulation Area) E->F G Securely Close Container F->G H Store in Secondary Containment G->H I Segregate from Incompatibles H->I J Container Full or Project Complete? I->J J->H No K Contact EHS for Pickup J->K Yes L Final Disposal by Licensed Contractor (High-Temperature Incineration) K->L

Caption: Disposal workflow for 6-Bromo-3-fluoro-2-nitrobenzoic acid.

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Handling

Personal Protective Equipment &amp; Handling Guide: 6-Bromo-3-fluoro-2-nitrobenzoic Acid

Part 1: Executive Safety Directives (The "Why" & "What") Handling 6-Bromo-3-fluoro-2-nitrobenzoic acid requires moving beyond standard "lab coat and gloves" mentality.[1] This molecule combines three distinct functional...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives (The "Why" & "What")

Handling 6-Bromo-3-fluoro-2-nitrobenzoic acid requires moving beyond standard "lab coat and gloves" mentality.[1] This molecule combines three distinct functional hazards: an acidic head group, a nitro-aromatic core (potential sensitizer/permeator), and halogen substituents.[2]

The Core Hazard Mechanism:

  • Acidic Functionality: Causes immediate irritation to mucous membranes and corneal tissue.

  • Nitro-Aromatic Moiety: Increases lipophilicity, facilitating transdermal absorption. Nitro-aromatics are often methemoglobinemia inducers if absorbed in quantity.

  • Halogenation (Br/F): Mandates segregation in waste streams to prevent dioxin formation during incineration.

PPE Technical Specifications Matrix
ComponentMinimum SpecificationScientific Rationale
Hand Protection Double-gloving required. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneNitro-compounds can permeate thin nitrile <10 mins. Double layers create a tortuous path, delaying breakthrough.
Respiratory P100 / N95 (if outside hood) Primary: Fume Hood (Face velocity > 0.5 m/s)Fine crystalline powders of benzoic acid derivatives aerosolize easily. Inhalation triggers immediate bronchial spasms (STOT SE 3).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Acidic dust entering the lacrimal duct causes severe, sustained irritation.
Body Defense Tyvek® Lab Coat (Closed front) + Sleeve CoversCotton coats absorb nitro-aromatics, holding the toxin against the skin. Impervious sleeve covers prevent wrist-gap exposure.
Part 2: Operational Workflows
A. The "Zero-Dust" Weighing Protocol

Objective: Eliminate static-driven aerosolization during mass transfer.[2]

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure. Halogenated aromatics are prone to high static charge, causing "jumping" powder.

  • The "Coffin" Method: Never weigh directly onto an open boat.

    • Tare a screw-top vial.

    • Add solid.[3]

    • Cap inside the hood.

    • Transport sealed vial to the balance.

  • Solvent Dampening: If possible, pre-wet the solid with the reaction solvent (e.g., DCM or THF) immediately upon transfer to the reaction vessel to suppress dust.

B. Reaction & Quench Safety

Critical Control Point: Exotherm Management. Nitro-benzoic acids are precursors to high-energy intermediates.

  • Avoid Strong Bases: Direct addition of strong alkali (NaOH/KOH) to the dry acid can generate rapid heat. Always slurry the acid in solvent before adding base.

  • Temperature Monitoring: Maintain internal temperature < 50°C during activation steps (e.g., acid chloride formation) to prevent thermal decomposition of the nitro group.

Part 3: Waste Management & Disposal Logic

CRITICAL: Do not mix this compound with standard organic waste solvents.

  • Stream Classification: Halogenated Organic Acid.

  • Incineration Risk: Burning brominated/fluorinated aromatics in standard kilns can release corrosive HBr/HF and potential brominated dioxins if not scrubbed properly.

  • Labeling: Mark container clearly: "Contains Halogenated Organics (Br, F) & Nitro-Aromatics. DO NOT BULK with Non-Halogenated Solvents."

Part 4: Visualized Safety Logic
Diagram 1: Operational Decision Matrix

This workflow ensures that the hierarchy of controls is applied before the chemical is handled.

SafetyMatrix Start Start: Handling 6-Bromo-3-fluoro-2-nitrobenzoic acid CheckState Physical State Check: Is it a dry powder? Start->CheckState EngControl Engineering Control: REQUIRED: Fume Hood (Face Velocity > 0.5 m/s) CheckState->EngControl Yes PPE_Check PPE Verification: 1. Double Nitrile Gloves 2. Splash Goggles 3. Sleeve Covers CheckState->PPE_Check No (Solution) EngControl->PPE_Check StaticCheck Static Control: Use Ionizer or Anti-static weighing boat PPE_Check->StaticCheck Proceed Proceed with Weighing/Transfer StaticCheck->Proceed Controls Active Stop STOP: Consult Safety Officer Do not handle on open bench StaticCheck->Stop Controls Missing

Caption: Workflow enforcing engineering controls prior to PPE selection.

Diagram 2: Spill Response Logic

Standard spill kits are often insufficient for acidic solids. Follow this logic to prevent spreading the contamination.

SpillLogic Spill Spill Detected: Solid Powder Evac 1. Evacuate Immediate Area (Dust Risk) Spill->Evac PPE_Up 2. Don PPE: Resp (P100) + Double Gloves Evac->PPE_Up Method 3. Cleanup Method Selection PPE_Up->Method DrySweep Dry Sweep? NO! (Generates Dust) Method->DrySweep Avoid WetWipe Wet Method: Cover with solvent-dampened pads (avoid water if reactive) Method->WetWipe Preferred Disposal 4. Disposal: Segregated Halogenated Waste WetWipe->Disposal

Caption: Decision tree prioritizing dust suppression during spill cleanup.

Part 5: References & Grounding[2]
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Fluoro-4-nitrobenzoic acid (Analog). Retrieved from

  • Thermo Fisher Scientific. (2025).[1][4] Safety Data Sheet: 2-Nitrobenzoic acid.[4][5] Retrieved from

  • Unigloves. (2020). Nitrile Gloves Acid Resistance Guide. Retrieved from

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste: Halogenated compounds. Retrieved from

  • U.S. EPA. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from

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